molecular formula C10H14N2O B1602629 4-(Piperazin-2-yl)phenol CAS No. 783251-37-6

4-(Piperazin-2-yl)phenol

Cat. No.: B1602629
CAS No.: 783251-37-6
M. Wt: 178.23 g/mol
InChI Key: SASIFHOHGBPKMK-UHFFFAOYSA-N
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Description

4-(Piperazin-2-yl)phenol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, integrating a phenolic group with a piperazine scaffold. The piperazine ring, characterized by two nitrogen atoms, is a privileged structure in pharmaceutical development due to its favorable impact on the physicochemical properties and bioavailability of drug candidates . This moiety is frequently employed to optimize a molecule's solubility and serve as a conformational scaffold to position pharmacophoric groups for optimal interaction with biological targets . The primary research value of this compound lies in its potential as a versatile building block or synthetic intermediate for the development of novel bioactive molecules. Compounds featuring piperazine rings substituted with aryl groups are found in a wide range of therapeutic areas, including as kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . The specific placement of the phenol group on a carbon atom of the piperazine ring, as in this compound, represents a structural motif found in more complex, advanced drug candidates, offering a distinct spatial orientation for further derivatization compared to more common N-aryl piperazines . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of ligands for various G-protein coupled receptors (GPCRs), such as the serotonergic system, where arylpiperazine derivatives are well-known . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASIFHOHGBPKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587672
Record name 4-(Piperazin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783251-37-6
Record name 4-(Piperazin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(Piperazin-2-yl)phenol

In the landscape of modern drug discovery and development, the precise molecular structure of a chemical entity is the bedrock upon which all subsequent research is built. The compound this compound, possessing a key phenolic moiety and a versatile piperazine ring, represents a scaffold of significant interest. The distinction between its isomers, such as the 1-yl and 2-yl substituted forms, is not merely academic; it has profound implications for biological activity, structure-activity relationships (SAR), patentability, and regulatory compliance. An error in structural assignment can lead to the invalidation of years of research and significant financial investment.

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound. As a self-validating system, this integrated approach ensures the highest degree of confidence in the final structural assignment. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal methods are woven together to build an unassailable structural proof.

Part 1: Foundational Analysis - Confirming the Molecular Formula

Before delving into the intricacies of atomic connectivity, the first principle is to establish the elemental composition and molecular weight with high certainty. Mass Spectrometry and Elemental Analysis serve as the foundational pillars of this process.[1]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the initial and most crucial step for determining the exact mass of the molecule, which in turn allows for the confident assignment of its molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the list of possible elemental compositions. An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer is ideal for this purpose due to its soft ionization, which preserves the molecular ion, and its high mass resolution.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy.

  • Ionization: Introduce the sample into the ESI source in positive ion mode. The phenolic hydroxyl and piperazine nitrogens are readily protonated, making the formation of the [M+H]⁺ ion highly favorable.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass for the proposed formula, C₁₀H₁₅N₂O⁺. The mass error should be less than 5 ppm.

The molecular formula of this compound is C₁₀H₁₄N₂O. The expected HRMS data for its protonated form, [C₁₀H₁₅N₂O]⁺, is summarized below.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₁₀H₁₄N₂O-
Nominal Mass 178-
Theoretical Exact Mass [M+H]⁺ 179.11844m/z value within 5 ppm of theoretical
Key Isotope Peaks [M+1+H]⁺ Contribution primarily from ¹³CPeak at m/z 180.1218 with ~11.2% relative abundance

Furthermore, tandem MS (MS/MS) experiments can provide preliminary structural insights. Fragmentation of the 2-yl isomer is expected to differ from the 1-yl isomer, potentially showing characteristic losses of fragments from the piperazine ring adjacent to the point of substitution. This provides an early, albeit not definitive, check on the substitution pattern.[2]

Elemental Analysis

Expertise & Rationale: While HRMS provides a highly confident molecular formula, elemental analysis offers orthogonal confirmation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen. This classic combustion analysis technique serves as a robust and independent verification of the compound's elemental composition, a requirement for many peer-reviewed publications and regulatory submissions.

  • Sample Preparation: A precisely weighed amount of the highly purified, anhydrous sample is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.

  • Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The mass percentages of C, H, and N are calculated and compared to the theoretical values.

ElementTheoretical % (for C₁₀H₁₄N₂O)Acceptable Range
Carbon (C) 67.38%± 0.4%
Hydrogen (H) 7.92%± 0.4%
Nitrogen (N) 15.72%± 0.4%

A result where the experimental percentages fall within ±0.4% of the theoretical values provides strong, corroborating evidence for the proposed molecular formula.

Part 2: Unraveling Connectivity - The Power of Spectroscopy

With the molecular formula established, the next phase focuses on piecing together the atomic puzzle: defining functional groups and mapping the precise connectivity of every atom. FTIR and a suite of NMR experiments are the workhorses of this stage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see clear signatures for the phenol O-H, the piperazine N-H, aromatic C-H, and C-N bonds.[3]

  • Sample Preparation: Mix a small amount of the analyte (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchPhenol
3400 - 3250 (medium)N-H stretchSecondary Amine (Piperazine)
3100 - 3000C-H stretchAromatic Ring
2950 - 2800C-H stretchAliphatic (Piperazine Ring)
1600, 1500C=C stretchAromatic Ring
1260 - 1000C-N stretchAmine
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides unambiguous evidence of atom connectivity, proton environments, and the number of unique carbon and hydrogen atoms. For a molecule like this compound, where isomeric ambiguity is the central challenge, NMR is indispensable.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR Proton_Env Proton Environments (Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR & DEPT-135 Carbon_Types Carbon Count & Type (CH, CH₂, Quat.) C13_NMR->Carbon_Types COSY ¹H-¹H COSY H_H_Connectivity Proton Coupling Network COSY->H_H_Connectivity HSQC ¹H-¹³C HSQC C_H_Attachment Direct C-H Bonds HSQC->C_H_Attachment Proton_Env->COSY Proton_Env->HSQC Carbon_Types->HSQC Final_Structure Final Structure Proof H_H_Connectivity->Final_Structure C_H_Attachment->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH and -NH protons) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their identity.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow with a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent in the DEPT-135 spectrum.

  • 2D NMR Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling pathways and a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.

Solvent: DMSO-d₆, Frequency: 400 MHz (¹H), 100 MHz (¹³C)

Predicted ¹H NMR Spectrum:

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentKey COSY Correlations
Hₐ~9.0br s1HPhenolic -OHNone (disappears with D₂O)
Hₑ, H'ₑ~6.8-7.0d2HAromatic (ortho to -OH)Hf
Hf, H'f~6.6-6.8d2HAromatic (meta to -OH)He
Hₓ~3.5-3.7m1HPiperazine C2-HHₙ, H'ₙ
Hₙ, H'ₙ, Hₘ, H'ₘ, Hₚ, H'ₚ~2.5-3.2complex m6HRemaining Piperazine CH₂Each other, Hₓ
NH₁, NH₂variablebr s2HPiperazine N-HNone (disappears with D₂O)

Crucial Distinction: The key to distinguishing the 2-yl isomer from the 1-yl isomer lies in the complexity and asymmetry of the NMR signals.

  • 2-yl Isomer (as predicted above): The piperazine protons will be a set of complex, non-equivalent multiplets. The proton at the point of substitution (Hₓ) will be a unique multiplet coupled to its neighbors.

  • 1-yl Isomer (for comparison): Due to symmetry, the ¹H NMR would show two distinct triplets (each integrating to 4H) for the piperazine protons, a much simpler pattern.

Predicted ¹³C NMR Spectrum:

Approx. δ (ppm)DEPT-135Assignment
~150-155AbsentC-OH (Aromatic Quaternary)
~140-145AbsentC-N (Aromatic Quaternary)
~118-122PositiveAromatic CH (ortho to -N)
~114-116PositiveAromatic CH (ortho to -OH)
~55-60PositivePiperazine C2-H
~45-55Negative3x Piperazine CH₂

HSQC analysis would provide the final piece of the connectivity puzzle, linking each proton signal (e.g., Hₓ at ~3.6 ppm) directly to its corresponding carbon signal (e.g., C2 at ~58 ppm), leaving no doubt about the atomic framework.

Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It provides a three-dimensional map of the electron density in the solid state, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and the molecule's conformation.[8] For regulatory filings or resolving any lingering ambiguity, it is the definitive technique.

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown from a purified sample, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[9]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell and space group. The atomic positions are solved using direct methods and the structural model is refined against the experimental data to yield the final structure.[10]

  • Unambiguous Confirmation: The resulting 3D model will definitively show the phenol ring connected to the C2 position of the piperazine ring.

  • Conformation: It will reveal the solid-state conformation of the molecule. The piperazine ring is expected to adopt a stable chair conformation.[11]

  • Stereochemistry: If the synthesis results in a racemic mixture, the crystal structure will show both enantiomers present in the unit cell.

  • Intermolecular Interactions: The analysis will reveal hydrogen bonding networks (e.g., between the phenolic -OH and piperazine -NH groups of adjacent molecules) and other packing forces in the crystal lattice.

Conclusion: A Self-Validating, Integrated Approach

The structure elucidation of this compound is a systematic process of evidence accumulation. Each technique provides a unique and vital piece of information, and together they form a self-validating system.

G cluster_0 Confidence Level MS Molecular Formula FTIR Functional Groups MS->FTIR Confirms Formula for Functional Groups NMR Atomic Connectivity FTIR->NMR Confirms Functional Groups for Connectivity Mapping XRAY 3D Structure & Absolute Proof NMR->XRAY Provides Solution Structure for Solid-State Confirmation

Caption: The logical progression of structure elucidation techniques.

HRMS and elemental analysis establish the correct molecular formula. FTIR confirms the presence of the expected functional groups. A full suite of NMR experiments maps the atomic connectivity with high precision, critically distinguishing the target 2-yl isomer from other possibilities. Finally, X-ray crystallography provides an irrefutable 3D picture of the molecule, serving as the ultimate arbiter of the structure. Following this rigorous, multi-faceted guide ensures that the structure of this compound is assigned with the highest possible degree of scientific certainty.

References

Physicochemical properties of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-2-yl)phenol

Foreword: Navigating the Data Landscape

For drug development professionals and researchers, a precise understanding of a molecule's physicochemical properties is non-negotiable. These parameters govern everything from solubility and absorption to metabolic stability and target engagement. This guide focuses on this compound, a heterocyclic compound featuring the valuable piperazine and phenol moieties.

It is critical to note that while this compound (CAS 783251-37-6) is commercially available, the public domain currently lacks a comprehensive, experimentally verified dataset for its physicochemical properties. In contrast, its structural isomer, 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), is extensively characterized. This guide will present the known data for this compound and, for context and comparative insight, leverage the robust dataset of its 1-yl isomer. This comparative approach allows us to build a predictive and practical understanding while maintaining rigorous scientific transparency.

Molecular Structure and Identification

The fundamental difference between the two isomers lies in the point of attachment of the phenol ring to the piperazine core. In this compound, the linkage is at a carbon atom (position 2), creating a secondary amine at position 1 and a secondary amine at position 4. In the more common isomer, the linkage is at a nitrogen atom (position 1), resulting in a tertiary amine at position 1 and a secondary amine at position 4. This seemingly minor structural shift has significant implications for basicity, hydrogen bonding potential, and steric hindrance, which in turn influence all other physicochemical properties.

Caption: Structural comparison of the target analyte and its common isomer.

Table 1: Chemical Identifiers

IdentifierThis compound4-(Piperazin-1-yl)phenol
IUPAC Name This compound[1]4-(piperazin-1-yl)phenol[2]
CAS Number 783251-37-6[1][3][4]56621-48-8[5][6][7]
Molecular Formula C₁₀H₁₄N₂O[1]C₁₀H₁₄N₂O[5][7]
Molecular Weight 178.24 g/mol [1]178.24 g/mol [5][7]
SMILES OC1=CC=C(C2NCCNC2)C=C1[1]OC1=CC=C(N2CCNCC2)C=C1[2][7]
InChIKey Data not foundGPEOAEVZTOQXLG-UHFFFAOYSA-N[2][6]

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the available data. The lack of experimental values for this compound underscores the need for empirical characterization. The data for the 1-yl isomer provides a scientifically grounded baseline for estimation.

Table 2: Summary of Physicochemical Properties

PropertyThis compound4-(Piperazin-1-yl)phenolCausality and Field Insights
Appearance Data not foundLight yellow to brown crystalline powder[5][6]The color likely arises from minor oxidation products. High-purity samples are expected to be off-white.
Melting Point (°C) Data not found218 - 224[6][8]The high melting point of the 1-yl isomer suggests strong intermolecular forces, likely hydrogen bonding involving the phenol -OH and piperazine N-H groups. The 2-yl isomer may have a different crystal packing and hydrogen bond network, leading to a different melting point.
Boiling Point (°C) 356.2 at 760 mmHg[1]371.3 at 760 mmHg[6]The high boiling points are consistent with the polar functional groups. The slight difference may reflect variations in intermolecular hydrogen bonding efficiency.
Water Solubility Data not foundData not found (qualitative)The presence of polar -OH and -NH groups suggests some aqueous solubility. For a related analog, 4-(1-Acetylpiperazin-4-yl)phenol, the solubility is 4.3 g/L at 20°C[9]. The acetylation of the piperazine nitrogen in this analog would reduce its basicity and hydrogen bonding capability, suggesting the parent compound may have higher solubility.
pKa Data not found (Predicted)Data not found (Predicted)The molecule is amphoteric. The phenolic -OH is weakly acidic (pKa ~10). The piperazine nitrogens are basic. For piperazine itself, the pKa values are ~9.73 (pKa1) and ~5.35 (pKa2)[10]. The electron-donating effect of the phenol ring would slightly modulate these values. The two secondary amines in the 2-yl isomer will have different basicities compared to the tertiary/secondary amine system in the 1-yl isomer.
LogP (Octanol/Water) Data not found0.80 to 1.20 (Calculated)[6][7]A LogP around 1 indicates a relatively balanced hydrophilic-lipophilic character, a common feature in orally bioavailable drug candidates. This value is a critical input for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Synthesis and Analytical Characterization

Synthetic Strategy: A General Approach

The synthesis of piperazinyl-phenol derivatives is a well-established field in medicinal chemistry.[11] A common strategy involves the coupling of a protected piperazine intermediate with a suitable phenol derivative. For instance, the synthesis of N-acylated derivatives often starts with 4-(Piperazin-1-yl)phenol, which is then reacted with a benzoyl chloride or a benzoic acid activated with a coupling agent like HBTU.[12] Another route involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[13]

G start 4-(Piperazin-1-yl)phenol + Suitable Benzoic Acid step1 Activation with Coupling Agent (e.g., HBTU in DMF) start->step1 Step 1 step2 Nucleophilic Acyl Substitution step1->step2 Step 2 product Final Product: (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivative step2->product Yields (Good)

Caption: General workflow for N-acylation of 4-(Piperazin-1-yl)phenol.

Protocol: Analytical Characterization Workflow

The structural confirmation and purity assessment of this compound would follow a standard analytical workflow. The choice of these methods is causal: each technique provides orthogonal information, creating a self-validating system for identity and purity.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar analyte.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

    • Detection: UV at 254 nm and 280 nm (to detect the aromatic phenol ring).

    • Purity Specification: Purity should be ≥95% for most research applications.[1]

Step 2: Identity Confirmation via Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight, the most fundamental confirmation of identity.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: The protonated molecule [M+H]⁺ at m/z 179.11.

    • High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS should be used to confirm the exact mass.

Step 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides definitive proof of the molecular structure and isomer identity by mapping the chemical environment of each proton and carbon atom.

  • ¹H NMR: Expect signals in the aromatic region (phenol ring protons) and the aliphatic region (piperazine ring protons). The key distinction from the 1-yl isomer will be the chemical shift and coupling pattern of the proton at C2, which is directly attached to the phenol ring.

  • ¹³C NMR: Expect distinct signals for the aromatic and aliphatic carbons. The number of signals will confirm the molecular symmetry.

G cluster_workflow Analytical Workflow A Sample of This compound B HPLC-UV (Purity Check) A->B Inject C LC-MS (ESI+) (MW Confirmation) B->C Analyze Peak D ¹H and ¹³C NMR (Structural Proof) C->D Confirm Structure E Certificate of Analysis (Validated Data) D->E Consolidate Data

Caption: A self-validating analytical workflow for characterization.

Applications and Relevance in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its combination with a phenol group makes this compound and its analogs valuable building blocks for several reasons:

  • CNS-Active Agents: The piperazine moiety is common in antipsychotic and antidepressant drugs, where it often interacts with dopamine and serotonin receptors. The phenol group can provide a key hydrogen bonding interaction point in the receptor's binding pocket.[5]

  • Receptor Ligands: Derivatives have been studied as ligands for alpha1-adrenergic receptors, which are targets for treating cardiovascular conditions.[14]

  • Antifungal Agents: The related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, is a crucial intermediate in the synthesis of the triazole antifungal agent Posaconazole.[13] This highlights the utility of the core structure in building more complex and potent therapeutic agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from piperazine and its derivatives provide authoritative guidance.[15][16]

  • Primary Hazards: Piperazine derivatives are often classified as corrosive and may cause severe skin burns and eye damage.[17] They can also be respiratory and skin sensitizers, potentially causing allergic reactions upon repeated exposure.[16][17]

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[18]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[18][19] Use explosion-proof equipment and take precautionary measures against static discharge.[15][16]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[15][19] A recommended storage temperature is 2-8°C in a dark place to maintain stability.[1]

Conclusion and Future Outlook

This compound is a molecule of significant interest for chemical and pharmaceutical research, yet it remains poorly characterized in the public literature. This guide has synthesized the available information and provided a robust comparative framework using its well-documented isomer, 4-(Piperazin-1-yl)phenol. We have outlined the expected physicochemical properties, provided established protocols for its synthesis and analysis, and highlighted its relevance in drug discovery. The clear next step for the scientific community is the empirical determination and publication of the core physicochemical data for this compound. Such a dataset would be invaluable for researchers looking to unlock the full potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 4-(Piperazin-2-yl)phenol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" remains a cornerstone of medicinal chemistry strategy. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets through versatile, targeted modifications. The piperazine ring is a quintessential example of such a scaffold, found in a vast array of clinically successful drugs.[1][2] This guide focuses on a specific, yet highly promising, derivative: 4-(Piperazin-2-yl)phenol (CAS 783251-37-6). Its unique combination of a conformationally flexible piperazine ring, a reactive phenol group, and an asymmetric center presents a rich platform for generating novel chemical entities with diverse pharmacological potential. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this molecule in their discovery pipelines.

Section 1: Core Molecular Profile

This compound is a heterocyclic organic compound that merges a phenol moiety with a piperazine ring at the C2 position. This substitution pattern is distinct from the more commonly documented C1-substituted isomers, offering different steric and electronic properties for molecular design.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic manipulations, formulation studies, and analytical method development.

PropertyValueSource(s)
CAS Number 783251-37-6[3][4]
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [4][5]
Melting Point 204 °C[6]
Boiling Point 356.2 °C (at 760 mmHg)[5]
SMILES Oc1ccc(cc1)C1NCCNC1[4]
Appearance White to off-white powderInferred from related compounds
Storage 2-8°C, keep in dark place[5]
Sensitivity Air Sensitive[6]
Safety & Handling Protocol

As a functionalized amine and phenol, this compound requires careful handling. The available safety data indicates significant hazards.

  • GHS Hazard Classification: Danger[6]

    • H301: Toxic if swallowed.[6]

    • H314/H318: Causes severe skin burns and eye damage.[6]

  • Pictograms: GHS05 (Corrosion), GHS06 (Toxic)[6]

Mandatory Handling Protocol:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves must not be allowed out of the workplace.[7][8]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Immediate medical attention is required.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[7][8]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Section 2: Synthesis and Characterization Workflow

Proposed Retrosynthetic Analysis

The key challenge is the regioselective construction of the 2-substituted piperazine ring. A plausible approach involves the cyclization of a protected aminoethyl amine derivative onto a suitable electrophilic precursor derived from 4-hydroxybenzaldehyde.

Retrosynthesis of this compound target This compound intermediate1 Protected Piperazinone target->intermediate1 Reduction & Deprotection intermediate2 Iminium Intermediate intermediate1->intermediate2 Intramolecular Cyclization precursor1 N-Boc-ethylenediamine intermediate2->precursor1 Condensation precursor2 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one intermediate2->precursor2 starting_material1 Ethylenediamine precursor1->starting_material1 Boc Protection starting_material2 4-Hydroxyacetophenone precursor2->starting_material2 Bromination

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual workflow designed to be a starting point for laboratory investigation.

Step 1: Synthesis of N-(tert-butoxycarbonyl)ethane-1,2-diamine

  • Dissolve ethylenediamine (2.0 eq) in dichloromethane (DCM) in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

    • Rationale: Using an excess of the diamine minimizes the formation of the di-protected byproduct, which is a common challenge in this reaction. The Boc group is an excellent protecting group for amines due to its stability and ease of removal under acidic conditions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected diamine.

Step 2: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid.

  • Add bromine (1.0 eq) dropwise while stirring.

    • Rationale: This is a standard alpha-bromination of a ketone. The hydroxyl group is an activating group, but the reaction is generally selective for the alpha-carbon of the ketone under these conditions.

  • Stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the alpha-bromo ketone.

Step 3: Synthesis of 1,4-di-Boc-3-(4-hydroxyphenyl)piperazin-2-one

  • Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq).

    • Rationale: The first equivalent of base facilitates the initial N-alkylation. The second equivalent promotes the intramolecular cyclization via deprotonation of the second amine, which then attacks the ketone to form a piperazinone intermediate after dehydration.

  • Reflux the mixture for 12-24 hours.

  • After cyclization, add an additional equivalent of Boc₂O and base to protect the second nitrogen, which aids in purification and subsequent reduction steps.

  • Purify the resulting di-Boc protected piperazinone by column chromatography.

Step 4: Reduction and Deprotection to yield this compound

  • Dissolve the protected piperazinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add a strong reducing agent like Lithium Aluminum Hydride (LAH, 2-3 eq) at 0 °C.

    • Rationale: LAH is required to reduce the amide (piperazinone) to the corresponding amine (piperazine).

  • Reflux the reaction for 4-8 hours.

  • Cool the reaction and quench carefully using the Fieser workup (sequential addition of water, 15% NaOH, and water).

  • Filter the resulting aluminum salts and concentrate the filtrate.

  • Dissolve the crude product in a solvent like methanol and add a strong acid, such as HCl in dioxane.

    • Rationale: The strong acidic conditions will cleave both Boc protecting groups.

  • Stir for 2-4 hours at room temperature.

  • Concentrate the solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free base product, this compound. Purify via recrystallization or chromatography.

Analytical Characterization Workflow

A newly synthesized batch must be rigorously characterized to confirm its identity, purity, and structure.

Analytical Workflow start Synthesized Crude Product hplc HPLC-UV/ELSD (Purity Assessment) start->hplc lcms LC-MS (Mass Confirmation) hplc->lcms Purity > 95%? nmr NMR (¹H, ¹³C) (Structural Elucidation) lcms->nmr Correct Mass? ftir FTIR (Functional Group ID) nmr->ftir Correct Structure? final Qualified Reference Standard ftir->final Data Consistent?

Caption: Standard analytical workflow for compound validation.

Detailed Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase C18 column is typically used. A gradient method running from high aqueous (e.g., water with 0.1% TFA or formic acid) to high organic (e.g., acetonitrile or methanol with 0.1% acid) is employed.

    • Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) is standard.

    • Acceptance Criteria: Purity should typically be ≥95% for use in biological screening assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Use the same or a similar LC method as for purity analysis.

    • Detection: Electrospray ionization (ESI) in positive mode is expected to show the [M+H]⁺ ion at m/z 179.23.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise chemical structure.

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the phenol ring, the non-equivalent protons of the piperazine ring, and the exchangeable protons of the OH and NH groups.

    • ¹³C NMR: The spectrum should show 10 distinct carbon signals (or fewer if symmetry causes overlap), corresponding to the carbons in the molecule.

Section 3: Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to improve aqueous solubility and introduce a basic nitrogen center that can form salt bridges with biological targets.[1]

The (Hydroxyphenyl)piperazine Moiety in Neuropharmacology

Many centrally-acting drugs feature a phenylpiperazine core. This structural motif is known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[12][13]

  • Mechanism of Action: The aromatic ring often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring forms a critical ionic bond with an acidic residue (e.g., an aspartic acid) in the transmembrane domain.

  • Potential Application: this compound is an excellent starting point for developing ligands for these receptors. The phenol group can act as a hydrogen bond donor or acceptor, and it serves as a synthetic handle for further modification. Derivatives could be explored as potential treatments for depression, anxiety, schizophrenia, or Parkinson's disease.[12][14][15]

GPCR Interaction cluster_receptor GPCR Binding Pocket cluster_ligand asp Aspartic Acid (Transmembrane Helix 3) phe Phenylalanine (Aromatic Pocket) ser Serine (Polar Pocket) phenol_group Phenol Moiety phenol_group->ser Hydrogen Bond piperazine_ring Piperazine Ring piperazine_ring->phe Hydrophobic/ π-π Stacking piperazine_n Basic Nitrogen piperazine_n->asp Ionic Bond (Key Interaction)

Caption: Hypothetical binding mode at a neurotransmitter receptor.

A Scaffold for Diverse Therapeutic Areas

Beyond neuropharmacology, the piperazine core is found in drugs for a wide range of diseases:

  • Antifungals: The related isomer, 4-(piperazin-1-yl)phenol, is an intermediate in the synthesis of Posaconazole, highlighting its utility in building complex antifungal agents.[10]

  • Anticancer Agents: Piperazine derivatives have shown potent anticancer properties, sometimes by targeting specific kinases or by overcoming multidrug resistance.[1][16]

  • Antimicrobials: The scaffold has been explored for developing new antibiotics and antiparasitic agents.[1]

The presence of the phenol group on this compound provides a convenient point for derivatization via etherification or other reactions, allowing for the rapid generation of libraries for screening against these diverse target classes.

Section 4: Conclusion and Future Outlook

This compound (CAS 783251-37-6) is more than just another chemical intermediate. It is a strategically designed building block that embodies the principles of privileged scaffold-based drug design. Its unique 2-substitution pattern, combined with the synthetically versatile phenol group, offers medicinal chemists a powerful tool to explore new chemical space.

Future research should focus on:

  • Developing and optimizing a scalable synthetic route to make the compound and its enantiomers more accessible.

  • Systematic derivatization of the phenol and the secondary amine to build focused libraries for screening.

  • Computational studies , such as molecular docking, to predict potential biological targets and guide the design of new derivatives.[17]

  • In vitro screening against a panel of targets, particularly CNS receptors and kinases, to identify initial hit compounds.

By leveraging the insights and protocols outlined in this guide, research and development teams can effectively integrate this high-value scaffold into their programs, accelerating the discovery of next-generation therapeutics.

References

The Ascendant Therapeutic Trajectory of Piperazinyl Phenols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperazine heterocycle and the phenolic moiety has given rise to a class of compounds—piperazinyl phenols—with profound and diverse therapeutic potential. This technical guide provides an in-depth exploration of this chemical scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their activity across oncology, neurodegeneration, and infectious diseases, and provide actionable, field-proven experimental protocols. This document is designed not as a static review, but as a dynamic roadmap to empower the rational design and evaluation of novel piperazinyl phenol-based therapeutics.

The Piperazinyl Phenol Scaffold: A Privileged Intersection of Pharmacophores

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, gracing numerous FDA-approved drugs with its presence.[1] Its twin nitrogen atoms offer a unique combination of structural rigidity, hydrogen bonding capabilities, and a handle for facile chemical modification, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The addition of a phenolic hydroxyl group introduces a new dimension of chemical reactivity and biological interaction. The phenol can act as a hydrogen bond donor and acceptor, a metal chelator, and a reactive handle for further functionalization.[2] This combination creates a versatile platform for designing molecules with finely tuned affinities for a multitude of biological targets.

The strategic importance of the piperazinyl phenol core lies in its ability to engage with key biological targets implicated in a range of pathologies. From the G-protein coupled receptors (GPCRs) that govern neurotransmission to the intricate signaling cascades that drive cancer progression, this scaffold has demonstrated remarkable adaptability.

Navigating the Synthetic Landscape: Crafting the Piperazinyl Phenol Core

The efficient and versatile synthesis of piperazinyl phenols is paramount to exploring their therapeutic potential. The Buchwald-Hartwig amination has emerged as a particularly powerful and widely adopted method for the formation of the crucial C-N bond between the piperazine and the phenolic ring.[3][4]

Key Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction offers a robust and high-yielding pathway to N-aryl piperazines from readily available aryl halides and piperazine.[3] The judicious selection of the palladium catalyst, ligand, base, and solvent is critical for achieving optimal results, especially with less reactive aryl chlorides.[3]

This protocol provides a general framework for the synthesis of a protected piperazinyl phenol precursor.

Materials:

  • Aryl halide (e.g., 4-bromophenol, protected as a silyl ether or other suitable group) (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other inert atmosphere reaction vessel

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]

  • Subsequent deprotection of the Boc group and the phenol protecting group will yield the final piperazinyl phenol.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Oxidative Addition Amine Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine Coordination Ar-Pd(II)-X(L2)(R2NH) Ar-Pd(II)-X(L2)(R2NH) Amine Coordination->Ar-Pd(II)-X(L2)(R2NH) R2NH R2NH R2NH->Amine Coordination Deprotonation Deprotonation Ar-Pd(II)-X(L2)(R2NH)->Deprotonation [Ar-Pd(II)-NR2(L2)]- [Ar-Pd(II)-NR2(L2)]- Deprotonation->[Ar-Pd(II)-NR2(L2)]- Base Base Base->Deprotonation Reductive Elimination Reductive Elimination [Ar-Pd(II)-NR2(L2)]-->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Therapeutic Frontiers of Piperazinyl Phenols

The unique structural attributes of piperazinyl phenols have positioned them as promising candidates in several key therapeutic areas.

Oncology: A Multi-pronged Attack on Cancer

Piperazine derivatives have demonstrated significant potential as anticancer agents, and the inclusion of a phenolic moiety can enhance this activity through various mechanisms.[5][6]

Mechanisms of Action:

  • Induction of Apoptosis: Many piperazinyl phenol derivatives have been shown to induce programmed cell death in cancer cells.[7] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, leading to arrest at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting uncontrolled cell proliferation.

  • Inhibition of Signaling Pathways: Piperazinyl phenols can target key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.

Quantitative Data: Cytotoxicity of Piperazine Derivatives

Compound/Derivative ClassCell LineIC50/GI50 (µM)Reference
Piperazine Derivative PCCSNU-475 (Human Liver Cancer)6.98 ± 0.11[5]
Piperazine Derivative PCCSNU-423 (Human Liver Cancer)7.76 ± 0.45[5]
Benzothiazole-Piperazine Derivative 1dHUH-7 (Hepatocellular)1.23[5]
Benzothiazole-Piperazine Derivative 1dMCF-7 (Breast)0.98[5]
Benzothiazole-Piperazine Derivative 1dHCT-116 (Colorectal)1.54[5]
1-Benzhydryl-Piperazine-Based HDAC InhibitorsVariousVaries[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperazinyl phenol compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazinyl phenol compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[1] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Diagram: Piperazine-Induced Apoptosis Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases (Caspase-3, -6, -7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -6, -7) Piperazinyl Phenol Piperazinyl Phenol Piperazinyl Phenol->Death Receptors Piperazinyl Phenol->Mitochondrion Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7)->Apoptosis

Caption: Overview of apoptosis induction by piperazinyl phenols.

Neurodegenerative Disorders: A Beacon of Hope

The piperazinyl phenol scaffold is a prominent feature in many compounds targeting the central nervous system (CNS).[8] The phenolic hydroxyl group can contribute to antioxidant activity and modulate interactions with key receptors involved in neurodegeneration.[9]

Mechanisms of Action:

  • Receptor Modulation: Piperazinyl phenols can act as potent ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[10][11] Their ability to modulate these systems can have therapeutic implications for conditions like Alzheimer's and Parkinson's disease.

  • Neuroprotection: The phenolic moiety can confer antioxidant properties, helping to mitigate the oxidative stress that is a hallmark of many neurodegenerative diseases.[12] Furthermore, these compounds can activate signaling pathways that promote neuronal survival.[12]

This protocol outlines a general approach to assess the neuroprotective effects of piperazinyl phenols against an induced toxic insult in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, amyloid-beta for Alzheimer's models)

  • Piperazinyl phenol compounds

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kits)

  • Reagents for measuring oxidative stress (e.g., DCFDA for ROS detection)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols to induce a more mature neuronal phenotype.

  • Pre-treatment: Treat the cells with various concentrations of the piperazinyl phenol compounds for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Co-incubate the cells with the chosen neurotoxin at a predetermined concentration that induces significant but not complete cell death.

  • Incubation: Continue the incubation for a period relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT or LDH assay to quantify the protective effect of the piperazinyl phenol.

  • Measurement of Oxidative Stress: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA to determine the antioxidant capacity of the compounds.

  • Data Analysis: Compare the viability and ROS levels in cells treated with the piperazinyl phenol and the neurotoxin to those treated with the neurotoxin alone.

Infectious Diseases: A New Arsenal Against Pathogens

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown promise as antibacterial and antifungal agents, and the phenolic group can enhance this activity.[5][13]

Mechanisms of Action:

  • Inhibition of Essential Enzymes: Piperazinyl phenols can inhibit enzymes that are crucial for microbial survival and replication.

  • Disruption of Cell Membranes: The lipophilic nature of the scaffold can facilitate its interaction with and disruption of microbial cell membranes.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Piperazinyl phenol compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the piperazinyl phenol compounds in the broth medium in the 96-well plates.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[1] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of piperazinyl phenols and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the key molecular features that govern their efficacy.[14][15]

Key SAR Observations:

  • Substitution on the Phenolic Ring: The position and nature of substituents on the phenolic ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and hydrogen bonding capacity of the phenol.

  • Substitution on the Piperazine Ring: Modification of the second nitrogen atom of the piperazine ring with different alkyl or aryl groups can influence lipophilicity, steric interactions with the target, and overall pharmacokinetic properties.

  • Linker between Pharmacophores: In more complex derivatives, the nature and length of any linker connecting the piperazinyl phenol to another pharmacophore can be critical for optimal target engagement.

Conclusion and Future Perspectives

Piperazinyl phenols represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, positions them as a valuable starting point for the development of novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases. Future research should focus on the continued exploration of their diverse biological activities, the elucidation of their precise mechanisms of action, and the application of computational and medicinal chemistry strategies to optimize their potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.

References

Spectral data interpretation for 4-(Piperazin-2-yl)phenol (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Interpretation of 4-(Piperazin-2-yl)phenol

Introduction

This compound is a bifunctional organic molecule incorporating a phenol ring and a piperazine heterocycle. This unique combination of a phenolic hydroxyl group and secondary amine functionalities makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a scaffold for drug candidates or a monomer for specialized polymers. A thorough structural elucidation is the bedrock of any such application, and this is achieved through a synergistic application of modern spectroscopic techniques.

This technical guide provides a detailed, predictive interpretation of the spectral data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As experimental data for this specific molecule is not widely available in public repositories, this document serves as an expert-level predictive analysis based on the fundamental principles of spectroscopy and extensive data from analogous structures. The methodologies, causality behind spectral features, and integrated data analysis workflows are detailed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related compounds.

Physicochemical Properties & Structural Overview

A foundational step in any spectral analysis is understanding the basic physicochemical properties of the molecule. These properties are calculated based on its chemical structure.

Structure:

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O-
Molecular Weight178.23 g/mol -
Exact Mass178.11061 Da-
Hydrogen Bond Donors3 (OH, 2x NH)-
Hydrogen Bond Acceptors3 (O, 2x N)-
Topological Polar Surface Area47.73 Ų-

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to readily form protonated molecular ions.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 to +4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-10 L/min at 200-250 °C

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway

The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 179.1184. The subsequent fragmentation in an MS/MS experiment is dictated by the molecule's structure, primarily involving the cleavage of the piperazine ring and the bond connecting it to the phenol moiety. The fragmentation of piperazine analogues is well-documented and typically involves characteristic losses from the heterocyclic ring.[1][2]

Table 2: Predicted Key Fragments for this compound

Predicted m/zIon FormulaDescription
179.1184[C₁₀H₁₅N₂O]⁺Protonated Molecular Ion [M+H]⁺
162.0922[C₁₀H₁₂N₂]⁺Loss of H₂O from the phenol group
121.0657[C₇H₉O]⁺Cleavage of the C-C bond between the rings, forming a hydroxytropylium-like ion
94.0422[C₆H₆O]⁺Phenol radical cation from cleavage
86.0868[C₄H₁₀N₂]⁺Piperazine ring fragment
56.0500[C₃H₆N]⁺Common fragment from piperazine ring cleavage

Visualization: Predicted ESI-MS/MS Fragmentation

G M [M+H]⁺ m/z 179.12 F1 m/z 121.07 M->F1 C-C Cleavage F2 m/z 86.09 M->F2 C-C Cleavage F3 m/z 56.05 F2->F3 Ring Opening

Caption: Predicted fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. The analysis of this compound is expected to reveal characteristic absorptions for its phenol, secondary amine, and aromatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a few key features. The phenolic O-H stretch will appear as a very broad and strong band, while the N-H stretches from the piperazine ring will be sharper.[3] Aromatic C-H stretches will appear just above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches below this threshold.[4][5]

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Intensity & ShapeVibrational ModeFunctional Group
3400 - 3200Strong, Very BroadO-H StretchPhenol
3350 - 3300Medium, SharpN-H StretchSecondary Amine
3100 - 3000Medium to WeakC-H StretchAromatic
2960 - 2850MediumC-H StretchAliphatic (Piperazine)
1610 & 1500Medium to StrongC=C StretchAromatic Ring
1250 - 1180StrongC-O StretchPhenol
1220 - 1020MediumC-N StretchAmine
900 - 675StrongC-H Out-of-Plane BendAromatic Substitution

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system, appearing as two doublets. The seven protons on the piperazine ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

AssignmentEst. Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H (Phenol OH)9.0 - 9.5broad singlet1HExchangeable with D₂O.
H (Aromatic, ortho to OH)7.0 - 7.2d (J ≈ 8 Hz)2HAA'BB' system.
H (Aromatic, meta to OH)6.6 - 6.8d (J ≈ 8 Hz)2HAA'BB' system.
H (Piperazine NH x 2)2.5 - 3.5broad singlet2HExchangeable with D₂O. Position can vary.
H (Piperazine CH)3.0 - 3.4m1HComplex multiplet due to multiple couplings.
H (Piperazine CH₂)2.6 - 3.2m6HOverlapping complex multiplets.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, assuming free rotation.

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

AssignmentEst. Chemical Shift (δ, ppm)Notes
C (Aromatic, C-OH)150 - 155Quaternary, deshielded by oxygen.
C (Aromatic, C-piperazine)140 - 145Quaternary.
C (Aromatic, CH ortho to OH)128 - 132-
C (Aromatic, CH meta to OH)115 - 118Shielded by OH group.
C (Piperazine, CH)55 - 60Methine carbon.
C (Piperazine, CH₂)45 - 55Multiple overlapping signals expected.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the integration of all spectral data. Each method provides complementary information that, when combined, offers unambiguous proof of structure.

Visualization: Integrated Data Workflow

G cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Data Integration & Confirmation MS Mass Spectrometry (MS) MS_info Molecular Formula (from [M+H]⁺) Fragmentation Pattern MS->MS_info IR Infrared (IR) Spectroscopy IR_info Functional Groups (OH, NH, C=C, C-N) IR->IR_info NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Atom Connectivity (C-H Framework) Stereochemistry NMR->NMR_info Confirm Structure Confirmation MS_info->Confirm IR_info->Confirm NMR_info->Confirm

Caption: Workflow for synergistic structural elucidation.

Conclusion

This guide outlines the predicted spectral characteristics of this compound. The integrated analysis of MS, IR, and NMR data provides a comprehensive and self-validating system for its structural confirmation. Mass spectrometry will confirm the molecular weight (m/z 179 for [M+H]⁺) and key fragments. IR spectroscopy will identify the critical O-H, N-H, and aromatic functional groups through their characteristic vibrational frequencies. Finally, ¹H and ¹³C NMR will deliver the definitive atomic-level map, confirming the connectivity and chemical environments of the entire molecular framework. This predictive guide serves as a robust roadmap for any researcher undertaking the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2] Poor aqueous solubility can severely limit a compound's bioavailability and lead to unpredictable in vitro and in vivo results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of the compound 4-(Piperazin-2-yl)phenol. While specific experimental data for this molecule is not widely published, this document outlines the foundational principles, predictive assessments, and gold-standard experimental protocols required to generate a robust and reliable solubility profile. The focus is on the "how-to"—providing the scientific rationale and detailed methodologies necessary for a thorough investigation.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmaceutical properties. Among these, solubility is a paramount concern.[2] A drug must be in a dissolved state to be absorbed and reach its site of action.[3] Therefore, characterizing the solubility of an NCE like this compound as early as possible is not merely a data collection exercise; it is a strategic imperative that influences everything from initial screening assays to final dosage form design.[4]

Key Impacts of Solubility:

  • Bioavailability: Poor solubility is a primary cause of low oral bioavailability, requiring higher doses that can increase the risk of toxicity.[5][3]

  • Formulation Development: Understanding the solubility profile across different pH values and in various solvents is fundamental to developing a stable and effective drug formulation.[1]

  • Cost and Timelines: Identifying solubility issues early prevents the costly late-stage failure of otherwise promising candidates.[4]

This guide will focus on establishing the thermodynamic solubility , which represents the true equilibrium solubility of a compound and is the most relevant measure for formulation and biopharmaceutical assessment.[6][7]

Characterization of this compound

Before embarking on experimental work, it is crucial to understand the physicochemical characteristics of the molecule, as these properties will govern its solubility behavior.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol [8]

Predictive Insights: pKa and logP

The ionization state (governed by pKa) and lipophilicity (measured by logP) are the two most significant predictors of aqueous solubility.[9] In the absence of published experimental data for this compound, we can leverage computational models to generate reliable estimates.

  • pKa (Acid Dissociation Constant): This value indicates the pH at which a compound is 50% ionized. The structure of this compound contains three ionizable groups: a phenolic hydroxyl group (acidic) and two secondary amines in the piperazine ring (basic).

    • The phenolic -OH group is expected to be weakly acidic, with a predicted pKa around 10. At pH values significantly below this, it will be neutral.

    • The piperazine amines are basic. The pKa of piperazine itself has two values, approximately 5.7 and 9.8. The substitution pattern in this compound will influence these values. We can predict two basic pKa values, likely in the ranges of 8.5-9.5 and 4.5-5.5.

  • logP (Octanol-Water Partition Coefficient): This ratio measures the lipophilicity ("oil-loving") versus hydrophilicity ("water-loving") of a molecule in its neutral state. A higher logP indicates lower aqueous solubility.

    • Computational models predict a logP value for this compound to be in the range of 1.0 to 1.5 . This suggests moderate lipophilicity.

Causality: The interplay of these properties is critical. As a multiprotic substance, this compound will exhibit its lowest solubility at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. Its solubility will increase significantly at pH values where it can form charged species (i.e., below the lowest basic pKa and above the acidic pKa).

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[10][11][12] This method involves agitating an excess amount of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by separating the solid and quantifying the concentration of the dissolved compound in the supernatant.[13]

The Shake-Flask Workflow: A Visual Overview

The following diagram outlines the logical flow of the Shake-Flask protocol, ensuring a robust and reproducible determination of solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Quantification & Analysis Compound Weigh Excess This compound Incubate Add Compound to Solvent & Agitate (Shake/Stir) (e.g., 24-48h at 25°C) Compound->Incubate Step 1 Solvent Prepare Solvents (e.g., Buffers, Organic Solvents) Solvent->Incubate Step 2 Separate Separate Solid from Supernatant (Centrifugation or Filtration) Incubate->Separate Step 3 (Equilibrium Reached) Sample Collect Clear Supernatant Separate->Sample Step 4 Dilute Dilute Sample if Necessary Sample->Dilute Step 5 Quantify Quantify Concentration (e.g., HPLC-UV) Dilute->Quantify Step 6 Result Calculate Solubility (µg/mL or µM) Quantify->Result Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, incorporating checks for equilibrium and material stability.

Materials:

  • This compound (solid, confirmed purity)

  • Selection of solvents (See Table 1)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)[10][14]

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers covering a relevant physiological and chemical range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). According to ICH M9 guidelines, buffers at pH 1.2, 4.5, and 6.8 are standard for biopharmaceutical classification.[14][15]

    • Verify the pH of each buffer before and after the experiment to ensure it remains stable.[11][16]

  • Sample Addition (Self-Validating Step):

    • Add an excess of solid this compound to a vial. "Excess" is critical; a good starting point is 2-5 mg of compound per 1 mL of solvent. Visually confirm that undissolved solid remains at the end of the experiment.

    • Prepare at least three replicate vials for each solvent/buffer condition to ensure reproducibility.[14]

  • Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 250 rpm).

    • Causality: Agitation is necessary to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe.[17]

    • Allow the samples to equilibrate for a sufficient duration. A typical period is 24 to 48 hours.[6][18] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

  • Phase Separation:

    • After incubation, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

    • Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement.[13]

      • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

      • Method B (Filtration): Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm filter. Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from drug adsorption to the filter membrane.

  • Quantification (HPLC-UV):

    • Carefully transfer a known volume of the clear supernatant into an HPLC vial.

    • Dilute the sample as needed with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the sample using a validated, stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any potential degradants.[12][14]

    • Prepare a multi-point calibration curve using stock solutions of this compound of known concentrations.

  • Data Analysis:

    • Determine the concentration of the compound in the diluted supernatant by interpolating its peak area from the calibration curve.

    • Calculate the original solubility in the solvent/buffer by accounting for the dilution factor.

    • Report the final solubility as an average of the replicates ± standard deviation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.

Predicted Physicochemical Properties
ParameterPredicted ValueSignificance
pKa₁ (Basic) ~8.5 - 9.5Ionization of piperazine nitrogen; solubility increases at pH < pKa₁
pKa₂ (Basic) ~4.5 - 5.5Ionization of second piperazine nitrogen; further solubility increase
pKa₃ (Acidic) ~9.8 - 10.2Ionization of phenolic hydroxyl; solubility increases at pH > pKa₃
logP 1.0 - 1.5Indicates moderate lipophilicity and likely low-to-moderate aqueous solubility in its neutral form.
Isoelectric Point (pI) ~7.0 - 7.5pH of minimum aqueous solubility.

Note: These values are estimates and should be confirmed experimentally.

Experimental Solubility Profile of this compound

The results from the Shake-Flask experiments should be compiled into a comprehensive table.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Aqueous Buffers
0.1 N HCl1.225(Experimental Data)(Experimental Data)(e.g., Very Soluble)
Acetate Buffer4.525(Experimental Data)(Experimental Data)(e.g., Soluble)
Phosphate Buffer6.825(Experimental Data)(Experimental Data)(e.g., Sparingly Soluble)
Phosphate Buffer7.425(Experimental Data)(Experimental Data)(e.g., Slightly Soluble)
Borate Buffer9.025(Experimental Data)(Experimental Data)(e.g., Soluble)
Common Lab Solvents
Water (Deionized)~7.025(Experimental Data)(Experimental Data)(e.g., Slightly Soluble)
EthanolN/A25(Experimental Data)(Experimental Data)(e.g., Freely Soluble)
MethanolN/A25(Experimental Data)(Experimental Data)(e.g., Freely Soluble)
DMSON/A25(Experimental Data)(Experimental Data)(e.g., Very Soluble)
AcetoneN/A25(Experimental Data)(Experimental Data)(e.g., Soluble)

Interpretation: The pH-solubility profile is expected to be "U-shaped," with the lowest solubility occurring near the predicted isoelectric point (pI) and increasing dramatically in both acidic (pH < 5) and basic (pH > 10) conditions due to the formation of highly polar cationic and anionic species, respectively.

Conclusion and Future Directions

This guide provides an authoritative and practical framework for determining the complete solubility profile of this compound. By combining computational predictions with the gold-standard Shake-Flask experimental methodology, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. The protocols described herein are designed with scientific integrity at their core, ensuring that the resulting data is both accurate and reproducible.

Future work should include confirming the predicted pKa values experimentally via potentiometric titration and investigating the kinetic solubility of the compound, which can provide insights relevant to high-throughput screening environments.[9][19] Understanding and overcoming solubility challenges is a cornerstone of successful pharmaceutical development.

References

A Comprehensive Technical Guide to 4-(Piperazin-1-yl)phenol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This guide provides an in-depth technical overview of 4-(Piperazin-1-yl)phenol (CAS: 56621-48-8), a bifunctional building block that offers a unique combination of a reactive secondary amine and a modifiable phenol group. We will explore its synthesis, key chemical transformations, and strategic applications in drug discovery, supported by detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.

A Note on Nomenclature: While the user topic specified "4-(Piperazin-2-yl)phenol," the vast majority of scientific literature, commercial availability, and documented applications refer to its isomer, 4-(Piperazin-1-yl)phenol . This guide will focus on the latter, as it is the chemically and commercially relevant building block for the applications discussed.

Introduction to the 4-(Piperazin-1-yl)phenol Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern drug design.[2] Its presence in a molecule can impart favorable physicochemical properties, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. Piperazine derivatives have been successfully incorporated into drugs for a wide range of conditions, from neurological disorders to infectious diseases.[3]

4-(Piperazin-1-yl)phenol stands out as a particularly valuable derivative. It strategically combines the piperazine core with a phenol moiety, presenting two distinct points for chemical modification. The secondary amine (N4) of the piperazine ring is a potent nucleophile, readily participating in reactions like acylation, arylation, and alkylation. Simultaneously, the phenolic hydroxyl group can be functionalized, for instance, through etherification, or can serve as a key pharmacophoric feature for target binding. This dual reactivity makes it a highly sought-after intermediate for creating diverse chemical libraries and synthesizing complex drug candidates.[2]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use in synthesis.

Physicochemical Data
PropertyValueReference(s)
CAS Number 56621-48-8[4][5]
Molecular Formula C₁₀H₁₄N₂O[4][6]
Molecular Weight 178.23 g/mol [5][6]
Appearance Brown or Off-White Powder/Solid[6][7]
Melting Point 218-220 °C[6]
Boiling Point 371.3 °C at 760 mmHg[6]
SMILES OC1=CC=C(C=C1)N1CCNCC1[4][5]
InChIKey GPEOAEVZTOQXLG-UHFFFAOYSA-N[4][6]
Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9][11]

Synthesis of the Core Scaffold

The reliable synthesis of 4-(Piperazin-1-yl)phenol is crucial for its application. A common and effective method involves the cyclization of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.

cluster_start Starting Materials cluster_reagents Reagents & Conditions 4-Aminophenol 4-Aminophenol Reaction Cyclization Reaction 4-Aminophenol->Reaction Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (MIBK/DMF) Solvent (MIBK/DMF) Solvent (MIBK/DMF)->Reaction Heat (95-100°C) Heat (95-100°C) Heat (95-100°C)->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product 4-(Piperazin-1-yl)phenol Workup->Product

Caption: Synthetic workflow for 4-(Piperazin-1-yl)phenol.

Protocol 3.1: Synthesis of 4-(Piperazin-1-yl)phenol[13]

This protocol is adapted from a documented industrial process.[13]

  • Materials: 4-aminophenol, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, tetrabutylammonium bromide, methyl isobutyl ketone (MIBK), dimethylformamide (DMF), deionized water.

  • Procedure:

    • To a reaction vessel, add MIBK and DMF, followed by 4-aminophenol and tetrabutylammonium bromide. Cool the mixture to 0-5°C.

    • Slowly add potassium carbonate to the mixture while maintaining the temperature at 0-5°C.

    • Add bis(2-chloroethyl)amine hydrochloride portion-wise, keeping the temperature below 5°C.

    • After the addition is complete, heat the reaction mixture to 95-100°C and maintain for approximately 8 hours, monitoring by TLC or HPLC for completion.

    • Cool the mixture to room temperature (25-30°C).

    • Add water to the reaction mixture and stir vigorously for 45 minutes to precipitate the product and dissolve inorganic salts.

    • Filter the precipitated solid and wash the filter cake with water.

    • Resuspend the solid in fresh water, stir for 30 minutes, filter again, and dry the product under vacuum to yield 4-(Piperazin-1-yl)phenol.

Key Reactions and Chemical Utility

The utility of 4-(Piperazin-1-yl)phenol stems from the differential reactivity of its N4 secondary amine, which is significantly more nucleophilic than the N1 nitrogen due to the latter's aniline-like electronic character.

cluster_reactions Key Transformations cluster_products Resulting Scaffolds main 4-(Piperazin-1-yl)phenol (Nucleophilic N4-Amine) acylation N-Acylation (+ R-COCl or R-COOH) main->acylation Base (e.g., TEA, DIPEA) Solvent (e.g., DMF) arylation N-Arylation (SNAr) (+ Ar-X) main->arylation Base (e.g., DIPEA) Solvent (e.g., NMP) Heat amide N-Acyl Piperazine (Amide Bond Formation) acylation->amide aryl_piperazine N-Aryl Piperazine (C-N Bond Formation) arylation->aryl_piperazine

Caption: Key reactions of the 4-(Piperazin-1-yl)phenol building block.

N-Acylation

This is a robust method to form an amide linkage. The reaction proceeds smoothly by treating 4-(Piperazin-1-yl)phenol with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., HBTU, HATU).

  • Rationale: The choice of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[14] These bases scavenge the HCl or other acidic byproducts generated during the reaction without competing as nucleophiles, driving the reaction to completion. Aprotic polar solvents like DMF or DCM are typically used to ensure solubility of the reactants.[14]

N-Arylation

The secondary amine can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aryl halides (e.g., 4-chloronitrobenzene).

  • Rationale: This reaction requires heat and a suitable base to facilitate the substitution.[13][15] Solvents like N-methylpyrrolidone (NMP) are often used for their high boiling points and ability to dissolve the reactants.[15] This transformation is a cornerstone of the synthesis for several complex pharmaceutical agents.

Applications in Drug Discovery

The structural features of 4-(Piperazin-1-yl)phenol make it a valuable starting point for synthesizing molecules in various therapeutic areas.

core 4-(Piperazin-1-yl)phenol Building Block path1 N-Arylation + Nitro-Reduction core->path1 path2 N-Acylation core->path2 path3 Multi-step Synthesis core->path3 area1 Antifungal Agents (e.g., Posaconazole) path1->area1 area2 Tyrosinase Inhibitors (Anti-Melanogenic) path2->area2 area3 CNS Agents (Cognition, etc.) path3->area3

Caption: Application pathways from the building block to therapeutics.

Case Study: Antifungal Agents

4-(Piperazin-1-yl)phenol is a documented key intermediate in the synthesis of the triazole antifungal agent Posaconazole.[13][15] The synthesis involves the N-arylation with 4-chloronitrobenzene, followed by the reduction of the nitro group to an aniline, which then participates in further synthetic steps.[13] This highlights its role in constructing complex, multi-ring systems essential for biological activity.

Case Study: Tyrosinase Inhibitors

In a search for novel anti-melanogenic agents, researchers synthesized a library of tyrosinase inhibitors using 4-(Piperazin-1-yl)phenol as the starting scaffold.[14] By performing N-acylations with a variety of substituted benzoyl chlorides, they were able to rapidly generate a diverse set of molecules for structure-activity relationship (SAR) studies, demonstrating the building block's utility in diversity-oriented synthesis.[14]

Broader Therapeutic Potential

The piperazine scaffold is integral to many drugs targeting the central nervous system (CNS).[1] Derivatives of 4-(Piperazin-1-yl)phenol have been designed and synthesized as potential cognition enhancers.[16] Its structure is also amenable for incorporation into molecules targeting G protein-coupled receptors (GPCRs) and other enzyme classes, making it a versatile platform for a wide array of drug discovery programs.[2]

Detailed Experimental Protocols

The following protocols provide actionable, step-by-step guidance for key transformations.

Protocol 6.1: N-Acylation with a Benzoyl Chloride[14]

This protocol is a general method adapted from the synthesis of tyrosinase inhibitors.[14]

  • Materials: 4-(Piperazin-1-yl)phenol, a substituted benzoyl chloride (1.0 eq.), N,N-diisopropylethylamine (DIPEA, 1.5 eq.), dimethylformamide (DMF), ethyl acetate (EtOAc), brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-(Piperazin-1-yl)phenol in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add DIPEA to the solution.

    • Add the substituted benzoyl chloride dropwise to the cooled solution.

    • Remove the ice bath and stir the reaction mixture at room temperature overnight.

    • Upon completion (monitored by TLC), quench the reaction by adding water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with brine (3x) to remove residual DMF, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-acylated product.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6.2: N-Arylation with 4-Chloronitrobenzene[13][15]

This protocol describes the synthesis of a key Posaconazole intermediate.[13][15]

  • Materials: 4-(Piperazin-1-yl)phenol, 4-chloronitrobenzene (~1.4 eq.), N,N-diisopropylethylamine (DIPEA, ~1.5 eq.), N-methylpyrrolidone (NMP), isopropanol, water.

  • Procedure:

    • In a reaction vessel, suspend 4-(Piperazin-1-yl)phenol, 4-chloronitrobenzene, and DIPEA in NMP.

    • Heat the mixture to 120-125°C and maintain until the reaction is complete (monitor by HPLC, typically 5-7 hours).

    • Cool the reaction solution to 75-80°C.

    • Slowly add isopropanol. The product should begin to precipitate as yellow crystals.

    • Cool the suspension to room temperature (20-25°C) and stir overnight.

    • Collect the product by filtration.

    • Wash the filter cake sequentially with isopropanol and warm water.

    • Dry the product under vacuum at ~50°C to a constant weight to yield 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.

    • Characterization: Confirm purity by HPLC and structure by spectroscopic methods.

Conclusion and Future Outlook

4-(Piperazin-1-yl)phenol is more than a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into a vast chemical space. Its predictable reactivity at the N4-amine, coupled with the option for functionalization at the phenol, allows for the efficient construction of molecules with diverse pharmacophores. Its proven role in the synthesis of approved drugs and clinical candidates underscores its importance. As drug discovery moves towards more complex molecular architectures, including bifunctional molecules like PROTACs, the dual-handle nature of 4-(Piperazin-1-yl)phenol ensures its continued relevance and utility for the medicinal chemists of today and tomorrow.

References

An In-depth Technical Guide to the Pharmacology of 4-(Piperazin-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(Piperazin-2-yl)phenol scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous centrally active agents. Its unique combination of a phenolic hydroxyl group, a protonatable piperazine ring, and multiple points for synthetic diversification has made it a cornerstone in the development of ligands for a variety of G-protein coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the pharmacology of this compound analogs, synthesizing data from medicinal chemistry, in vitro pharmacodynamics, and in vivo preclinical studies. We will dissect the critical structure-activity relationships (SAR) that govern receptor affinity and functional activity, detail the self-validating experimental protocols used for their characterization, and discuss their therapeutic potential, primarily in the context of neuropsychiatric and neurodegenerative disorders.

Introduction: The this compound Core

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts favorable pharmacokinetic properties and provides versatile handles for chemical modification. When incorporated into the this compound structure, it creates a pharmacophore with distinct regions:

  • The Phenolic Headgroup: The hydroxyl group can act as a hydrogen bond donor and acceptor, a critical interaction point for many receptor binding pockets. Its acidity and electronic properties can be modulated through substitution on the phenyl ring.

  • The Piperazine Core: This central linker is often considered a "biogenic amine mimic." The two nitrogen atoms (N1 and N4) offer distinct points for substitution, allowing for fine-tuning of potency, selectivity, and physicochemical properties. The piperazine ring's conformation is crucial for orienting substituents into the correct spatial arrangement for receptor interaction.[1]

  • The N-Aryl/Alkyl Tailgroup: The substituent on the second piperazine nitrogen is arguably the most significant determinant of pharmacological activity and receptor selectivity.[2] By varying this group, analogs can be targeted to a wide array of CNS receptors, including dopamine, serotonin, and adrenergic receptors.[3][4]

This structural versatility has positioned these analogs as promising candidates for treating complex disorders like schizophrenia, depression, and Parkinson's disease, which often involve the modulation of multiple neurotransmitter systems.[2][5]

Medicinal Chemistry and Synthesis

The synthesis of this compound analogs typically follows convergent strategies, allowing for the rapid generation of diverse libraries for SAR studies.

General Synthetic Pathways

A common approach involves the preparation of a protected 4-(piperazin-1-yl)phenol intermediate, which is then coupled with various electrophiles.

Pathway A: N-Arylation/Alkylation of a Phenol Intermediate

  • Preparation of the Core: 4-Aminophenol can be reacted with bis(2-chloroethyl)amine hydrochloride to form 4-(Piperazin-1-yl)phenol.[6] The phenolic hydroxyl group is often protected (e.g., as a methyl or benzyl ether) to prevent side reactions.

  • Coupling: The free secondary amine of the piperazine is then reacted with a suitable aryl halide (via Buchwald-Hartwig or SNAr reactions) or an alkyl halide/mesylate to install the desired "tailgroup."

  • Deprotection: The phenol protecting group is removed in the final step to yield the target compound.

Pathway B: Phenol Installation

  • Piperazine Functionalization: A commercially available piperazine derivative (e.g., 1-Arylpiperazine) is first coupled with a protected phenol precursor bearing a leaving group.

  • Deprotection: Removal of the phenol protecting group furnishes the final product.

Core Structure-Activity Relationships (SAR)

The pharmacological profile of these analogs is exquisitely sensitive to their substitution pattern.

  • Phenolic Substituents: Adding electron-withdrawing or donating groups to the phenol ring can modulate the pKa of the hydroxyl group, influencing binding affinity. Steric bulk near the hydroxyl group is often detrimental.

  • Piperazine Ring Substituents: Alkyl substitution on the piperazine carbons can introduce chirality and restrict the conformational flexibility of the ring, which can enhance selectivity for specific receptor subtypes.[1][7]

  • N4-Substituent (The "Tail"): This is the primary driver of selectivity.

    • Dopamine Receptor Ligands: Large, lipophilic aryl groups, particularly those with ortho-substituents like 2,3-dichlorophenyl, often confer high affinity for the D2 and D3 receptors.[8][9] Linking this arylpiperazine moiety to an aminotetralin fragment can produce potent D3-selective agonists.[8]

    • Serotonin Receptor Ligands: Different aryl groups, such as pyrimidinyl or quinoxalinyl moieties, can direct activity towards serotonin receptors like 5-HT1A, 5-HT2A, or 5-HT7.[10][11][12] The length and nature of the linker between the piperazine and the terminal aryl group are also critical.

    • Multi-Target Ligands: A key strategy in developing atypical antipsychotics is to balance D2 receptor antagonism with activity at other receptors, such as 5-HT1A agonism or 5-HT2A antagonism.[2][3] The choice of the N4-substituent is paramount in achieving this desired polypharmacology.

Pharmacodynamics: In Vitro Characterization

A thorough in vitro pharmacological evaluation is essential to define the mechanism of action, potency, and selectivity of new analogs. This process follows a logical cascade from initial binding assessment to functional activity determination.

Receptor Binding Affinity

The first step is to determine the affinity of the compounds for a panel of relevant CNS receptors. This is typically accomplished via competitive radioligand binding assays.

  • Preparation of Membranes: Clonal cell lines (e.g., HEK-293 or CHO) stably expressing the human receptor of interest (e.g., Dopamine D2) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

  • Assay Setup: In a 96-well plate, the following are combined:

    • Receptor-containing cell membranes.

    • A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors).[8][13]

    • A range of concentrations of the unlabeled test compound (the this compound analog).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The protocol's integrity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-radioactive ligand). Specific binding is the difference between total and non-specific binding.

Functional Activity

Once binding affinity is established, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Many this compound analogs target Gi-coupled receptors like the dopamine D2 receptor. An agonist at this receptor will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while an antagonist will block the effect of an agonist.

G_protein_signaling cluster_membrane Cell Membrane cluster_ligands D2R Dopamine D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist D2 Agonist (e.g., Analog A) Agonist->D2R Binds & Activates Antagonist D2 Antagonist (e.g., Analog B) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC PKA Downstream Signaling cAMP->PKA Activates

Caption: Simplified Dopamine D2 receptor signaling pathway.

This functional assay directly measures G-protein activation and is a gold standard for determining agonist activity.

  • Assay Components: The assay mixture includes receptor-containing membranes, the test compound, GDP (to keep G-proteins in an inactive state), and [35S]GTPγS (a non-hydrolyzable GTP analog that binds to activated Gα subunits).

  • Initiation: The reaction is initiated by adding the test compound. If it is an agonist, it will activate the receptor, causing the G-protein to release GDP and bind [35S]GTPγS.

  • Incubation: The mixture is incubated to allow for G-protein activation and [35S]GTPγS binding.

  • Termination & Measurement: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Agonist activity is measured as an increase in [35S]GTPγS binding above baseline. Data are plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). To measure antagonist activity, the assay is run in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit this agonist-stimulated response is measured (yielding an IC50).[14]

Receptor Selectivity Profile

The following table summarizes representative binding data for different this compound analogs, illustrating how structural modifications drive receptor selectivity.

Compound IDN4-SubstituentD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2/D3 SelectivityReference
(-)-19b 8-hydroxy-quinolinyl-ethyl-aminotetralin4.511.58--2.85[13]
10c 2,3-dichlorophenyl-ethyl-aminotetralin1.80.3--6.0[8]
14 Phenyl-ethyl-benzothiazole37.30.7--53.3[8]
29 2,3-dichlorophenyl-trans-butenyl-arylcarboxamide93.30.7--133.0[9]
BMS 181100 5-fluoro-pyrimidinyl-butanol>1000>1000230>1000-[10]

Data are compiled from multiple sources and represent a selection of analogs to illustrate SAR trends. Ki values are for human recombinant receptors where specified.

Pharmacology: In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to assess their therapeutic efficacy, side-effect profile, and pharmacokinetic properties in living organisms.

Preclinical Evaluation Workflow

The in vivo assessment of a novel CNS agent follows a structured progression from basic behavioral observations to more complex disease models.

in_vivo_workflow cluster_0 Phase 1: Safety & PK/PD cluster_1 Phase 2: Efficacy in Animal Models cluster_2 Phase 3: Side Effect Liability A Compound Synthesis & Formulation B Single Ascending Dose Toxicity & Tolerability A->B C Pharmacokinetic (PK) Profiling (Blood/Brain Levels) B->C D Receptor Occupancy (e.g., PET Imaging) C->D E Antipsychotic Models (e.g., Conditioned Avoidance) C->E F Antidepressant Models (e.g., Forced Swim Test) C->F G Anti-Parkinsonian Models (e.g., 6-OHDA Rotations) C->G H Motor Side Effects (e.g., Catalepsy Test) E->H I Cognitive & Sedative Effects (e.g., Locomotor Activity) E->I F->H F->I G->H G->I

Caption: Standard preclinical workflow for a novel CNS agent.

Key Behavioral Models
  • Antipsychotic Activity: The conditioned avoidance response (CAR) test is a gold standard for predicting clinical antipsychotic efficacy.[4][10] In this model, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding signal. Effective antipsychotics block this avoidance response without impairing the animal's ability to escape the stimulus once it starts. Another common model involves measuring the reversal of hyperactivity induced by dopamine agonists like apomorphine or amphetamine.[15]

  • Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models.[12][16][17] In these tests, rodents are placed in an inescapable situation (a beaker of water or suspended by the tail). The duration of immobility is measured, with antidepressant compounds characteristically reducing this immobility time.[16]

  • Anti-Parkinsonian Activity: For dopamine D2/D3 agonists, efficacy is often tested in the 6-hydroxydopamine (6-OHDA) unilaterally lesioned rat model.[8][13] This toxin destroys dopamine neurons on one side of the brain. A potent dopamine agonist will cause the animal to rotate in the direction contralateral to the lesion, and the number of rotations is a measure of the drug's efficacy.[8]

  • Side Effect Assessment: A critical aspect of developing atypical antipsychotics is demonstrating a low propensity for extrapyramidal side effects (EPS). The catalepsy test in rats is a primary screen; a compound that induces a rigid, immobile posture is likely to cause EPS.[10] Spontaneous locomotor activity is also measured to assess for sedation or hyperactivity.[16]

Future Directions and Conclusion

The this compound scaffold remains a highly productive platform for the discovery of novel CNS therapeutics. The accumulated knowledge of its structure-activity relationships provides a robust framework for rational drug design. Future research is likely to focus on several key areas:

  • Receptor Subtype Selectivity: Achieving greater selectivity for specific dopamine (e.g., D3 vs. D2) or serotonin receptor subtypes to create more targeted therapies with fewer side effects.[9]

  • Multi-Target Ligands: The rational design of compounds with specific "polypharmacology" profiles (e.g., combined D2 antagonism, 5-HT1A partial agonism, and serotonin reuptake inhibition) holds promise for treating complex symptoms of disorders like schizophrenia and depression.[3]

  • Biased Agonism: Developing ligands that selectively activate specific downstream signaling pathways (G-protein vs. β-arrestin) at a single receptor. This could potentially separate therapeutic effects from adverse effects.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Analysis in Pharmaceutical Development

In the landscape of modern drug development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental cornerstone of successful therapeutic design. This guide provides a senior application scientist's perspective on the stability and degradation pathways of 4-(Piperazin-2-yl)phenol, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. By dissecting the inherent chemical liabilities of the phenolic and piperazine moieties, we can proactively anticipate potential degradation products and establish robust analytical methodologies for their detection and quantification. This document is structured to offer not just protocols, but a deeper insight into the rationale behind the experimental designs, empowering researchers to build self-validating systems for stability assessment.

Section 1: Physicochemical Properties and Inherent Stability Considerations

This compound combines a nucleophilic secondary amine within a piperazine ring and a phenol group susceptible to oxidation. This unique combination presents several potential stability challenges that must be thoroughly investigated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O[ChemScene, 2024][1]
Molecular Weight178.23 g/mol [Fisher Scientific, 2024][2]
AppearanceBrown Powder[ECHEMI, 2024][3]
Melting Point218-220 °C[ECHEMI, 2024][3]
pKa(Predicted) 12.18 ± 0.30[ChemicalBook, 2024][4]
LogP(Predicted) 0.8018[ChemScene, 2024][1]

The piperazine moiety is known to be susceptible to oxidation and hydrolysis. The nitrogen atoms can be oxidized, potentially leading to N-oxides or ring-opening.[5] The phenolic group is highly susceptible to oxidation, which can be catalyzed by light, metal ions, and changes in pH, leading to the formation of colored degradation products.[6]

Section 2: Proposed Degradation Pathways

Based on the known chemistry of piperazine and phenol derivatives, we can propose several likely degradation pathways for this compound under various stress conditions. These proposed pathways form the basis for our analytical investigations.

Oxidative Degradation

Oxidative stress is a critical factor to evaluate. The presence of both a secondary amine and a phenol group makes this compound particularly vulnerable to oxidation.

  • Piperazine Ring Oxidation: The secondary amine in the piperazine ring is a prime target for oxidation, potentially forming N-oxides. More aggressive oxidation can lead to ring cleavage, yielding byproducts such as ethylenediamine (EDA) and formylpiperazine derivatives.[7]

  • Phenol Moiety Oxidation: The phenol group can be oxidized to form a phenoxy radical, which can then dimerize or react further to form quinone-type structures. These are often highly colored compounds.

  • Combined Oxidation: It is also plausible that complex degradation products could arise from the simultaneous oxidation of both the piperazine and phenol moieties.

Oxidative Degradation Pathway This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation Ring-Opened Products (e.g., EDA derivatives) Ring-Opened Products (e.g., EDA derivatives) This compound->Ring-Opened Products (e.g., EDA derivatives) Oxidation Quinone-like Structures Quinone-like Structures This compound->Quinone-like Structures Oxidation

Caption: Proposed Oxidative Degradation Pathways.

Hydrolytic Degradation

Hydrolysis is another key degradation pathway, particularly under acidic or basic conditions.

  • Piperazine Ring Stability: While the piperazine ring itself is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring opening, although this is less common than oxidation.[5]

  • Phenol Moiety: The phenolic group is generally stable to hydrolysis.

Photodegradation

Exposure to light, especially UV radiation, can induce degradation.

  • Phenol Moiety Photolysis: Phenolic compounds are known to undergo photodegradation, leading to the formation of various intermediates, including benzoquinone and catechol, and eventual mineralization to CO₂ and water.[8][9] The process often involves the formation of radical species.

Photodegradation Pathway This compound This compound Excited State Excited State This compound->Excited State UV Light Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Benzoquinone & Catechol Derivatives Benzoquinone & Catechol Derivatives Radical Intermediates->Benzoquinone & Catechol Derivatives Mineralization (CO2, H2O) Mineralization (CO2, H2O) Benzoquinone & Catechol Derivatives->Mineralization (CO2, H2O)

Caption: Proposed Photodegradation Pathway of the Phenolic Moiety.

Section 3: Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10] The following protocols are designed to stress this compound under various conditions.

General Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a concentration of 100 µg/mL for use in the stress studies.

Stress Conditions

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24, 48, 72 hours
Base Hydrolysis0.1 M NaOH24, 48, 72 hours
Oxidation3% H₂O₂24, 48, 72 hours
Thermal Degradation60°C24, 48, 72 hours
PhotodegradationUV light (254 nm)24, 48, 72 hours

Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (100 µg/mL) Working Solution (100 µg/mL) Stock Solution (1 mg/mL)->Working Solution (100 µg/mL) Working Solution Working Solution Acid Hydrolysis Acid Hydrolysis Working Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Working Solution->Base Hydrolysis Oxidation Oxidation Working Solution->Oxidation Thermal Thermal Working Solution->Thermal Photolytic Photolytic Working Solution->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC-UV/MS Analysis HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal->HPLC-UV/MS Analysis Photolytic->HPLC-UV/MS Analysis Neutralization->HPLC-UV/MS Analysis Neutralization->HPLC-UV/MS Analysis

Caption: Workflow for Forced Degradation Studies.

Section 4: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[11][12]

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 5: Characterization of Degradation Products

The identification of degradation products is a critical step in understanding the stability of this compound.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the structural elucidation of degradation products.[13] By analyzing the fragmentation patterns of the parent compound and its degradants, it is possible to identify the sites of modification.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about isolated degradation products.[14]

Conclusion

The stability of this compound is a multifaceted issue requiring a systematic and scientifically rigorous approach. By understanding the inherent chemical liabilities of the piperazine and phenol moieties, researchers can anticipate potential degradation pathways and design robust analytical methods to monitor them. The protocols and insights provided in this guide serve as a comprehensive framework for the stability assessment of this molecule and can be adapted for other compounds with similar structural features. A proactive and thorough investigation of stability is paramount to ensuring the safety, efficacy, and quality of any pharmaceutical product.

References

Methodological & Application

Application Note: A Strategic Synthesis of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Piperazin-2-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and C2-substitution offers a key vector for molecular diversity and modulation of physicochemical properties.[1] This guide details a robust, multi-step synthetic route starting from the readily available chiral precursor, L-Tyrosine. We will elucidate the strategic rationale behind the choice of protecting groups, key transformations, and reaction conditions. The protocols provided are designed for reproducibility and scalability, incorporating detailed experimental procedures, characterization checkpoints, and critical safety considerations to ensure a self-validating and reliable synthesis.

Introduction and Strategic Overview

The 2-substituted piperazine motif is a cornerstone in the design of numerous FDA-approved drugs.[2] Its unique conformational properties and the ability to present substituents in defined spatial orientations make it an attractive scaffold for targeting a wide array of biological receptors and enzymes. This compound, in particular, combines this critical heterocycle with a phenol group, a well-known hydrogen bond donor and a handle for further functionalization.

Directly forging the C2-aryl bond on a pre-formed piperazine ring is challenging.[3] Therefore, an effective strategy involves constructing the piperazine ring from an acyclic precursor that already contains the requisite phenolic moiety. Our chosen approach leverages the chiral pool by starting with L-Tyrosine, which provides the correct stereochemistry and the phenol group in a single, cost-effective starting material.

Retrosynthetic Analysis:

Our retrosynthetic strategy for this compound (I) involves a key disconnection of the piperazine ring to reveal a linear diamine precursor (II). This diamine can be traced back to a protected amino alcohol (III), which is directly accessible from L-Tyrosine (IV) after appropriate functional group manipulations. The phenol and amino groups require orthogonal protection throughout the synthesis to ensure chemoselectivity.

G I This compound (I) II Protected Diamine (II) I->II Ring Formation III Protected Amino Alcohol (III) II->III Amine Installation IV L-Tyrosine (IV) III->IV Reduction & Protection

Caption: Retrosynthetic pathway for this compound.

Forward Synthetic Strategy:

The synthesis is designed in five distinct stages, ensuring robust control over each transformation:

  • Orthogonal Protection: Protection of the phenol, amine, and carboxylic acid functionalities of L-Tyrosine.

  • Functional Group Interconversion: Selective reduction of the ester to a primary alcohol.

  • Azide Installation: Conversion of the alcohol to an azide, a stable precursor to the second amine.

  • Piperazinone Formation & Reduction: Reduction of the azide and intramolecular cyclization to a piperazin-2-one, followed by reduction of the amide.

  • Final Deprotection: Removal of all protecting groups to yield the target compound.

G cluster_0 Overall Synthetic Workflow A 1. Protection of L-Tyrosine B 2. Ester Reduction A->B C 3. Azide Formation B->C D 4. Reductive Cyclization C->D E 5. Final Deprotection D->E F Target Molecule E->F

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as NaH, LiAlH₄, and NaN₃ are hazardous and must be handled with extreme care by trained personnel.

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate (V)

This initial step protects all reactive functional groups of L-Tyrosine. The amine is protected with a Boc group, the phenol with a benzyl group, and the carboxylic acid is esterified. This orthogonal protection scheme allows for selective deprotection in later steps.[4]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
L-Tyrosine181.1910.0 g55.21.0
Methanol (MeOH)32.04200 mL--
Thionyl Chloride (SOCl₂)118.974.8 mL66.21.2
Di-tert-butyl dicarbonate218.2513.2 g60.71.1
Sodium Bicarbonate (NaHCO₃)84.0118.5 g220.84.0
Dioxane/Water (1:1)-200 mL--
Benzyl Bromide (BnBr)171.047.2 mL60.71.1
Potassium Carbonate (K₂CO₃)138.2115.2 g110.42.0
Acetone58.08250 mL--

Protocol:

  • Esterification: Suspend L-Tyrosine (10.0 g) in MeOH (200 mL) and cool to 0 °C in an ice bath. Add SOCl₂ (4.8 mL) dropwise over 20 minutes. Allow the mixture to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride as a white solid.

  • Boc Protection: Dissolve the crude ester in 1:1 dioxane/water (200 mL). Add NaHCO₃ (18.5 g) followed by Di-tert-butyl dicarbonate (13.2 g). Stir vigorously at room temperature for 12 hours. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

  • Benzyl Protection: Dissolve the N-Boc intermediate in acetone (250 mL). Add K₂CO₃ (15.2 g) and Benzyl Bromide (7.2 mL). Reflux the mixture at 60 °C for 8 hours, monitoring by TLC. After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield compound (V) as a white solid.

Step 2: Synthesis of (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate (III)

Selective reduction of the methyl ester to a primary alcohol is achieved using lithium borohydride (LiBH₄), which is milder than LiAlH₄ and less likely to affect other functional groups under controlled conditions.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Compound (V) 399.4810.0 g25.01.0
Tetrahydrofuran (THF), dry72.11150 mL--
Lithium Borohydride (LiBH₄)21.781.63 g75.03.0

Protocol:

  • Dissolve compound (V) (10.0 g) in dry THF (150 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C. Add LiBH₄ (1.63 g) portion-wise over 30 minutes, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography (Hexane:Ethyl Acetate gradient) to afford the amino alcohol (III) .

Step 3: Synthesis of (S)-tert-butyl (3-azido-1-(4-(benzyloxy)phenyl)propan-2-yl)carbamate (VI)

The alcohol is converted to an azide via a two-step process involving mesylation followed by substitution with sodium azide. This is a reliable method for introducing a nitrogen atom.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Compound (III) 371.468.0 g21.51.0
Dichloromethane (DCM), dry84.93100 mL--
Triethylamine (TEA)101.194.5 mL32.31.5
Methanesulfonyl Chloride (MsCl)114.552.0 mL25.81.2
Sodium Azide (NaN₃)65.014.2 g64.53.0
Dimethylformamide (DMF), dry73.0980 mL--

Protocol:

  • Mesylation: Dissolve alcohol (III) (8.0 g) in dry DCM (100 mL) and cool to 0 °C. Add TEA (4.5 mL) followed by the dropwise addition of MsCl (2.0 mL). Stir at 0 °C for 1 hour. Dilute with DCM, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo at low temperature. Use the crude mesylate immediately in the next step.

  • Azidation: Dissolve the crude mesylate in dry DMF (80 mL). Add NaN₃ (4.2 g) and heat the mixture to 70 °C for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate to give the azide (VI) , which can be used without further purification.

Step 4: Synthesis of (S)-4-benzyl-1-tert-butyl 3-(4-(benzyloxy)benzyl)piperazine-1,4-dicarboxylate (VII)

This step involves the reduction of the azide to a primary amine, followed by cyclization. For simplicity and control, we will perform a reductive amination with a glyoxylate derivative followed by reduction. A more direct approach is reduction and cyclization to a piperazinone, then reduction. We will detail the piperazinone route.

4a. Synthesis of (S)-6-(4-(benzyloxy)benzyl)piperazin-2-one

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Azide (VI) 396.487.0 g17.71.0
Triphenylphosphine (PPh₃)262.295.6 g21.21.2
THF / Water (4:1)-100 mL--
Trifluoroacetic Acid (TFA)114.0215 mL--
Dichloromethane (DCM)84.9350 mL--
Chloroacetyl chloride112.941.55 mL19.51.1
Diisopropylethylamine (DIPEA)129.249.3 mL53.13.0
Sodium Hydride (NaH, 60%)40.000.85 g21.21.2

Protocol:

  • Staudinger Reduction: Dissolve azide (VI) (7.0 g) in THF/H₂O (100 mL). Add PPh₃ (5.6 g) and stir at 50 °C for 4 hours. Concentrate the mixture. This forms the primary amine.

  • Boc Deprotection: Dissolve the crude amine in DCM (50 mL), cool to 0 °C, and add TFA (15 mL). Stir for 1 hour, then concentrate to remove volatiles.

  • Acylation: Dissolve the crude diamine salt in DCM (100 mL), cool to 0 °C, and add DIPEA (9.3 mL). Slowly add chloroacetyl chloride (1.55 mL). Stir for 2 hours at 0 °C.

  • Cyclization: Concentrate the mixture. Dissolve the crude product in dry THF (100 mL) and add NaH (0.85 g) portion-wise at 0 °C. Allow to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with ethyl acetate. Purify by chromatography to yield the piperazinone.

4b. Reduction to (S)-2-(4-(benzyloxy)benzyl)piperazine

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Piperazinone intermediate~296.385.0 g16.91.0
Lithium Aluminum Hydride (LiAlH₄)37.951.9 g50.73.0
Tetrahydrofuran (THF), dry72.11150 mL--

Protocol:

  • Add LiAlH₄ (1.9 g) to dry THF (100 mL) under N₂ at 0 °C.

  • Add a solution of the piperazinone (5.0 g) in dry THF (50 mL) dropwise.

  • Reflux the mixture for 6 hours.

  • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water (1.9 mL), 15% aq. NaOH (1.9 mL), and water (5.7 mL) (Fieser workup).

  • Stir until a granular precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to obtain the crude benzyl-protected piperazine.

Step 5: Synthesis of this compound (I)

The final step is the removal of the benzyl protecting group via catalytic hydrogenation. This method is clean and efficient.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Benzyl-protected piperazine~282.394.0 g14.21.0
Palladium on Carbon (Pd/C, 10%)-400 mg-10% w/w
Methanol (MeOH)32.04100 mL--
Hydrogen (H₂) gas2.02Balloon or Parr shaker-Excess

Protocol:

  • Dissolve the crude product from Step 4b (4.0 g) in MeOH (100 mL).

  • Carefully add 10% Pd/C (400 mg) under an inert atmosphere.

  • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., with a balloon) at room temperature.

  • Stir the reaction vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or chromatography to yield the final product, This compound (I) .

Data Summary and Characterization

StepProductStructure No.Expected YieldPurity (Typical)Key Analytical Technique
1Protected Tyrosine(V) 85-95%>95%¹H NMR, LC-MS
2Amino Alcohol(III) 80-90%>95%¹H NMR, LC-MS
3Azide Intermediate(VI) 90-98%>90% (crude)IR (azide stretch ~2100 cm⁻¹)
4Protected Piperazine-50-60% (over 2 steps)>90%¹H NMR, ¹³C NMR, LC-MS
5This compound(I) 85-95%>98%¹H NMR, ¹³C NMR, HRMS

References

Application Notes and Protocols: A Detailed Guide to the Multi-Step Synthesis of 4-(Piperazin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, forming the core structure of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, virology, and neurology.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These properties can enhance aqueous solubility, improve oral bioavailability, and provide handles for facile chemical modification to optimize drug-target interactions. While substitutions at the nitrogen atoms (N1 and N4) are common, C-substituted piperazines, particularly at the C2 position, represent a more structurally diverse and underexplored chemical space with significant potential for developing novel therapeutics.[4]

This technical guide provides a comprehensive, multi-step protocol for the synthesis of 4-(Piperazin-2-yl)phenol, a key building block for creating a library of novel C2-arylpiperazine derivatives. The synthetic strategy is designed to be robust and adaptable, with in-depth explanations for key experimental choices and troubleshooting guidance.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process, beginning with the diastereoselective synthesis of a protected 2-arylpiperazine intermediate, followed by demethylation to unmask the phenolic hydroxyl group, and concluding with the deprotection of the piperazine nitrogen.

G cluster_0 Stage 1: Piperazine Ring Formation cluster_1 Stage 2: Phenol Unmasking cluster_2 Stage 3: Final Deprotection A Starting Materials (e.g., Diamine & Aryl Precursor) B N-Boc-2-(4-methoxyphenyl)piperazine A->B Diastereoselective Synthesis C N-Boc-2-(4-hydroxyphenyl)piperazine B->C Demethylation (BBr3) D This compound (Final Product) C->D N-Boc Deprotection (TFA)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of N-Boc-2-(4-methoxyphenyl)piperazine

Expertise & Experience: The initial and most critical stage is the construction of the C2-substituted piperazine ring. While several methods exist for piperazine synthesis, including the reduction of diketopiperazines and transition-metal-catalyzed cyclizations, a highly effective and diastereoselective approach involves the [3+3] cycloaddition of imines.[5] This method allows for the controlled formation of the desired stereochemistry at the C2 and C3 positions. For the purpose of this guide, we will outline a protocol inspired by methods for creating 2-arylpiperazines, which can be adapted from commercially available starting materials. A common route involves the use of a chiral diamine precursor which can be cyclized with a suitable electrophile.

Protocol 1: Synthesis of tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate

This protocol is based on the general principle of synthesizing 2-arylpiperazines from readily available precursors.[1]

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
N-Boc-ethylenediamineC₇H₁₆N₂O₂176.211.76 g10.0-
2-Bromo-4'-methoxyacetophenoneC₉H₉BrO₂229.072.29 g10.0Lachrymator, handle in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.192.8 mL20.0Acts as a base.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous.
Sodium borohydride (NaBH₄)NaBH₄37.830.76 g20.0Reducing agent.
Methanol (MeOH)CH₃OH32.0420 mL-Anhydrous.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0210 mL-For in-situ cyclization.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.40 g11.0For N-protection.

Step-by-Step Methodology:

  • Alkylation: To a solution of N-Boc-ethylenediamine (1.76 g, 10.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add a solution of 2-bromo-4'-methoxyacetophenone (2.29 g, 10.0 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reduction: Dissolve the crude product in anhydrous methanol (20 mL) and cool to 0 °C. Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water (10 mL) at 0 °C. Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Cyclization and Re-protection: Dissolve the crude amino alcohol in DCM (30 mL) and cool to 0 °C. Add trifluoroacetic acid (10 mL) dropwise.

  • Stir the reaction at room temperature for 2 hours to effect Boc deprotection and subsequent cyclization.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (30 mL) and cool to 0 °C.

  • Add triethylamine until the pH is ~8, then add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate.

Stage 2: Demethylation to Unveil the Phenolic Group

Expertise & Experience: The conversion of the methoxy group to a hydroxyl group is a critical step. While several reagents can effect this transformation, boron tribromide (BBr₃) is a highly effective and widely used Lewis acid for the cleavage of aryl methyl ethers.[6][7] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[6] It is crucial to perform this reaction under anhydrous conditions as BBr₃ reacts violently with water.

Protocol 2: Demethylation of tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylateC₁₆H₂₄N₂O₃292.371.46 g5.0Substrate from Stage 1.
Boron tribromide (BBr₃)BBr₃250.521.0 M in DCM, 15 mL15.0Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous.
Methanol (MeOH)CH₃OH32.0420 mL-For quenching.
Saturated sodium bicarbonate solutionNaHCO₃(aq)-50 mL-For workup.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate (1.46 g, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (15 mL, 15.0 mmol) dropwise via a syringe over 30 minutes. The reaction mixture may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of methanol (20 mL). This will generate HBr gas, ensure adequate ventilation.

  • Workup: Pour the quenched reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford tert-butyl 2-(4-hydroxyphenyl)piperazine-1-carboxylate.

G cluster_0 Demethylation Mechanism A Aryl Methyl Ether B Lewis Acid-Base Adduct A->B BBr3 C Oxonium Intermediate B->C Bromide Attack D Phenol Product C->D Hydrolysis

Caption: Simplified mechanism of BBr₃-mediated ether cleavage.

Stage 3: N-Boc Deprotection to Yield the Final Product

Trustworthiness: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free piperazine. Acid-catalyzed deprotection is the standard and most reliable method for this transformation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.

Protocol 3: Deprotection of tert-butyl 2-(4-hydroxyphenyl)piperazine-1-carboxylate

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
tert-butyl 2-(4-hydroxyphenyl)piperazine-1-carboxylateC₁₅H₂₂N₂O₃278.351.39 g5.0Substrate from Stage 2.
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Anhydrous.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.025 mL-Corrosive, handle in a fume hood.
Diethyl ether(C₂H₅)₂O74.1250 mL-For precipitation.
Saturated sodium bicarbonate solutionNaHCO₃(aq)-50 mL-For neutralization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl 2-(4-hydroxyphenyl)piperazine-1-carboxylate (1.39 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask at room temperature.

  • Addition of TFA: Add trifluoroacetic acid (5 mL) to the solution. Gas evolution (CO₂) should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.

  • Isolation of the Salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA. The product is typically isolated as the TFA salt.

  • Conversion to Free Base (Optional but Recommended): a. Dissolve the crude TFA salt in water (20 mL). b. Cool the solution to 0 °C and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). c. Extract the aqueous layer with a more polar solvent system such as a 9:1 mixture of DCM:Isopropanol (3 x 50 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, This compound .

Troubleshooting and Further Considerations

  • Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or the temperature can be gently warmed (e.g., to 40°C). However, this may increase the risk of side reactions.

  • Side Reactions during Deprotection: The tert-butyl cation generated during deprotection can cause unwanted alkylation of nucleophilic residues. While the phenol group is somewhat deactivated, the use of a scavenger like anisole (1-5% v/v) can be considered if t-butylation of the phenol becomes an issue.

  • Purification of the Final Product: The free base of this compound is a polar compound. If further purification is needed, reverse-phase chromatography or crystallization may be employed.

References

HPLC analytical method for 4-(Piperazin-2-yl)phenol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-(Piperazin-2-yl)phenol using a Stability-Indicating HPLC-UV Method

Abstract

This document outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This compound is a significant intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, accuracy, and specificity. The protocol herein is designed for researchers, quality control analysts, and drug development scientists, providing a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] A key feature of this method is its proven stability-indicating capability, confirmed through rigorous forced degradation studies, ensuring that the analyte peak is free from interference from potential degradants.[3][4]

Introduction and Scientific Rationale

This compound contains both a basic piperazine moiety and an acidic phenol group, making it a polar and ionizable compound. Its accurate quantification is critical for ensuring the purity and quality of pharmaceutical products. The primary challenge in developing an analytical method for such a compound is controlling the chromatographic behavior, which can be sensitive to the pH of the mobile phase.

This method employs RP-HPLC, a technique that separates compounds based on their hydrophobicity.[5] A nonpolar stationary phase (C18) is used with a polar mobile phase.[6] By incorporating a buffer into the mobile phase, the ionization states of the phenol and piperazine groups are controlled, mitigating peak tailing and ensuring reproducible retention times. The phenol group contains a chromophore, allowing for direct quantification using a UV detector, which is a common and reliable detection method for aromatic compounds.[7] The development and validation of this method are grounded in the principles outlined in ICH Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[8][9]

Materials and Reagents

  • Analyte: this compound reference standard (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade)

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm)

  • Stress Reagents: Hydrochloric acid (HCl, 1N), Sodium hydroxide (NaOH, 1N), Hydrogen peroxide (H₂O₂, 30%)

  • Equipment:

    • HPLC system with a UV/PDA detector, pump, autosampler, and column oven

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)[10]

    • Ultrasonic bath

    • Photostability chamber

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation of the this compound peak from solvent fronts and potential degradation products. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength. The phosphate buffer at pH 3.0 ensures the piperazine moiety is protonated and the phenolic group is non-ionized, leading to a single, well-defined chromatographic peak.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ buffer (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Solution Preparation
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix 800 mL of the prepared buffer with 200 mL of acetonitrile.

    • Degas the solution for 15 minutes in an ultrasonic bath.[11]

  • Diluent Preparation:

    • Prepare a mixture of Buffer:Acetonitrile (80:20 v/v) to be used as the diluent for all standard and sample preparations. This minimizes solvent effects during injection.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation (for a solid drug substance):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as the Standard Stock Solution to achieve a nominal concentration of 1000 µg/mL.

    • Perform a subsequent 1:10 dilution (e.g., 5.0 mL into a 50 mL flask) using the diluent to obtain a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12]

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Prepare Standard Solutions E Perform System Suitability Test (SST) B->E C Prepare Sample Solutions F Inject Blank, Standards, and Samples C->F D->E Stable Baseline E->F SST Pass H Verify SST Compliance G Integrate Chromatograms F->G G->H I Calculate Analyte Concentration H->I QC Pass

Caption: HPLC analytical workflow from preparation to final result.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[13] Inject the working standard solution (100 µg/mL) six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0% for 6 replicate injectionsIndicates the stability of the pump and mobile phase.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[13] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[1][14]

  • Protocol:

    • Prepare a sample solution of this compound at 1000 µg/mL.

    • Subject aliquots of this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.[14]

    • For acid/base hydrolysis, neutralize the sample before dilution and injection.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

    • Use a Photo-Diode Array (PDA) detector to assess peak purity of the analyte peak in all stressed samples.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 1N HCl2 hours at 60°C
Base Hydrolysis 1N NaOH1 hour at 60°C
Oxidative 30% H₂O₂24 hours at RT
Thermal Stored at 80°C (in solution)48 hours
Photolytic Exposed to 1.2 million lux hours visible & 200 watt-hours/m² UV light[14]As required
  • Acceptance Criteria: The analyte peak must be spectrally pure and well-resolved from all degradation products (resolution > 2.0).

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. The method is linear over the specified range.[15]

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Analysis: Prepare each level in triplicate and analyze. Calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]

Precision
  • Repeatability (Intra-day precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary key method parameters to assess the method's reliability during normal use.[15]

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Organic composition (± 2%)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters should remain within the established criteria for all variations.

The following diagram illustrates the interconnectedness of the validation parameters as defined by the ICH guidelines.

Validation_Logic cluster_qualitative Qualitative Proof cluster_quantitative Quantitative Proof cluster_reliability Reliability Proof Specificity Specificity (Forced Degradation) Method Validated HPLC Method Specificity->Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Linearity->Method Accuracy->Precision Accuracy->Method Precision->Method LOQ LOQ LOQ->Method LOD LOD LOD->Method Robustness Robustness Robustness->Method

Caption: Logical relationship of ICH method validation parameters.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the peak areas obtained from the chromatograms against the external standard.

Formula:

To calculate the percentage purity of a drug substance:

Conclusion

The RP-HPLC method described provides a precise, accurate, and reliable means for the quantification of this compound. Its validation in accordance with ICH guidelines, including comprehensive forced degradation studies, confirms its suitability as a stability-indicating method for quality control and stability testing in the pharmaceutical industry. The detailed protocol and clear rationale for experimental choices ensure that the method can be readily implemented in a regulated laboratory environment.

References

Application Notes & Protocols: The 4-(Piperazin-2-yl)phenol Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(Piperazin-2-yl)phenol moiety is a chiral, privileged scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of a phenolic hydroxyl group, a stereocenter at the C2 position, and two modifiable nitrogen atoms within the piperazine ring offers a rich platform for crafting highly specific and potent therapeutic agents. This guide provides an in-depth exploration of the scaffold's physicochemical properties, strategic synthetic utility, and its application in drug discovery, with a particular focus on agents targeting the central nervous system (CNS). Detailed protocols for synthesis and derivatization are provided to enable researchers to effectively leverage this versatile chemical building block.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple receptor types, offering a fertile ground for the development of novel therapeutics. The piperazine ring is a cornerstone of this concept, found in a multitude of FDA-approved drugs for CNS disorders, oncology, and infectious diseases.[1] The this compound scaffold builds upon this foundation by introducing three key features that significantly expand its utility:

  • The Phenolic Hydroxyl Group: Acts as a crucial hydrogen bond donor and acceptor, capable of forming key interactions with biological targets. It also provides a handle for prodrug strategies or for introducing bioisosteric replacements to modulate physicochemical properties.

  • The Chiral Center (C2): The introduction of stereochemistry at the C2 position allows for three-dimensional exploration of binding pockets, often leading to enhanced potency and selectivity for the target receptor.

  • The Piperazine Nitrogens (N1 and N4): These atoms provide points for diversification, allowing for the attachment of various substituents to modulate properties such as target affinity, selectivity, solubility, and metabolic stability. The basicity of the piperazine ring is also critical for forming stable salts, which can improve aqueous solubility and formulation characteristics.[1]

This guide will delve into the practical applications of this scaffold, providing both the theoretical underpinnings and the experimental details necessary for its successful implementation in a drug discovery program.

Physicochemical Profile and ADMET Considerations

The inherent properties of the this compound scaffold make it an attractive starting point for drug design.

  • Basicity (pKa): As a diprotic base, piperazine has two distinct pKa values (typically around 5.5-6.0 and 9.5-10.0). This allows it to be protonated under physiological conditions, which can enhance water solubility and facilitate interactions with acidic residues in protein binding sites.[1]

  • Solubility: The polar nature of the phenol and the two nitrogen atoms generally imparts good aqueous solubility to molecules containing this scaffold, which can lead to improved oral bioavailability.[1]

  • Lipophilicity (LogP): The LogP of the parent scaffold is relatively low, providing a favorable starting point for optimization. Lipophilicity can be readily tuned through derivatization at the N4 position.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity): Piperazine-containing compounds are known to have generally favorable ADMET properties. However, potential metabolic liabilities, such as N-dealkylation, should be considered. The phenolic hydroxyl group may be subject to glucuronidation or sulfation. Strategies such as introducing steric hindrance or replacing the phenol with a suitable bioisostere can mitigate these metabolic pathways.

Synthetic Strategies and Protocols

Asymmetric Synthesis of the Chiral Piperazine Core

A common approach to chiral 2-substituted piperazines involves starting from readily available chiral precursors, such as α-amino acids. This ensures control over the stereochemistry at the C2 position.

This protocol outlines a representative synthesis of a key intermediate that can be further elaborated to the target scaffold.

Workflow Diagram:

G cluster_0 Synthesis of Chiral Intermediate L-Serine L-Serine Esterification_Protection N-Boc-L-serine methyl ester L-Serine->Esterification_Protection 1. SOCl2, MeOH 2. Boc2O, Et3N Reduction (S)-2-((tert-butoxycarbonyl)amino) -3-hydroxypropan-1-ol Esterification_Protection->Reduction LiBH4, THF Cyclization_Deprotection (S)-1-Boc-3-(hydroxymethyl)piperazine Reduction->Cyclization_Deprotection 1. MsCl, Et3N 2. H2N-CH2CH2-OTs 3. K2CO3, MeOH

Caption: Workflow for chiral piperazine intermediate synthesis.

Materials:

  • L-Serine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • 2-Aminoethyl p-toluenesulfonate

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Esterification and N-Protection:

    • Suspend L-Serine (1.0 eq) in methanol and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

    • Stir for 12 hours at room temperature.

    • Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield N-Boc-L-serine methyl ester.

  • Reduction to Amino Alcohol:

    • Dissolve the N-Boc-L-serine methyl ester (1.0 eq) in THF and cool to 0 °C.

    • Add lithium borohydride (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction with saturated NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropan-1-ol.

  • Cyclization:

    • This step involves a multi-step process of mesylation, reaction with a suitable aminoethylating agent, and subsequent cyclization. A detailed, literature-based procedure for this transformation should be consulted for optimal conditions.

Derivatization of the this compound Scaffold

Once the core scaffold is obtained, it can be derivatized at three key positions: the phenolic hydroxyl, the N1 nitrogen, and the N4 nitrogen.

Diagram of Reactive Sites:

G Scaffold This compound N1 N1-H N1->Scaffold Arylation/Alkylation N4 N4-H N4->Scaffold Acylation/Alkylation/ Reductive Amination OH Phenolic OH OH->Scaffold Alkylation/Esterification/ Bioisosteric Replacement

Caption: Key derivatization points on the scaffold.

Materials:

  • (S)-4-(Piperazin-2-yl)phenol (1.0 eq)

  • Aryl bromide or chloride (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried flask, add (S)-4-(Piperazin-2-yl)phenol, aryl halide, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Materials:

  • (S)-4-(Piperazin-2-yl)phenol with a protecting group on N4 (e.g., Boc) (1.0 eq)

  • Acyl chloride or carboxylic acid (1.2 eq)

  • Triethylamine or DIPEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • For carboxylic acid coupling: HATU or HOBt/EDC (1.2 eq)

Procedure:

  • Dissolve the N4-protected piperazine in anhydrous DCM and cool to 0 °C.

  • Add triethylamine or DIPEA.

  • Add the acyl chloride dropwise and stir at 0 °C for 1 hour, then at room temperature for 4 hours.

  • If using a carboxylic acid, add the acid followed by the coupling reagents (HATU or HOBt/EDC) and stir at room temperature for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • The N4-protecting group can be subsequently removed under appropriate conditions (e.g., TFA for Boc).

Applications in Drug Discovery: A CNS Case Study

The this compound scaffold is particularly well-suited for developing ligands for G-protein coupled receptors (GPCRs) in the CNS, such as dopamine and serotonin receptors. The arylpiperazine moiety is a well-established pharmacophore for these targets.[2]

Hypothetical Case Study: Development of a Selective Dopamine D₂ Receptor Partial Agonist

Third-generation antipsychotics, such as aripiprazole and brexpiprazole, are D₂ receptor partial agonists and often contain an arylpiperazine moiety.[3] We can hypothesize a drug discovery program aimed at developing a novel D₂ partial agonist using the this compound scaffold.

Design Strategy:

  • The 4-hydroxyphenyl group at N1 can mimic the interaction of the phenol in endogenous dopamine.

  • The chiral center at C2 allows for probing a specific sub-pocket of the D₂ receptor.

  • The N4 position can be derivatized with various lipophilic groups to enhance potency and tune the level of agonist/antagonist activity.

Structure-Activity Relationship (SAR) Table:

Compound IDR Group at N4D₂ Receptor Affinity (Ki, nM)Functional Activity (% of Dopamine Emax)Notes
Scaffold H>1000N/AParent scaffold lacks significant affinity.
1a -(CH₂)₃-Ph55.245%Introduction of a lipophilic tail improves affinity and confers partial agonism.
1b -(CH₂)₄-Ph12.852%Extending the alkyl chain increases affinity.
1c -(CH₂)₄-(2-OMe-Ph)3.560%Methoxy substitution on the phenyl ring further enhances potency, a common feature in D₂ ligands.[4]
1d (R-isomer) -(CH₂)₄-(2-OMe-Ph)89.725%The (R)-enantiomer shows significantly lower affinity, highlighting the importance of the C2 stereocenter.

This data is hypothetical and for illustrative purposes only.

The SAR suggests that the (S)-configuration is preferred for binding and that a butoxy-aryl substituent at the N4 position is optimal for high-affinity partial agonism.

Experimental Workflow and Characterization

A typical drug discovery workflow utilizing this scaffold would involve the following steps:

G cluster_workflow Drug Discovery Workflow A Scaffold Synthesis (Protocol 1) B Library Synthesis (Derivatization Protocols) A->B C In Vitro Screening (Binding & Functional Assays) B->C D SAR Analysis C->D D->B Iterative Design E Lead Optimization (ADMET Profiling) D->E F In Vivo Studies E->F

Caption: A typical drug discovery workflow.

Characterization of Synthesized Compounds:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds and for assessing diastereomeric purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the synthesized chiral piperazines. Reverse-phase HPLC is used to assess the purity of the final compounds.

Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent physicochemical properties, combined with the potential for three-point diversification, make it an ideal starting point for the development of sophisticated therapeutic agents. The chirality at the C2 position is a key feature that allows for the creation of highly selective ligands. By understanding the synthetic nuances and the structure-activity relationships associated with this scaffold, researchers can unlock its full potential in the quest for novel and improved medicines.

References

Application Note: A Protocol for the Regio- and Chemoselective N-arylation of 4-(Piperazin-2-yl)phenol via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The Buchwald-Hartwig amination stands out as a robust and versatile method for constructing the critical C-N bond that defines these structures.[4][5] This application note provides a comprehensive guide and a detailed experimental protocol for the N-arylation of 4-(Piperazin-2-yl)phenol, a challenging substrate possessing multiple nucleophilic sites. We delve into the critical parameters governing the reaction, explaining the causality behind the selection of catalysts, ligands, bases, and solvents to achieve high yields while controlling both regioselectivity and chemoselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize complex N-aryl piperazine derivatives.

Introduction: The Challenge of Selective Arylation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[4] Its broad functional group tolerance and expanding scope have made it an indispensable tool in pharmaceutical development.[1][6]

The substrate at the heart of this protocol, this compound, presents a classic synthetic challenge that highlights the nuances of modern cross-coupling chemistry. It contains three distinct nucleophilic sites:

  • Two Secondary Amines (N1 and N4): The piperazine ring offers two nitrogen atoms for potential arylation. The presence of a substituent at the C2 position renders these nitrogens sterically and electronically inequivalent, raising the question of regioselectivity .

  • One Phenolic Hydroxyl Group: The phenol is acidic and can be deprotonated to form a phenoxide, a competent nucleophile for C-O coupling, creating a potential side-reaction and raising the issue of chemoselectivity .[7][8]

This protocol is designed to navigate these challenges, selectively forming the C-N bond at the less sterically hindered N4 position while minimizing competitive O-arylation of the phenolic moiety.

The Catalytic Cycle and Mechanistic Considerations

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-centered catalytic cycle.[9][10] A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle.[11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9][12]

  • Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This final, bond-forming step releases the N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Ar-X oxidative_addition_label Oxidative Addition Amide_complex L-Pd(II)(Ar)(NR'R'') OA_complex->Amide_complex R'R''NH, Base (-H-Base-X) amine_coordination_label Amine Coordination & Deprotonation Amide_complex->Pd0 Ar-NR'R'' reductive_elimination_label Reductive Elimination

Caption: A simplified representation of the palladium-catalyzed cycle.

Controlling Selectivity: The "Why" Behind Reagent Choice
  • Ligand Selection (The Director): The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[13][14] Their steric bulk facilitates the reductive elimination step and prevents the formation of inactive catalyst dimers.[4] For a substrate like this compound, a ligand like XPhos or RuPhos is recommended. These ligands create a sterically demanding environment around the palladium center that favors coordination of the less hindered N4 amine over the N1 amine and can disfavor the approach of the potentially competing phenoxide.

  • Base Selection (The Gatekeeper): The base is critical for controlling chemoselectivity. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can readily deprotonate the phenolic hydroxyl group, opening the door for competitive C-O coupling.[7] To favor N-arylation, a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is the preferred choice.[12] These bases are strong enough to deprotonate the coordinated amine within the catalytic cycle but are less likely to deprotonate the free phenol in the bulk solution, thus keeping the "gate" to O-arylation closed.

  • Solvent and Atmosphere (The Environment): Buchwald-Hartwig reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] Therefore, the use of an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) and maintaining an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.[15]

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Modifications may be necessary for other aryl halides.

Materials & Reagents
  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (2 mol%)

  • Ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., K₃PO₄, finely ground) (2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Standard laboratory glassware (Schlenk flask, oven-dried)

  • Inert gas supply (N₂ or Ar)

  • Reagents for workup and purification (Ethyl acetate, water, brine, silica gel)

Pre-Reaction Setup: Ensuring an Inert Environment

The success of this reaction is highly dependent on excluding oxygen and water.

  • Glassware: All glassware should be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvent Degassing: The solvent must be degassed prior to use. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by three cycles of a freeze-pump-thaw procedure.

  • Reagent Handling: Solid reagents should be handled quickly. If available, a glovebox is ideal for preparing the reaction vessel.

Step-by-Step Reaction Procedure
  • Charging the Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and XPhos ligand (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask and backfill with inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Using a syringe, add the degassed anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture via syringe.

  • Work-up:

    • Once the reaction is complete (as indicated by consumption of the aryl halide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl piperazine product.[16]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization & Data Summary

The optimal conditions can vary based on the specific aryl halide used. The following table provides a starting point for optimization.

Aryl Halide TypeRecommended Catalyst/LigandRecommended BaseSolventTemp (°C)Typical Time (h)
Electron-Neutral/Rich Ar-BrXPhos Pd G3 (2%) / XPhos (4%)K₃PO₄Toluene100-11012-18
Electron-Poor Ar-BrXPhos Pd G3 (2%) / XPhos (4%)K₃PO₄Toluene90-1008-12
Hindered Ar-BrBrettPhos Pd G3 (3%) / BrettPhos (6%)K₃PO₄Toluene11018-24
Electron-Rich Ar-ClRuPhos Pd G3 (3%) / RuPhos (6%)NaOt-Bu*Dioxane11018-24
Electron-Poor Ar-ClXPhos Pd G3 (2%) / XPhos (4%)Cs₂CO₃Dioxane100-11012-18

Note: For reactive aryl chlorides, a stronger base like NaOt-Bu may be necessary; however, this increases the risk of O-arylation. Careful monitoring is advised.*[7][12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently degassed/anhydrous solvent. 3. Base is not strong enough.1. Use a fresh batch of catalyst/pre-catalyst. Ensure inert atmosphere setup is robust. 2. Re-dry and thoroughly degas the solvent. 3. For aryl chlorides, consider switching to Cs₂CO₃ or NaOt-Bu.[17]
Significant O-Arylation 1. Base is too strong (e.g., NaOt-Bu). 2. Reaction temperature is too high.1. Switch to a weaker base like K₃PO₄ or K₂CO₃.[8] 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Dehalogenation of Aryl Halide 1. Presence of water in the reaction. 2. Undesired β-hydride elimination pathway.1. Ensure all reagents and solvents are rigorously dried. 2. Screen different ligands; sometimes a more or less bulky ligand can suppress this side reaction.[4]
Low Regioselectivity (N1 Arylation) 1. Aryl halide is very small and reactive.1. This is generally not observed due to sterics, but if it occurs, using a bulkier ligand (e.g., BrettPhos) may enhance selectivity for the N4 position.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for N-arylation A Setup & Preparation B Reagent Addition (Schlenk Flask) A->B C Inert Atmosphere (Evacuate/Backfill x3) B->C D Solvent Addition C->D E Reaction (Heat & Stir) D->E F Monitoring (TLC / LC-MS) E->F F->E Reaction Incomplete G Work-up (Cool, Filter, Extract) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

References

Application of 4-(Piperazin-2-yl)phenol in the Synthesis of Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It delves into the strategic application of the piperazine-phenol scaffold in the synthesis of novel antifungal agents. While the specific intermediate, 4-(Piperazin-2-yl)phenol, is not widely documented in the synthesis of mainstream antifungal drugs, this guide will explore its potential by examining the well-established role of the isomeric 4-(piperazin-1-yl)phenol derivatives. We will provide a detailed analysis of the synthetic routes, reaction mechanisms, and the critical role of this structural motif in the development of potent antifungal compounds, including the renowned drug, Posaconazole. This document aims to be a practical resource, offering both foundational knowledge and actionable protocols.

Introduction: The Piperazine Moiety as a Privileged Scaffold in Antifungal Drug Discovery

The piperazine ring is a six-membered heterocyclic nucleus containing two nitrogen atoms at opposite positions. This simple yet versatile scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to serve as a linker between different pharmacophoric groups, make it an invaluable component in drug design.[2]

In the realm of antifungal agents, the piperazine moiety is a cornerstone in the architecture of several potent drugs. It is a key structural feature in the azole class of antifungals, which function by inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. The presence of a piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these agents, enhancing their efficacy and safety profiles.

The Phenol-Piperazine Synthon: A Gateway to Potent Antifungals

The combination of a phenol and a piperazine ring creates a versatile chemical synthon with multiple points for synthetic elaboration. The phenolic hydroxyl group can act as a nucleophile or be transformed into an ether linkage, while the secondary amines of the piperazine ring are readily functionalized. This dual reactivity allows for the construction of complex molecular architectures with diverse biological activities.

While direct literature on the application of this compound in antifungal synthesis is scarce, the isomeric 4-(piperazin-1-yl)phenol is a well-established and critical intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole.[4][5] Understanding the synthesis and reactivity of this key intermediate provides a valuable blueprint for exploring the potential of other phenol-piperazine isomers.

Synthesis of Key Intermediates: The Case of 4-(Piperazin-1-yl)phenol and its Derivatives

The synthesis of 4-(piperazin-1-yl)phenol and its subsequent elaboration into the core of antifungal agents like Posaconazole is a multi-step process that showcases fundamental organic reactions.

Protocol 1: Synthesis of 4-(Piperazin-1-yl)phenol

This protocol outlines a common method for the synthesis of 4-(piperazin-1-yl)phenol, a crucial building block.

Reaction Scheme:

Synthesis of 4-(Piperazin-1-yl)phenol 4-Aminophenol 4-Aminophenol Intermediate_1 Intermediate_1 4-Aminophenol->Intermediate_1 Bis(2-chloroethyl)amine\nhydrochloride Bis(2-chloroethyl)amine hydrochloride Bis(2-chloroethyl)amine\nhydrochloride->Intermediate_1 K2CO3 K2CO3, MIBK/DMF Reaction_1 K2CO3->Reaction_1 Intermediate_1->Reaction_1 4-(Piperazin-1-yl)phenol 4-(Piperazin-1-yl)phenol Reaction_1->4-(Piperazin-1-yl)phenol Heat (95-100°C)

Caption: Synthesis of 4-(Piperazin-1-yl)phenol.

Materials:

  • 4-Aminophenol

  • Bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Methyl isobutyl ketone (MIBK)

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • To a pre-cooled (0-5°C) mixture of methyl isobutyl ketone and dimethylformamide, add 4-aminophenol and tetrabutylammonium bromide. Stir for 10 minutes.[4]

  • Slowly add potassium carbonate to the mixture at 0-5°C and continue stirring for another 10 minutes.[4]

  • Add bis(2-chloroethyl)amine hydrochloride portion-wise to the reaction mixture at 0-5°C and stir for 10 minutes.[4]

  • Heat the reaction mixture to 95-100°C and maintain for 8 hours.[4]

  • Cool the mixture to room temperature (25-30°C).

  • Add water to the mixture and stir for 45 minutes to precipitate the product.[4]

  • Filter the solid, wash with water, and dry to obtain 4-(piperazin-1-yl)phenol.[4]

Rationale: This reaction is a cyclization process where the amino group of 4-aminophenol and the two chloroethyl groups of bis(2-chloroethyl)amine hydrochloride form the piperazine ring. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction. TBAB is a phase-transfer catalyst that facilitates the reaction between the aqueous and organic phases.

Protocol 2: Synthesis of 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol - A Key Posaconazole Intermediate

This protocol details the synthesis of a more advanced intermediate used in the production of Posaconazole.

Reaction Scheme:

Synthesis of Posaconazole Intermediate 4-(Piperazin-1-yl)phenol 4-(Piperazin-1-yl)phenol Reaction_1 4-(Piperazin-1-yl)phenol->Reaction_1 p-Nitrochlorobenzene p-Nitrochlorobenzene p-Nitrochlorobenzene->Reaction_1 Triethylamine Triethylamine, NMP Reaction_1_Label Heat (110-115°C) Triethylamine->Reaction_1_Label Nitro_Intermediate 4-(4-(4-Nitrophenyl)piperazin-1-yl)phenol Reduction Nitro_Intermediate->Reduction Raney Nickel, H2 Final_Product 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol Reaction_1->Nitro_Intermediate Reduction->Final_Product

Caption: Synthesis of a key Posaconazole intermediate.

Materials:

  • 4-(Piperazin-1-yl)phenol

  • p-Nitrochlorobenzene

  • Triethylamine

  • N-Methyl-pyrrolidone (NMP)

  • Isopropanol

  • Raney Nickel

  • Hydrogen gas

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 4-(piperazin-1-yl)phenol in N-methyl-pyrrolidone, add p-nitrochlorobenzene and triethylamine at room temperature.[4]

  • Heat the mixture to 110-115°C and stir for 6 hours.[4]

  • Cool the reaction to room temperature and add isopropanol to precipitate the intermediate, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.[4]

  • Filter and dry the solid.

  • In an autoclave, dissolve the nitro-intermediate in dimethylformamide and add Raney nickel.[4]

  • Apply hydrogen pressure and heat the mixture to 45-50°C for 3 hours.[4]

  • Cool the reaction, filter to remove the catalyst, and add water to the filtrate to precipitate the final product, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.[4]

  • Filter, wash with water and methanol, and dry the product.[4]

Rationale: The first step is a nucleophilic aromatic substitution where the secondary amine of the piperazine attacks the electron-deficient aromatic ring of p-nitrochlorobenzene. Triethylamine acts as a base to scavenge the HCl byproduct. The second step is a standard catalytic hydrogenation to reduce the nitro group to an amine, using Raney nickel as the catalyst.

Derivatization Strategies for Antifungal Agents

The 4-(4-(4-aminophenyl)piperazin-1-yl)phenol intermediate serves as a versatile scaffold for further elaboration to create potent antifungal agents. The primary amino group and the phenolic hydroxyl group are key functional handles for introducing other pharmacophoric elements.

Workflow for Antifungal Agent Synthesis:

Antifungal Synthesis Workflow Start 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol Step1 Functionalization of Phenolic -OH Start->Step1 Step2 Functionalization of Aromatic -NH2 Step1->Step2 Step3 Coupling with Azole Side Chain Step2->Step3 End Final Antifungal Compound (e.g., Posaconazole) Step3->End

Caption: General workflow for synthesizing antifungal agents.

In the synthesis of Posaconazole, the phenolic hydroxyl group is typically alkylated with a chiral tetrahydrofuran side chain, while the amino group is converted into a triazolone moiety.[6] These modifications are crucial for the drug's high affinity for the fungal lanosterol 14α-demethylase.

The Untapped Potential of this compound

While the synthesis and application of 4-(piperazin-1-yl)phenol derivatives are well-documented, the potential of this compound remains largely unexplored in the context of antifungal drug development. The presence of a substituent at the 2-position of the piperazine ring introduces a chiral center, which could lead to stereoisomers with distinct biological activities.

A plausible synthetic route to orthogonally protected 2-substituted piperazines has been described, starting from α-amino acids.[7] This methodology could potentially be adapted to synthesize this compound, opening up new avenues for the design of novel antifungal agents. The introduction of chirality could allow for more specific interactions with the target enzyme, potentially leading to increased potency and reduced off-target effects.

Quantitative Data on Piperazine-Containing Antifungals

The efficacy of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the in vitro activity of Posaconazole against various fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans≤0.007 - 1
Candida glabrata0.03 - >8
Aspergillus fumigatus≤0.03 - 1
Cryptococcus neoformans0.03 - 0.5

Note: Data compiled from various sources. Actual MIC values can vary depending on the specific strain and testing methodology.

Conclusion and Future Perspectives

The phenol-piperazine scaffold is a validated and highly valuable structural motif in the design and synthesis of potent antifungal agents. The well-established synthetic routes to 4-(piperazin-1-yl)phenol and its derivatives provide a solid foundation for the development of new antifungal compounds. While the application of this compound is not yet established, its potential as a chiral building block presents an exciting opportunity for the discovery of next-generation antifungals with improved efficacy and specificity. Further research into the synthesis and biological evaluation of 2-substituted piperazine-phenol derivatives is warranted and could lead to significant advancements in the fight against life-threatening fungal infections.

References

Applikations- und Protokoll-Leitfaden: Derivatisierung von 4-(Piperazin-2-yl)phenol für die Spurenanalyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 4-(Piperazin-2-yl)phenol zur quantitativen Spurenanalyse. Als Senior Application Scientist habe ich diesen Leitfaden so strukturiert, dass er nicht nur schrittweise Anleitungen liefert, sondern auch die wissenschaftlichen Grundlagen und die Logik hinter den experimentellen Entscheidungen beleuchtet, um Robustheit und Reproduzierbarkeit zu gewährleisten.

Einleitung: Die analytische Herausforderung von this compound

This compound ist eine bifunktionelle Verbindung, die sowohl eine phenolische Hydroxylgruppe als auch sekundäre Amingruppen im Piperazinring aufweist. Diese Verbindung und ihre Analoga sind in der pharmazeutischen Entwicklung von Interesse. Die genaue Quantifizierung in Spurenkonzentrationen in komplexen Matrices wie biologischen Flüssigkeiten oder pharmazeutischen Formulierungen stellt eine erhebliche analytische Herausforderung dar. Direkte Analysemethoden leiden oft unter geringer Empfindlichkeit und Selektivität aufgrund der Polarität der Verbindung und des Fehlens eines starken Chromophors oder Fluorophors.

Die chemische Derivatisierung ist eine bewährte Strategie, um diese Hürden zu überwinden.[1][2] Durch die kovalente Anbindung einer Markierungsgruppe an das Zielmolekül können dessen chromatographische Eigenschaften und die Nachweisempfindlichkeit drastisch verbessert werden.

Prinzipien der Derivatisierung für this compound

Die Anwesenheit von zwei reaktiven Zentren – dem phenolischen Hydroxyl und den sekundären Aminen – erfordert eine sorgfältige Auswahl des Derivatisierungsreagenzes und die Optimierung der Reaktionsbedingungen. Amine sind im Allgemeinen stärkere Nukleophile als Phenole und reagieren daher bevorzugt mit elektrophilen Reagenzien wie Acyl- oder Sulfonylchloriden.[3]

Für die Spurenanalyse von this compound ist die Derivatisierung mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) eine besonders effektive Methode. Dansylchlorid reagiert sowohl mit primären und sekundären Aminen als auch mit Phenolen unter alkalischen Bedingungen.[1][4][5] Die Reaktion führt zur Bildung von hochstabilen und stark fluoreszierenden Dansyl-Derivaten, die eine empfindliche Detektion im Piko- bis Femtomol-Bereich ermöglichen.[5]

Die Herausforderung bei this compound liegt in der möglichen Bildung von mehrfach derivatisierten Produkten (Mono-Dansylierung am reaktivsten Amin, Di-Dansylierung an beiden Aminen und Tri-Dansylierung an beiden Aminen und der phenolischen Gruppe). Für eine robuste quantitative Methode ist die Bildung eines einzigen, stabilen Derivats entscheidend. Dies kann durch die genaue Kontrolle der Reaktionsbedingungen, insbesondere des molaren Verhältnisses von Reagenz zu Analyt und des pH-Wertes, erreicht werden. Eine alternative und oft robustere Strategie ist die Verwendung eines Überschusses an Dansylchlorid, um die Reaktion in Richtung des vollständig derivatisierten, in diesem Fall des Tri-Dansyl-Produkts, zu lenken. Dieses Vorgehen gewährleistet eine konsistente und reproduzierbare Derivatisierung.

Experimentelle Protokolle

Protokoll 1: Derivatisierung von this compound mit Dansylchlorid

Dieses Protokoll beschreibt die Derivatisierung zur Erzeugung des Tri-Dansyl-Derivats für die anschließende Analyse mittels HPLC mit Fluoreszenzdetektion (HPLC-FLD) oder LC-MS/MS.

Materialien:

  • This compound Standard

  • Dansylchlorid-Lösung (10 mg/ml in Acetonitril, frisch zubereitet und vor Licht geschützt)

  • Natriumhydrogencarbonat-Puffer (0,1 M, pH 9,5)

  • Ameisensäure (zur Neutralisation)

  • Acetonitril (HPLC-Qualität)

  • Wasser (ultra-rein)

  • Mikrozentrifugenröhrchen (1,5 ml)

  • Thermomischer oder Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie den this compound-Standard oder die extrahierte Probe in einem geeigneten Lösungsmittel (z. B. Acetonitril/Wasser 50:50, v/v), um eine Konzentration im erwarteten Bereich zu erhalten.

  • Reaktionsansatz: Geben Sie 50 µl der Proben- oder Standardlösung in ein Mikrozentrifugenröhrchen.

  • Alkalisches Milieu: Fügen Sie 100 µl des Natriumhydrogencarbonat-Puffers (pH 9,5) hinzu und vortexen Sie die Mischung kurz. Der alkalische pH-Wert ist entscheidend, um die reaktive, unprotonierte Form der Amine und des Phenolats sicherzustellen.[5]

  • Zugabe des Derivatisierungsreagenzes: Geben Sie 100 µl der Dansylchlorid-Lösung hinzu. Die Verwendung eines deutlichen molaren Überschusses an Dansylchlorid fördert die vollständige Derivatisierung zu einem einzigen Produkt.

  • Inkubation: Verschließen Sie das Röhrchen fest und inkubieren Sie die Reaktionsmischung für 60 Minuten bei 60 °C in einem Thermomischer oder Wasserbad. Die erhöhte Temperatur beschleunigt die Reaktion.

  • Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie 10 µl Ameisensäure hinzu, um die Reaktion zu stoppen, indem Sie das überschüssige Dansylchlorid hydrolysieren und die Lösung neutralisieren.

  • Probenaufreinigung (optional): Für komplexe Matrices kann eine Festphasenextraktion (SPE) zur Aufreinigung des Derivats und zur Entfernung von überschüssigem Reagenz und Matrixkomponenten erforderlich sein.

  • Analyse: Zentrifugieren Sie die Probe kurz, um eventuelle Ausfällungen zu entfernen. Überführen Sie den Überstand in ein HPLC-Vial und analysieren Sie ihn mittels HPLC-FLD oder LC-MS/MS.

Diagramm des Derivatisierungs-Workflows:

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse Sample Probe/Standard (50 µl) Buffer Puffer (pH 9,5) (100 µl) Sample->Buffer Mischen Dansyl Dansylchlorid (100 µl) Buffer->Dansyl Zugabe Incubation Inkubation (60 min, 60 °C) Dansyl->Incubation Reaktion Quench Reaktionsstopp (Ameisensäure) Incubation->Quench Abbruch Analysis HPLC-FLD / LC-MS/MS Quench->Analysis Injektion Analytical_Logic cluster_hplc HPLC-Trennung cluster_detection Detektion Analyte This compound (geringe Empfindlichkeit, polar) Derivatization Derivatisierung (Dansylchlorid) Analyte->Derivatization Derivative Tri-Dansyl-Derivat (hohe Empfindlichkeit, hydrophob, fluoreszent) Derivatization->Derivative Separation C18-Säule Derivative->Separation FLD Fluoreszenzdetektor (hohe Empfindlichkeit, selektiv) Separation->FLD MSMS LC-MS/MS (MRM) (höchste Selektivität & Sensitivität) Separation->MSMS Quantification Quantitative Analyse FLD->Quantification MSMS->Quantification

References

Application Note: Comprehensive NMR Characterization of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural elucidation of 4-(Piperazin-2-yl)phenol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of this and structurally related compounds. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule incorporating both a phenol ring and a piperazine heterocycle. The piperazine moiety is a common pharmacophore in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and basicity. The phenolic group, in turn, can participate in crucial hydrogen bonding interactions with biological targets. Accurate and detailed structural characterization is a prerequisite for any further investigation into its chemical reactivity or pharmacological activity.

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. This application note explains the causality behind experimental choices and provides a logical framework for interpreting the complex spectral data arising from the molecule's distinct structural features.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear and unambiguous assignment of NMR signals. The structure and IUPAC numbering for this compound are presented below.

Caption: IUPAC numbering for this compound.

Note: A visual rendering of the chemical structure with numbered atoms would be ideally placed here. The DOT language is not well-suited for complex chemical structures. For clarity in the text, C1 is attached to the piperazine N1', and C4 is attached to the hydroxyl group.

Experimental Protocols & Workflow

Rationale for Solvent Selection

The choice of deuterated solvent is critical for high-quality NMR data. For phenolic compounds with exchangeable protons (-OH, -NH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.[1]

  • Expertise & Experience: Unlike protic solvents (like Methanol-d₄) or aprotic solvents that don't form strong hydrogen bonds (like Chloroform-d₃, CDCl₃), DMSO-d₆ is aprotic but a strong hydrogen bond acceptor. This slows down the rate of proton exchange between the analyte's -OH/-NH groups and any residual water. The result is the observation of sharper, well-defined signals for these exchangeable protons, which are often broad or unobserved in other solvents.[1][2][3]

  • Trustworthiness: Observing these protons provides direct evidence of their presence and can offer insights into intermolecular interactions.

Protocol for Sample Preparation

This protocol ensures a homogenous, particulate-free sample at an appropriate concentration for both ¹H and ¹³C NMR experiments.

  • Weighing the Analyte: Accurately weigh 10-15 mg of this compound for a combined ¹H and ¹³C NMR analysis on a modern spectrometer (≥400 MHz). For ¹H NMR alone, 2-5 mg is often sufficient.[4]

  • Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆.[4] The solvent should contain an internal standard, typically Tetramethylsilane (TMS) at 0.03-0.05% v/v, to serve as the chemical shift reference (δ = 0.00 ppm).[5]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is required.

  • Filtration: To remove any suspended impurities that can degrade spectral resolution, filter the solution.[6] A simple and effective method is to pass the solution through a small cotton or glass wool plug placed inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Final Volume Adjustment: The final sample height in the NMR tube should be approximately 4.5-5.0 cm (around 0.6 mL), ensuring it fills the detection region of the spectrometer's RF coil.[6][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination or solvent evaporation and label it clearly.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in DMSO-d6 with TMS (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Particulate Removal) dissolve->filter final_vol 4. Adjust Volume (4.5-5.0 cm height) filter->final_vol insert 5. Insert Sample & Lock on Deuterium Signal final_vol->insert shim 6. Shim Magnetic Field (Maximize Homogeneity) insert->shim acquire 7. Acquire Spectra (1H, 13C, 2D) shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The asymmetry of the molecule—with substitution at the C2' position of the piperazine ring—means that all carbons and protons are, in principle, chemically non-equivalent, though some may exhibit coincidental overlap.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum can be divided into three distinct regions: aromatic, aliphatic (piperazine), and exchangeable protons.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Notes
-OH (Phenolic) 9.0 - 9.5Singlet (broad)-Chemical shift is concentration-dependent. Appears as a sharp singlet in dry DMSO-d₆.
H2, H6 6.8 - 7.2Doublet (AA')Jortho ≈ 8-9These protons are ortho to the piperazine group and will appear as the downfield part of an AA'BB' system.
H3, H5 6.6 - 6.8Doublet (BB')Jortho ≈ 8-9These protons are meta to the piperazine group and ortho to the hydroxyl group, appearing upfield.
-NH (Piperazine) 2.5 - 3.5Two Singlets (broad)-Two distinct, broad signals for N1'-H and N4'-H. Their position and broadness depend on exchange rates.
H2' (Piperazine) 3.0 - 3.4Multiplet-Methine proton adjacent to two nitrogen atoms and the aromatic ring. Complex splitting pattern.
H3', H5', H6' (Piperazine) 2.6 - 3.2Multiplets-Complex, overlapping multiplets for the seven methylene and methine protons of the piperazine ring. Conformational exchange can cause significant broadening.[9][10]

Authoritative Grounding: The piperazine ring protons often display complex spectra due to conformational dynamics. The chair-to-chair interconversion of the ring and restricted rotation around the C-N bonds can lead to broad signals or even distinct signals for axial and equatorial protons at room temperature.[9][10][11] Two-dimensional experiments like ¹H-¹H COSY are invaluable for deconvoluting these overlapping signals and establishing proton-proton connectivity.[12]

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon(s) Predicted δ (ppm) Notes
C4 (Phenolic) 155 - 158The C-OH carbon is significantly deshielded by the oxygen atom.[5]
C1 (Phenolic) 145 - 148The ipso-carbon attached to the piperazine nitrogen.
C3, C5 (Phenolic) 118 - 122Carbons ortho to the C-OH group. Shielded due to the electron-donating effect of -OH.
C2, C6 (Phenolic) 115 - 118Carbons meta to the C-OH group.
C2' (Piperazine) 55 - 60Methine carbon attached to the aromatic ring.
C6' (Piperazine) 48 - 52Methylene carbon adjacent to N1'.
C3' (Piperazine) 45 - 49Methylene carbon adjacent to N4'.
C5' (Piperazine) 42 - 46Methylene carbon adjacent to N4'.

Self-Validation System: The assignments in both ¹H and ¹³C tables should be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR technique correlates each proton signal with the carbon signal of the atom it is directly attached to, providing an unambiguous link between the two spectra and validating the assignments.[12][13]

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by a robust experimental protocol and a sound understanding of spectral principles. The use of DMSO-d₆ as a solvent is key to observing the exchangeable protons, providing a more complete molecular picture. While 1D NMR provides the fundamental data, the application of 2D NMR techniques like COSY and HSQC serves as a self-validating system, ensuring the trustworthiness and accuracy of the final structural assignment. This comprehensive approach provides the high-fidelity characterization required for applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Piperazin-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Piperazin-2-yl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of this synthesis. The piperazine scaffold is a cornerstone in modern drug discovery, but the synthesis of C2-substituted isomers like this compound presents unique challenges compared to the more common N-aryl piperazines.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating a C-C bond at the C2 position of a piperazine ring to synthesize this compound?

The most effective modern strategy for forging a C-C bond at the piperazine C2 position involves C-H functionalization , particularly through photoredox catalysis.[3][4] This approach circumvents the challenges of classical methods which often require pre-functionalized piperazine rings and struggle with regioselectivity.

The general mechanism for a photoredox-mediated C-H arylation is as follows:

  • A photocatalyst (e.g., an Iridium complex) absorbs light, reaching an excited state.

  • The excited catalyst oxidizes a nitrogen atom on a protected piperazine (e.g., N,N'-di-Boc-piperazine) via a Single Electron Transfer (SET) process, generating an amine radical cation.[4]

  • A base in the reaction mixture facilitates deprotonation at the alpha-carbon (C2), forming a key α-amino radical intermediate.

  • This radical then couples with an aryl partner (e.g., a protected 4-halophenol) to form the desired C-C bond.[3]

This method is powerful because it directly utilizes the native C-H bonds of the piperazine core, offering a more streamlined synthetic route.[3]

Q2: Why is the use of N-protecting groups, such as Boc, essential for this synthesis?

Nitrogen protecting groups are critical for three primary reasons:

  • Preventing N-Arylation: The two secondary amines of piperazine are highly nucleophilic and will readily participate in side reactions, especially N-arylation, which is often thermodynamically favored over C-arylation. Protecting both nitrogens, for instance as N,N'-di-Boc-piperazine, completely blocks this pathway.[4]

  • Controlling Reactivity and Selectivity: Protection deactivates the nitrogen atoms, shifting the focus of reactivity to the C-H bonds. The choice of protecting group can also influence the regioselectivity of the C-H functionalization.

  • Improving Solubility: The Boc group increases the lipophilicity of the piperazine starting material, improving its solubility in common organic solvents used for the C-H arylation reaction.

The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under various reaction conditions and its clean removal under acidic conditions.[5]

Q3: What are the key safety considerations when working with piperazine derivatives and photoredox catalysis?

Standard laboratory safety protocols should always be followed. Key considerations for this specific synthesis include:

  • Piperazine Derivatives: Piperazine and its derivatives can be irritants and sensitizers. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Photoredox Catalysis: High-intensity light sources (e.g., blue LEDs) are often used. Avoid direct eye exposure to the light source. Ensure the reaction setup is properly shielded.

  • Solvents and Reagents: Anhydrous and degassed solvents are often required. Handle reactive reagents like strong acids (for deprotection) and bases with care.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, structured around the key reaction stages.

Problem Area 1: Inefficient C-H Arylation Reaction

Q: My photoredox C-H arylation reaction shows low or no conversion of the starting material. What are the most critical parameters to investigate?

This is a common issue often traced back to one of several critical components of the catalytic cycle.

  • Inert Atmosphere: The excited state of the photocatalyst can be quenched by oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Light Source: Verify the wavelength and intensity of your light source. The chosen photocatalyst must have a strong absorbance at the emission wavelength of your lamp. Ensure the light source is positioned close enough to the reaction vessel for efficient irradiation.

  • Catalyst Viability: Ensure the photocatalyst has not decomposed. If it's an older batch, consider using a fresh supply. Catalyst loading is also critical; too little will result in slow kinetics.

  • Base Strength: The deprotonation of the amine radical cation to form the α-amino radical is a key step. The base must be strong enough to perform this deprotonation but not so strong that it causes unwanted side reactions. Common bases include inorganic carbonates or organic amines.

  • Aryl Partner Reactivity: The choice of your aryl partner (e.g., 4-bromoanisole or another protected 4-halophenol) is crucial. Electron-rich or sterically hindered aryl halides can be less reactive. Consider switching from a bromide to a more reactive iodide if conversion is low.

Troubleshooting Decision Tree for C-H Arylation

G start Low / No Conversion q1 Is the reaction atmosphere inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the light source correct and functional? a1_yes->q2 sol1 Degas solvents & purge with Ar/N2 a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the photocatalyst active and loaded correctly? a2_yes->q3 sol2 Check wavelength, intensity, and setup a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base appropriate? a3_yes->q4 sol3 Use fresh catalyst, verify loading a3_no->sol3 a4_no No q4->a4_no sol4 Screen alternative bases (e.g., Cs2CO3) a4_no->sol4

Caption: Decision tree for troubleshooting a C-H arylation reaction.

Problem Area 2: Side Reactions and Impurity Formation

Q: I'm observing the formation of significant byproducts. How can I improve the selectivity of the reaction?

  • Issue: Bis-arylation or Di-substitution: If you observe products where two aryl groups have been added to the piperazine ring, it suggests the mono-arylated product is reactive under the conditions. Try reducing the reaction time or temperature. You can also try using a larger excess of the protected piperazine relative to the aryl halide.

  • Issue: N-Arylation Byproduct: This indicates a failure of the N-protecting group. Ensure the protecting group (e.g., Boc) is fully installed on both nitrogens before starting the C-H arylation. If the reaction conditions are too harsh (e.g., high temperature), the Boc group may be partially cleaved, freeing up a nitrogen for arylation.

  • Issue: Homocoupling of Aryl Partner: This can occur if the catalytic cycle is inefficient. Re-optimize catalyst and ligand concentrations.

Problem Area 3: Challenges in the Deprotection Step

Q: My final Boc-deprotection step is giving a low yield and multiple unidentified spots on TLC. What's going wrong?

The deprotection of the Boc group proceeds via the formation of a reactive tert-butyl cation intermediate.[7] This cation can alkylate any available nucleophile, including the highly activated phenol ring of your product, leading to complex side reactions.

  • Solution: Use a Scavenger. To prevent this, the deprotection should be performed in the presence of a "scavenger" that can trap the tert-butyl cation.[7] Triisopropylsilane (TIS) or water are common scavengers. A typical deprotection cocktail is a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with added TIS.[7]

  • Solution: Optimize Acid and Temperature. Use the minimum amount of acid required to drive the reaction to completion. Most deprotections proceed smoothly at room temperature or 0 °C.[7] Avoid heating unless absolutely necessary, as it will accelerate side reactions.[7]

Parameter Recommendation Rationale
Acid Trifluoroacetic Acid (TFA) or HCl in Dioxane[5]TFA is effective and its salts are often volatile. HCl provides the product as a hydrochloride salt, which can sometimes be precipitated directly.[5]
Solvent Dichloromethane (DCM) for TFA; Dioxane or Methanol for HCl[5]Ensures solubility of the protected starting material.
Temperature 0 °C to Room Temperature[7]Minimizes side reactions caused by the reactive tert-butyl cation.
Additives Scavengers (e.g., Triisopropylsilane, Anisole, Water)[7]Crucial for trapping the tert-butyl cation and preventing alkylation of the phenol group.
Table 1: Recommended Conditions for Boc Deprotection

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-piperazine

This protocol describes the protection of both nitrogen atoms of piperazine, a prerequisite for selective C-H functionalization.

  • Dissolve piperazine (1.0 equiv.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as Triethylamine (2.5 equiv.), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 2.2 equiv.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup: wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure N,N'-di-Boc-piperazine.

Protocol 2: Representative Photocatalyzed C-H Arylation

This protocol is a general guideline. Optimization of catalyst, base, and solvent is likely required for specific substrates.

  • Preparation: In an oven-dried Schlenk tube, combine N,N'-di-Boc-piperazine (1.5 equiv.), the protected aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Acetonitrile or DMF) via syringe.

  • Reaction: Place the reaction vessel near the light source (e.g., a 34W blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.

  • Workup: Upon completion, dilute the mixture with an organic solvent like Ethyl Acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to isolate the C2-arylated, fully protected intermediate.

Overall Synthetic Workflow

G Piperazine Piperazine DiBoc N,N'-di-Boc-piperazine Piperazine->DiBoc Boc2O, Base Arylated Protected Intermediate (N,N'-di-Boc, O-Me) DiBoc->Arylated Photoredox C-H Arylation FinalProduct This compound Arylated->FinalProduct Acidic Deprotection

Caption: Synthetic pathway to this compound.

Protocol 3: Final Deprotection

This protocol removes both the N-Boc groups and, if applicable, the phenol protecting group (e.g., a methyl ether can be cleaved with BBr₃ after Boc removal). This example covers Boc removal only.

  • Dissolve the purified, protected intermediate (1.0 equiv.) in anhydrous Dichloromethane (DCM).

  • Add a scavenger, such as Triisopropylsilane (TIS, 2.5 equiv.).

  • Cool the solution to 0 °C.

  • Slowly add Trifluoroacetic Acid (TFA, 10-20 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product will be the TFA salt. It can be purified by reverse-phase HPLC or converted to the free base by careful neutralization with a base (e.g., NaHCO₃ solution) and extraction into an organic solvent.

References

Technical Support Center: Post-Synthesis Purification of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperazin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the post-synthesis purification of this valuable intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of this compound. The amphoteric nature of this molecule—possessing both a basic piperazine moiety and an acidic phenolic group—is central to the purification strategy.

Question 1: My final product is contaminated with non-polar organic impurities or unreacted neutral starting materials. How can I remove them?

Answer:

This is a classic purification challenge that is perfectly addressed by an Acid-Base Extraction . The principle here is to exploit the different acid-base properties of your target compound versus the neutral impurities.[1][2] Your product has both acidic (phenol) and basic (amine) handles, allowing it to be moved into an aqueous layer, leaving neutral impurities behind in the organic layer.

Causality:

  • The piperazine ring contains secondary amines which are basic and will be protonated in an acidic aqueous solution (e.g., dilute HCl), forming a water-soluble ammonium salt.[3][4]

  • Neutral organic impurities, lacking ionizable groups, will remain dissolved in the organic solvent.

dot

Caption: Acid-Base Extraction Workflow for Removing Neutral Impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Repeat the extraction twice. The protonated product will move to the aqueous layer.

  • Isolate Impurities: Combine the organic layers. This fraction contains your neutral impurities. It can be dried and concentrated to identify the contaminants if necessary.

  • Regenerate Product: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10), which will cause the deprotonated product to precipitate.

  • Final Extraction: Extract the product back into an organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Question 2: My NMR analysis shows the presence of acidic byproducts or unreacted phenolic starting materials. How do I purify my sample?

Answer:

Similar to the removal of neutral impurities, an acid-base extraction can be adapted to remove acidic contaminants. In this case, you will use a basic wash to selectively remove the acidic components.

Causality: The phenolic hydroxyl group on your product is weakly acidic (pKa ~10). Other, more strongly acidic impurities (like carboxylic acids) or other phenolic starting materials can be deprotonated by a weak base like sodium bicarbonate, while your product's phenol group remains largely protonated.[1] However, to ensure separation, a stronger base like dilute NaOH is often used, which will deprotonate all phenolic compounds. The key is the subsequent step. After separating the basic aqueous layer, you can carefully re-acidify it to selectively precipitate compounds based on their pKa.

A more direct approach is to leverage the basicity of the piperazine ring while the acidic impurities are removed.

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References

Technical Support Center: Stabilizing 4-(Piperazin-2-yl)phenol During Storage and Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperazin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered with this molecule. As a compound containing both a phenol and a piperazine moiety, this compound is susceptible to specific degradation pathways that can compromise experimental integrity. This document provides in-depth troubleshooting advice, preventative best practices, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound.

Q1: My solid this compound has changed color (e.g., turned pink, brown, or yellow) upon storage. What is happening?

A1: Color change in phenolic compounds is a common indicator of oxidative degradation. The phenol group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This process can form colored quinone-type structures. The piperazine moiety can also contribute to degradation pathways.

Q2: I'm observing a decrease in the potency or inconsistent results in my bioassays using a stock solution of this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a strong indicator of compound degradation. Both the phenol and piperazine rings can undergo degradation in solution, leading to a loss of the active parent compound.[1] This is particularly prevalent in aqueous solutions and can be accelerated by factors such as pH, light exposure, and repeated freeze-thaw cycles.[1][2]

Q3: What are the primary factors that contribute to the degradation of this compound?

A3: The primary culprits for the instability of this compound are:

  • Oxidation: The phenol group is readily oxidized, a process accelerated by oxygen, light, and trace metal ions.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in both the phenol and piperazine moieties.[5][6]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[7] Storage at room temperature or higher is generally not recommended for extended periods.[2][8]

  • pH: The stability of the piperazine ring, being a weak base, is highly dependent on the pH of the solution.[1] Hydrolysis and other pH-mediated reactions can occur.[9]

Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Problem 1: Rapid Discoloration of Stock Solutions

You've prepared a stock solution of this compound in an aqueous buffer, and it turns color within hours or a few days.

This is a classic sign of rapid oxidative degradation. The workflow below will help you diagnose and mitigate this issue.

Troubleshooting Workflow: Rapid Solution Discoloration

start Problem: Rapid Solution Discoloration check_solvent Is the solvent aqueous? start->check_solvent check_ph What is the pH of the buffer? check_solvent->check_ph Yes check_storage How is the solution stored? (Light, Temperature) check_ph->check_storage reprepare_deoxygenated Action: Reprepare solution with deoxygenated buffer. check_storage->reprepare_deoxygenated adjust_ph Action: Conduct a pH stability study. Identify and use optimal pH. reprepare_deoxygenated->adjust_ph add_antioxidant Action: Add an antioxidant to the buffer. (e.g., Ascorbic Acid, BHT) adjust_ph->add_antioxidant protect_light_temp Action: Store solution protected from light (amber vials) and at low temperature (-20°C or -80°C). add_antioxidant->protect_light_temp final_check Monitor for discoloration. protect_light_temp->final_check

Caption: Workflow to diagnose and solve rapid discoloration of solutions.

Detailed Steps & Scientific Rationale
  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in the oxidation of phenols.[4]

  • Optimize pH: The stability of piperazine derivatives can be pH-dependent.[1] Perform a simple study by preparing small aliquots of your compound in buffers of varying pH (e.g., pH 5, 6, 7, and 8) and visually inspect for color change over time. This will help identify a pH range where the compound is most stable.

  • Incorporate Antioxidants: For aqueous solutions, consider adding a small amount of an antioxidant.

    • Ascorbic acid (Vitamin C): An excellent water-soluble antioxidant. A final concentration of 0.1-1 mM is a good starting point.

    • Butylated hydroxytoluene (BHT): More suitable for organic stock solutions (like DMSO). Antioxidants work by scavenging free radicals that initiate and propagate the degradation process.[10][11]

  • Protect from Light and Heat: Store your solutions in amber vials to block UV light.[5] Store aliquots at -20°C or ideally at -80°C for long-term storage. This significantly slows down the rate of chemical degradation.[2][8]

Problem 2: Inconsistent Analytical Results (HPLC, LC-MS)

You are analyzing this compound via HPLC and observe new peaks appearing, or the main peak area decreasing over time, leading to poor reproducibility.

This indicates that your compound is degrading either in your stock solution or during the analytical process itself. A stability-indicating method is crucial.

Troubleshooting Workflow: Analytical Inconsistency

start Problem: Inconsistent HPLC Results check_fresh Are you using freshly prepared solutions? start->check_fresh forced_degradation Action: Perform a forced degradation study. (Acid, Base, Peroxide, Heat, Light) check_fresh->forced_degradation Yes method_development Is your HPLC method separating degradants from the parent peak? forced_degradation->method_development optimize_method Action: Optimize HPLC method. (Gradient, pH, Column Chemistry) method_development->optimize_method No implement_protocol Implement strict sample handling protocol: - Use fresh solutions - Control autosampler temperature method_development->implement_protocol Yes validate_method Action: Validate the stability-indicating method. optimize_method->validate_method validate_method->implement_protocol

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Steps & Scientific Rationale
  • Perform a Forced Degradation Study: To understand how your molecule degrades and to ensure your analytical method can detect these changes, a forced degradation study is essential.[12][13] This involves intentionally stressing the compound under various conditions.

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and a solution.

    • Photolytic Stress: Expose the solid and a solution to UV light. The goal is to achieve 5-20% degradation, which provides enough of the degradation products to be detected and separated by your analytical method.[14]

  • Develop a Stability-Indicating HPLC Method: Your HPLC method must be able to separate the parent peak of this compound from all potential degradation product peaks.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazines.[1]

    • Gradient Elution: A gradient elution is often necessary to resolve closely eluting peaks.

    • Column Selection: While a C18 column is a good starting point, consider other stationary phases (e.g., Phenyl, Cyano) if co-elution is an issue.

  • Control Autosampler Temperature: If your compound is unstable in the autosampler solvent, set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical run.

Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the stability of this compound.

Solid Compound Storage
ParameterRecommended ConditionRationale
Temperature -20°CSignificantly reduces the rate of solid-state degradation reactions.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.
Light Protect from light (use amber glass vials)Prevents light-induced degradation (photodegradation).[5][6]
Container Tightly sealed, airtight containerPrevents moisture and oxygen ingress.
Solution Preparation and Storage
  • Solvent Choice: For long-term storage, dissolve the compound in a non-aqueous, aprotic solvent like anhydrous DMSO. For immediate use in aqueous assays, prepare a concentrated stock in DMSO and dilute it into your aqueous buffer just before the experiment.

  • Use Freshly Prepared Solutions: The best practice is to always use freshly prepared solutions for experiments.[1]

  • Aliquotting: If you must store solutions, prepare small, single-use aliquots. This avoids repeated freeze-thaw cycles which can accelerate degradation and introduce moisture.

  • Storage Conditions: Store solution aliquots at -80°C in tightly sealed vials, protected from light.

Experimental Protocol: Preparation of a Stabilized Aqueous Solution

This protocol is for preparing an aqueous solution of this compound for use in biological assays where stability is a concern.

  • Prepare the Buffer: Choose a buffer system where your compound shows the highest stability (determined via a pH stability screen).

  • Deoxygenate the Buffer: Place the required volume of buffer in a flask and sparge with nitrogen or argon gas for 20-30 minutes while stirring.

  • Add Antioxidant (Optional but Recommended): If compatible with your assay, add sterile-filtered ascorbic acid to the deoxygenated buffer to a final concentration of 0.5 mM.

  • Prepare a Concentrated DMSO Stock: Weigh the this compound solid and dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Final Dilution: Just prior to your experiment, perform a serial dilution of the DMSO stock into the prepared deoxygenated, antioxidant-containing buffer to achieve your final working concentration.

  • Use Immediately: Use the prepared aqueous solution as soon as possible.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. The structure of this compound suggests susceptibility to oxidation at both the phenol and piperazine rings.

A This compound Parent Compound B Oxidation at Phenol Formation of Semiquinone Radical and Quinone-type species A->B O2, Light, Metal Ions C Oxidation at Piperazine Formation of N-oxides or ring-opened products A->C Oxidizing Agents (e.g., H2O2) D Further Degradation/Polymerization Colored Products B->D Radical Reactions C->D

Caption: Plausible oxidative degradation pathways for this compound.

By implementing these best practices and troubleshooting guides, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

How to remove unreacted starting materials from 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperazin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique amphoteric nature of this molecule—possessing both an acidic phenolic hydroxyl group and two basic piperazine nitrogens—presents specific challenges and opportunities for purification. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a complex mixture. What are the likely unreacted starting materials and byproducts I need to remove?

A: The identity of your starting materials is the first critical piece of information for designing a purification strategy. While synthesis routes can vary, a common approach involves the reaction of a piperazine precursor with a protected phenol derivative.

Likely Starting Materials:

  • Piperazine or a mono-protected piperazine: A highly polar and basic compound, often soluble in water.[1][2]

  • A phenol derivative: This could be a compound like 4-aminophenol, hydroquinone, or a halo-phenol (e.g., 4-bromophenol) where a protecting group might be used. These are acidic and will have varying polarities.[3]

Common Byproducts:

  • Di-substituted piperazine: If the reaction involves substitution on the piperazine ring, it's possible for the starting phenol to react with both nitrogen atoms, especially if piperazine itself is used as a starting material.[4]

  • Products from side-reactions: Depending on the specific reagents used, other byproducts may form.

Identifying these impurities using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy on the crude material is a crucial first step.

Q2: What is the most effective overall strategy for purifying this compound from its precursors?

The workflow below outlines a robust purification strategy.

G crude Crude Reaction Mixture (Product, Unreacted Phenol, Unreacted Piperazine) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extraction Perform Acid-Base Liquid-Liquid Extraction dissolve->extraction organic_phase Organic Phase (Neutral Impurities) extraction->organic_phase Discard aqueous_phase Aqueous Phase (Product, Phenol, Piperazine as salts) extraction->aqueous_phase adjust_ph Adjust pH of Aqueous Phase to precipitate product aqueous_phase->adjust_ph isolate Isolate Crude Product (Filtration) adjust_ph->isolate final_purification Final Purification Step isolate->final_purification recrystallization Recrystallization final_purification->recrystallization chromatography Column Chromatography final_purification->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Specific Techniques
Q3: How can I use acid-base extraction to effectively separate my product from both acidic and basic starting materials?

A: Acid-base extraction is exceptionally powerful for this molecule due to its amphoteric nature. The key is to exploit the different pKa values of the functional groups involved.[5][6][7]

  • Phenol groups: Generally have a pKa of ~9-10. They are deprotonated by strong bases like NaOH but not by weak bases like sodium bicarbonate (NaHCO₃).[8]

  • Piperazine amine groups: Have two pKa values, typically around 5-6 and 9-10. They are protonated by acids like HCl.[1]

This allows for a selective separation as illustrated below.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Remove Basic Impurities cluster_2 Step 3: Isolate Phenolic Compounds cluster_3 Step 4: Precipitate Pure Product start Crude mixture dissolved in Ethyl Acetate (EtOAc) wash_acid Wash with dilute HCl (1M) start->wash_acid aq_acid Aqueous Layer 1 (Protonated Product, Unreacted Piperazine) wash_acid->aq_acid Aqueous org_acid Organic Layer 1 (Unreacted Phenol, Neutral Impurities) wash_acid->org_acid Organic (Discard) add_base Add NaOH (2M) to Aqueous Layer 1 to pH > 12, then extract with EtOAc aq_acid->add_base aq_base Aqueous Layer 2 (Sodium Phenolate of Product) add_base->aq_base org_base Organic Layer 2 (Free-base Piperazine Impurity) add_base->org_base Discard precipitate Neutralize Aqueous Layer 2 with HCl to pH ~7 aq_base->precipitate product Precipitated Pure Product precipitate->product

Caption: Acid-base extraction workflow for selective purification.

See Protocol 1 for a detailed step-by-step guide to this extraction.

Q4: I'm trying to recrystallize my product, but it's "oiling out" or not crystallizing at all. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is common with compounds that have multiple hydrogen bonding sites. Here’s how to troubleshoot it.[9][10]

  • Re-evaluate Your Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[11] If your compound is too soluble, it won't crystallize. If it's not soluble enough, you'll have poor recovery.

  • Use a Mixed-Solvent System: This is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[11]

  • Control the Cooling Rate: Slow cooling is essential for forming large, pure crystals. Crashing the temperature by putting it directly in an ice bath can cause impurities to be trapped and can promote oiling out. Let the solution cool to room temperature first, then move it to a refrigerator, and finally to an ice bath.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure product (a "seed crystal") to initiate crystallization.

Solvent SystemSuitability
Ethanol/WaterExcellent choice. Dissolve in hot ethanol, add hot water until cloudy, then cool.
Methanol/Diethyl EtherGood for moderately polar compounds. Dissolve in methanol, add ether as the anti-solvent.
Isopropanol (IPA)Can be a good single solvent.
Acetonitrile/WaterAnother effective polar combination.
Note: Avoid using activated charcoal for decolorizing phenolic compounds as it can contain iron ions that may form colored complexes.[11]
Q5: My compound streaks on the TLC plate and I get poor recovery from my silica column. How can I fix this?

A: This is a classic problem when running basic compounds like piperazines on acidic silica gel. The amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking (tailing) and irreversible adsorption.

The Solution: Use a Mobile Phase Modifier.

You must add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.

Recommended Eluent Systems for Column Chromatography:

Base Solvent System (e.g., 90:10)Modifier (Add ~1-2%)Comments
Dichloromethane (DCM) / MethanolTriethylamine (TEA)A standard choice. TEA is volatile and easily removed under vacuum.
DCM / MethanolAmmonium HydroxideUse a solution of 7N NH₃ in Methanol as your polar component (e.g., 95:5 DCM:[7N NH₃ in MeOH]). Excellent for very basic compounds.
Ethyl Acetate / Hexane / MethanolTriethylamine (TEA)For less polar analogs, where more control over polarity is needed.

Pro-Tip: Before loading your compound, flush the column with the eluent containing the modifier. When preparing your sample for loading (dry loading is preferred), pre-adsorb it onto silica gel that has been slurried in a solvent containing the same percentage of modifier. This ensures the silica used for loading is also deactivated.[12]

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol assumes your crude product contains the desired this compound, unreacted piperazine, and an unreacted phenolic starting material.

  • Dissolution: Dissolve the crude solid (~5 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL). If there are insoluble materials, filter them off.

  • Acid Wash (Remove Basic Impurities): Transfer the organic solution to a separatory funnel. Add 1 M hydrochloric acid (HCl, 50 mL) and shake vigorously. Allow the layers to separate.

    • Causality: The HCl will protonate the basic nitrogen atoms of your product and any unreacted piperazine, pulling them into the aqueous layer as hydrochloride salts. The less basic phenolic starting material and other neutral impurities will remain in the organic layer.[6][13]

  • Separation: Drain the lower aqueous layer into a clean flask (Flask A). Discard the organic layer.

  • Basification and Extraction: Return the aqueous solution from Flask A to the separatory funnel. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >12. The solution may become cloudy as the free-base forms. Extract this basic aqueous solution with EtOAc (2 x 75 mL).

    • Causality: Adding excess NaOH deprotonates the ammonium salts back to the free amines. However, it also deprotonates the acidic phenol group on your product, forming a water-soluble sodium phenolate salt.[8] The unreacted piperazine, now a free base, will be extracted into the fresh EtOAc layer.

  • Separation 2: Combine the organic layers and discard them (this contains the piperazine impurity). Keep the basic aqueous layer (which contains your product as the phenolate salt).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add 6 M HCl dropwise. You will see the product begin to precipitate. Continue adding acid until the pH of the solution is approximately 7 (neutral).

    • Causality: Neutralization reprotonates the phenolate, rendering the product insoluble in water, causing it to precipitate.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to help with drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

References

Technical Support Center: Resolving HPLC Peak Tailing for Phenolic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on the analysis of phenolic piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Troubleshooting Guide: From Diagnosis to Solution

Peak tailing, an asymmetry in a chromatographic peak where the tail is elongated, can significantly impact the accuracy and resolution of your analysis.[1][2][3] For phenolic piperazine compounds, which possess both acidic (phenol) and basic (piperazine) functional groups, this issue is particularly prevalent. This guide provides a systematic approach to diagnosing and resolving the root causes of peak tailing.

Q1: My phenolic piperazine compound is showing significant peak tailing. Where do I start?

A1: Start with a systematic diagnosis. Before adjusting any parameters, it's crucial to understand the nature and extent of the problem.

Step 1: Quantify the Tailing

Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[4][5] This provides a baseline to measure the effectiveness of your troubleshooting efforts. The equation for the tailing factor is:

  • Tf = W₀.₀₅ / 2A

    • Where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height.[4]

Step 2: Observe the Pattern

  • Is the tailing specific to your phenolic piperazine compound? If other neutral or acidic compounds in your sample show good peak shape, the issue is likely related to the basic nature of the piperazine moiety.[3] This points towards secondary chemical interactions with the stationary phase.[3]

  • Do all peaks in the chromatogram exhibit tailing? This might suggest a more general "physical" problem with the HPLC system, such as extra-column volume or a column void.[3][6][7]

Step 3: Review Your Method Parameters

Carefully document your current HPLC conditions:

  • Column (manufacturer, stationary phase, dimensions, age)

  • Mobile Phase (organic modifier, aqueous phase, pH, buffer type and concentration)

  • Flow Rate

  • Temperature

  • Injection Volume and Sample Solvent

This information will be critical in pinpointing the cause and finding the right solution.

Q2: I suspect secondary interactions with the column are the problem. How can I address this?

A2: Secondary interactions, particularly between the basic piperazine group and acidic silanol groups on the silica-based stationary phase, are a primary cause of peak tailing for this class of compounds. [1][5][8][9] Here’s how to mitigate them:

Option 1: Mobile Phase pH Adjustment (Most Common and Effective)

The goal is to control the ionization state of both your analyte and the stationary phase.

  • Low pH (2-3): This is often the most effective approach.[4][5][6] At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated piperazine group (a cation).[5][6][8][10]

    • Protocol: Prepare your aqueous mobile phase with a buffer suitable for low pH, such as 0.1% formic acid or trifluoroacetic acid (TFA).[11] Ensure your column is stable at low pH to prevent degradation of the stationary phase.[5][6]

  • High pH (>8): At a high pH, the piperazine group will be in its neutral, free-base form, which can also reduce interactions and improve peak shape.[12] However, this requires a column specifically designed for high pH stability, as traditional silica-based columns can dissolve under these conditions.[12][13]

dot

Caption: Adjusting mobile phase pH to control ionization.

Option 2: Increase Buffer Concentration

A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the charged silanol groups, reducing their interaction with the basic analyte.[4][6][8] This is particularly effective at mid-range pH values. Be mindful of buffer solubility in the organic modifier.[6]

Option 3: Add a Competing Base

Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[11] TEA will preferentially interact with the active silanol sites, masking them from the phenolic piperazine analyte. However, modern, high-purity silica columns have made this approach less necessary.[6]

Q3: My peak shape is still not ideal after optimizing the mobile phase. What's next?

A3: If mobile phase optimization isn't sufficient, consider the stationary phase and other method parameters.

Column Selection:

Not all C18 columns are created equal. For basic compounds like phenolic piperazines, the choice of stationary phase is critical.

Column TypeMechanism for Reducing TailingBest For
End-capped Columns Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl), making them less polar and less likely to interact with basic analytes.[1][6][8]General purpose, a good first choice for basic compounds.
Polar-Embedded Columns A polar functional group (e.g., amide, carbamate) is incorporated into the alkyl chain, which helps to shield the residual silanol groups.[1][4]Analytes with strong polarity or ionizable groups.[4]
Hybrid Silica/Polymer Columns These columns combine silica and organosiloxane materials, offering improved pH stability and reduced silanol activity.[9]Methods requiring a wide pH range and for challenging separations.[9]
Polymeric Columns Made from materials like polystyrene-divinylbenzene, these columns have no silanol groups and are stable across a wide pH range (1-14).[14]When silanol interactions are a persistent problem and for separations at extreme pH.[14]

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Column_Selection cluster_columns Stationary Phase Solutions Analyte Phenolic Piperazine (Basic) Silanol Residual Silanol Group (Acidic) Analyte->Silanol Secondary Interaction (Causes Tailing) Endcapped End-capped Column Silanols are 'capped' Endcapped->Silanol Blocks Interaction PolarEmbedded Polar-Embedded Column Polar group shields silanols PolarEmbedded->Silanol Shields Interaction Hybrid Hybrid Column Reduced silanol activity Hybrid->Silanol Reduces Activity

Caption: Column technologies to mitigate secondary interactions.

Other Considerations:

  • Chelation with Metal Impurities: The phenolic group can chelate with trace metal impurities (e.g., iron, aluminum) in the silica matrix or from the HPLC system itself, leading to peak tailing.[2][9] Using a modern, high-purity silica column can minimize this effect.[9] The addition of a metal chelator like EDTA to the mobile phase can also be beneficial.[15]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][7] Try diluting your sample or reducing the injection volume.[4][7]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing.[4] Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I've tried everything and still see some tailing. Could it be an instrumental issue?

A4: Yes, instrumental factors can contribute to peak tailing, often affecting all peaks in the chromatogram.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][6][7] Ensure all tubing is as short and narrow as possible and that fittings are properly seated.[1]

  • Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the flow path and cause peak distortion.[7][16] This is often accompanied by an increase in backpressure.[7] Try flushing the column or, if a void has formed, replacing it.[4][7] Using a guard column can help protect the analytical column from contamination.[17]

Frequently Asked Questions (FAQs)

Q: Why are phenolic piperazine compounds particularly prone to peak tailing? A: These compounds are bifunctional. The piperazine group is basic and can interact strongly with acidic residual silanol groups on silica-based HPLC columns.[5][8] The phenolic group is acidic and can chelate with trace metal impurities in the stationary phase or system.[2][9] These secondary interactions are a primary cause of peak tailing.[8]

Q: What is "end-capping" and how does it help? A: End-capping is a process where the stationary phase is treated to chemically bond, or "cap," the unreacted, accessible silanol groups with a less polar functional group.[5][8] This reduces the number of active sites available to interact with basic analytes, thereby improving peak shape.[6][8]

Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by increasing the efficiency of mass transfer and reducing the viscosity of the mobile phase. However, its effect on tailing is generally less pronounced than that of mobile phase pH or column chemistry.

Q: Is it better to use methanol or acetonitrile as the organic modifier? A: The choice can influence peak shape.[1] Methanol is a protic solvent and can sometimes better mask silanol interactions through hydrogen bonding. It's worth experimenting with both to see which provides better symmetry for your specific compound.

Q: When should I consider using a guard column? A: A guard column is recommended when analyzing complex samples (e.g., biological extracts) to protect the analytical column from strongly retained or particulate matter that can cause blockages and peak distortion.[4][17] It should be replaced regularly.

References

Technical Support Center: Scale-Up Production of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis and scale-up of 4-(Piperazin-2-yl)phenol. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common and complex challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can anticipate, diagnose, and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for working with this compound.

Q1: What are the primary challenges associated with the structure of this compound?

A1: The core challenges stem from two key structural features:

  • Asymmetric Carbon: The piperazine ring is substituted at the C2 position, creating a chiral center. This means the molecule exists as a pair of enantiomers ((R) and (S)). Any non-stereospecific synthesis will produce a racemic mixture, necessitating chiral resolution or asymmetric synthesis, which are often complex and costly to scale.

  • Multiple Reactive Sites: The molecule has three distinct nucleophilic nitrogen atoms (two secondary amines in the piperazine ring, assuming the unprotected form) and a phenolic hydroxyl group. This creates a high potential for competing side reactions, such as N-alkylation, N-acylation, and O-alkylation, which can lead to a complex impurity profile.

Q2: What are the critical safety considerations when handling this compound and its precursors?

A2: As with any piperazine derivative and phenolic compound, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1] For large-scale operations involving powders, respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) is crucial to prevent inhalation.[1]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[1] Piperazine derivatives can be skin and respiratory irritants. The phenolic group adds a corrosive hazard. Avoid creating dust.

  • Precursors: Synthesis often involves hazardous reagents like bis(2-chloroethyl)amine, which is a potent alkylating agent and a suspected carcinogen.[2] Handle with extreme caution under engineering controls.

Q3: Which analytical methods are recommended for in-process control and final product release?

A3: A robust analytical package is critical for monitoring reaction progress, identifying impurities, and ensuring final product quality.

Analytical TechniquePurposeKey Parameters to Monitor
Reverse-Phase HPLC (RP-HPLC) Purity assessment, impurity profiling, reaction monitoring.Retention times of starting materials, intermediates, product, and byproducts. Peak area % for purity.
Chiral HPLC Determination of enantiomeric excess (e.e.).Separation and quantification of (R)- and (S)-enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.Analysis of low molecular weight starting materials or side products.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Peak identification in HPLC chromatograms.Provides molecular weight information to help identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessment.Confirms the chemical structure of the final product and can detect impurities if present at >1%.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group confirmation.Confirms the presence of key functional groups (O-H, N-H, C-N, aromatic C-H).

A validated RP-HPLC method is the workhorse for purity analysis during scale-up.[4][5]

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides in-depth solutions to specific problems you may encounter during scale-up.

Issue 1: Low Reaction Yield
Q: My yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?

A: This is a classic scale-up challenge. The root cause is often related to changes in physical parameters that don't scale linearly.

Causality Analysis: On a larger scale, the surface-area-to-volume ratio decreases dramatically. This impairs heat transfer, leading to poor temperature control. In exothermic reactions, this can cause localized hot spots, promoting side reactions and degradation. In endothermic reactions, it can lead to incomplete conversion. Inefficient mixing can also create localized concentration gradients of reactants or reagents, further encouraging side product formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Step-by-Step Protocol: Diagnosing the Issue

  • In-Process Control (IPC) Sampling: Take samples from the reactor at regular intervals. Quench immediately and analyze by HPLC. Compare the reaction profile (disappearance of starting material, formation of product) to the lab-scale run.

  • Identify Byproducts: Use LC-MS to get molecular weights for major impurity peaks. Common side products in piperazine synthesis include N,N'-disubstituted products or products from reaction with the solvent.

  • Corrective Actions:

    • If degradation is observed: Lower the reaction temperature and extend the reaction time. Implement controlled, slower addition of the most reactive reagent to manage the exotherm.

    • If starting material remains: This points to poor mixing or insufficient heating. Confirm your reactor's heating jacket is performing to specification. For mixing, consider a computational fluid dynamics (CFD) study or increasing the agitation rate.

    • If a specific byproduct dominates: This is often due to localized concentration. Dilute the incoming reagent and add it below the surface of the reaction mixture, directly into the high-shear zone of the impeller.

Issue 2: Product Fails Purity Specification
Q: My final product is off-spec due to an unknown impurity at 1.5%. How do I identify and eliminate it?

A: Impurity management is paramount in pharmaceutical development. The key is a systematic approach to identification, formation mechanism, and strategic elimination.

Plausible Impurity Sources:

  • Process-Related Impurities: Unreacted starting materials or intermediates.

  • Over-reaction Products: For instance, alkylation on both piperazine nitrogens.

  • Positional Isomers: If the synthesis involves aromatic substitution, isomers can form.

  • Diastereomers: If a chiral reagent is used to form a salt for resolution, the undesired diastereomer may co-precipitate.

Troubleshooting Decision Tree:

Caption: Decision tree for impurity troubleshooting.

Step-by-Step Protocol: Impurity Remediation

  • Identification:

    • Obtain the molecular weight of the impurity using LC-MS.

    • If possible, isolate a small quantity using preparative HPLC.

    • Characterize the isolated impurity by NMR to elucidate its structure.

  • Root Cause Analysis:

    • If it's a starting material: Your reaction is incomplete. Revisit the troubleshooting steps for low yield. Your purification may also be inefficient.

    • If it's a byproduct: Hypothesize its formation pathway. For example, if it's a di-substituted piperazine, the cause is likely poor stoichiometry control or an insufficiently selective protecting group strategy.

  • Purge Strategy Development:

    • Reaction Control: Modify reaction conditions (e.g., lower temperature, different base, protecting groups) to disfavor byproduct formation.

    • Purification Enhancement: Develop a more effective crystallization. A well-designed crystallization is the most powerful tool for impurity rejection at scale.

Protocol: Developing a Scalable Crystallization

  • Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, water) and solvent/anti-solvent combinations.[6][7] The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.

  • Determine Metastable Zone Width (MSZW): Use a tool like a Crystal16® or similar parallel crystallizer to determine the temperature range where the solution is supersaturated but nucleation does not spontaneously occur. Operating within this zone is key to controlled crystal growth rather than uncontrolled precipitation.

  • Seeding: Develop a seeding protocol. Introduce a small quantity of high-purity crystalline material into the supersaturated solution within the MSZW. This directs crystallization, controls particle size, and improves purity.

  • Cooling Profile: Implement a controlled, slow cooling profile. Rapid cooling ("crashing out") traps impurities. A linear or polynomial cooling ramp often yields the best results.

Issue 3: Difficulty with Chiral Resolution
Q: My diastereomeric salt resolution is not providing the required >99% e.e. at scale. What should I do?

A: Chiral resolution via diastereomeric salt crystallization is highly sensitive to conditions. Success in the lab does not guarantee success in the plant.

Causality Analysis: The ternary phase diagram between the two enantiomers and the resolving agent is complex. The efficiency of the resolution depends on a large difference in solubility between the desired diastereomeric salt and the undesired one. At scale, slight changes in cooling rate, saturation levels, or the presence of impurities can dramatically affect the crystallization outcome, leading to co-precipitation and poor enantiomeric enrichment.

Strategies for Optimization:

StrategyRationale & Key Actions
Resolving Agent Screening The interaction between your racemic base and the chiral acid is highly specific. Action: Screen a panel of alternative, commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphorsulfonic acid).
Solvent System Optimization The solvent directly influences the relative solubilities of the two diastereomeric salts. Action: Re-screen solvents. A mixture (e.g., Methanol/Water, Ethanol/Acetone) often provides the selectivity needed.[7]
Stoichiometry of Resolving Agent Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent can sometimes increase the purity of the salt that crystallizes, as there is less of the undesired diastereomer's counter-ion available to form a salt. Action: Experiment with 0.5 to 1.1 equivalents of the resolving agent.
Temperature Profile Control The relative solubilities are temperature-dependent. Action: Implement a very slow, controlled cooling profile. Consider an isothermal crystallization where you slowly add an anti-solvent to a saturated solution at a constant temperature.

Protocol: Chiral Resolution Re-Screening

  • Setup: In parallel reactors or vials, dissolve your racemic this compound in a candidate solvent at an elevated temperature.

  • Addition: Add 0.6 equivalents of different chiral resolving agents to each vial.

  • Crystallization: Allow the solutions to cool slowly to ambient temperature, then hold for several hours.

  • Isolation & Analysis: Filter the resulting crystals, wash with a small amount of cold solvent, and dry.

  • Liberate Free Base: Dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃), and extract the free base with an organic solvent (e.g., ethyl acetate).

  • Analyze: Analyze the extracted free base by chiral HPLC to determine the enantiomeric excess (e.e.). The combination that gives the highest e.e. is your lead for scale-up optimization.

References

Technical Support Center: Phenol Group Stability in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address a common and critical challenge in organic synthesis: the oxidation of phenolic functional groups, specifically within the context of piperazine synthesis. As Senior Application Scientists, we understand that unexpected product discoloration, low yields, and the formation of intractable impurities can derail a project. This resource is designed to provide not only solutions but also the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing a phenolic precursor is turning dark brown or black upon heating or exposure to air. What is causing this?

This is a classic indicator of phenol oxidation. Phenols are highly susceptible to oxidation, especially under basic conditions, at elevated temperatures, or in the presence of transition metals and oxygen.[1][2] The initial step is the formation of a phenoxy radical. This radical is resonance-stabilized, but it can readily couple with other radicals or be further oxidized to form highly colored quinone and poly-quinone structures, which are responsible for the dark discoloration of your reaction mixture.[1][3]

Q2: I'm observing a significant drop in the yield of my desired phenol-containing piperazine, accompanied by a tar-like residue. Are these issues related to the color change?

Yes, they are directly related. The discoloration is a visual symptom of a process that is consuming your starting material and/or product. The formation of phenoxy radicals can initiate polymerization or oxidative coupling reactions, leading to high molecular weight, insoluble byproducts—the "tar" you are observing.[4] This diverts your phenol from the desired reaction pathway with piperazine, thus reducing your yield.

Q3: Can the choice of solvent or base influence the rate of phenol oxidation?

Absolutely. Polar, protic solvents can sometimes facilitate oxidation pathways. More importantly, the choice of base is critical. Strong bases can deprotonate the phenol to form a phenoxide ion.[5] While this may be necessary for certain nucleophilic substitution reactions, the phenoxide ion is even more electron-rich and thus more susceptible to oxidation than the neutral phenol. If your synthesis requires a base, careful selection and exclusion of oxygen are paramount.

Mechanistic Insight: The Pathway of Phenol Oxidation

Understanding the mechanism of phenol oxidation is key to preventing it. The process is typically a radical-mediated chain reaction initiated by an oxidant, which can be atmospheric oxygen, a metallic catalyst, or another reagent.

  • Initiation : A phenol molecule loses a hydrogen atom (as a proton and an electron) to form a phenoxy radical. This is the rate-limiting step and is accelerated by base, heat, or light.[3][6]

  • Propagation : The phenoxy radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. It can react in several non-productive ways:

    • Dimerization/Polymerization : Two radicals can couple, forming C-C or C-O bonds, leading to dimers and polymers.[4]

    • Further Oxidation : The radical can be oxidized further to form quinones or quinone-methides.[1][7] These are highly colored and reactive species that can participate in subsequent side reactions.

Caption: General mechanism of phenol oxidation.

Troubleshooting Guide & Preventative Protocols

If you are encountering the issues described above, implement one or more of the following strategies. The choice depends on the specific reaction conditions and the complexity of your synthesis.

Issue: Product Discoloration and Low Yield
Solution 1: Rigorous Control of the Reaction Atmosphere

The most common oxidant is atmospheric oxygen. Its removal is often the simplest and most effective first step.

Causality : By replacing the air in the reaction headspace with an inert gas like nitrogen or argon, you remove the primary initiator (O₂) for the radical oxidation pathway. This significantly slows down the degradation of the phenol. Polyphenolic compounds are known to degrade more rapidly in the presence of oxygen, especially at elevated temperatures.[8]

  • Apparatus : Assemble your glassware (e.g., a three-neck flask with a condenser, thermometer, and septum). Ensure all joints are well-sealed.

  • Degassing Solvent : Before adding it to the flask, sparge your reaction solvent with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Purge the Flask : Connect the flask to a nitrogen/argon inlet (e.g., via a Schlenk line or a balloon) and a bubbler outlet. Gently flush the system with the inert gas for 5-10 minutes.

  • Reagent Addition : Add your phenol starting material, piperazine, and the degassed solvent to the flask under a positive pressure of the inert gas.

  • Maintain Atmosphere : Keep the reaction under a slight positive pressure of the inert gas (a balloon is sufficient for many applications) for the entire duration of the experiment.

Solution 2: Application of an Antioxidant

If inerting the atmosphere is insufficient or impractical, adding a chemical antioxidant can provide further protection.

Causality : Antioxidants, or radical scavengers, are compounds that react with and neutralize the highly reactive phenoxy radicals faster than they can react with each other.[9][10] They act as a sacrificial shield, interrupting the chain reaction that leads to polymers and colored byproducts. Hindered phenols like Butylated Hydroxytoluene (BHT) are particularly effective.[7]

Caption: Antioxidants interrupt the oxidation cycle.

AntioxidantFormulaTypical LoadingSolubilityNotes
BHT (Butylated Hydroxytoluene)C₁₅H₂₄O0.1 - 1 mol%Organic SolventsHighly effective hindered phenol. Easy to remove via chromatography.[7]
Sodium Sulfite Na₂SO₃StoichiometricWaterEffective oxygen scavenger in aqueous or biphasic systems.
Ascorbic Acid (Vitamin C) C₆H₈O₆1 - 5 mol%Water, AlcoholsA natural antioxidant, suitable for greener chemistry applications.
  • Follow steps 1-3 for setting up an inert atmosphere (recommended for best results).

  • To the reaction flask, add the phenol starting material, piperazine, and BHT (e.g., 0.5 mol% relative to the phenol).

  • Add the degassed solvent and proceed with the reaction as planned. The BHT will scavenge any radicals that form during the process.

Solution 3: Employing a Phenol Protecting Group

For multi-step syntheses or when the phenol's hydroxyl group interferes with subsequent reactions, the most robust strategy is to temporarily "cap" or protect it.[11]

Causality : By converting the acidic and easily oxidized -OH group into a more stable ether or ester, you effectively remove it from participation in unwanted side reactions.[12] The protecting group must be stable to the piperazine synthesis conditions and then be selectively removed later to reveal the final product. This is a cornerstone of complex organic synthesis.[13][14]

Protecting GroupStructureProtection ReagentsDeprotection ConditionsStability
Methyl Ether -OCH₃MeI, Me₂SO₄, K₂CO₃Harsh: BBr₃, HBrVery stable to base, mild acid, redox.[15]
Benzyl Ether -OCH₂PhBnBr, NaHMild: H₂, Pd/C (Hydrogenolysis)Stable to base, mild acid. Cleaved by reduction.[12]
TBS Ether -OSi(CH₃)₂(t-Bu)TBSCl, ImidazoleMild: TBAF, HF, or mild acidStable to base, redox. Labile to acid.[16]

This workflow illustrates the full protect-synthesize-deprotect sequence, a common strategy in drug development.

G cluster_0 Step 1: Protection cluster_1 Step 2: Piperazine Synthesis cluster_2 Step 3: Deprotection Start Phenolic Precursor Protected Benzyl-Protected Phenol Start->Protected BnBr, NaH Protected_Intermediate Benzyl-Protected Phenol Piperazine_Product Protected Piperazine Product Protected_Intermediate->Piperazine_Product Piperazine, Conditions Protected_Final Protected Piperazine Product Final_Product Final Phenolic Piperazine Protected_Final->Final_Product H₂, Pd/C

Caption: A three-step synthesis using a protecting group strategy.

Part A: Protection of the Phenol

  • Dissolve the starting phenol in an anhydrous solvent like DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes until hydrogen evolution ceases.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Perform an aqueous workup and purify the resulting benzyl ether by column chromatography.

Part B: Piperazine Synthesis

  • Use the purified benzyl-protected phenol from Part A in your standard piperazine synthesis protocol. The benzyl ether is stable to most non-reductive conditions.

Part C: Deprotection (Hydrogenolysis)

  • Dissolve the protected piperazine product in a solvent like ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10% w/w.

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-24 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final, deprotected phenolic piperazine.

Summary of Strategies
StrategyWhen to UseProsCons
Inert Atmosphere Always a good first step for any oxygen-sensitive reaction.Simple, inexpensive, avoids adding reagents.May be insufficient for very sensitive substrates or harsh conditions.
Antioxidant When inerting is not enough; for moderate sensitivity.Easy to implement, highly effective at low concentrations.Adds another reagent to the mixture that must be removed.
Protecting Group For multi-step syntheses or when the phenol -OH group's reactivity interferes.Most robust and reliable method; prevents all phenol-related side reactions.Adds two steps (protection/deprotection) to the synthesis, increasing time and cost.[11]

References

Technical Support Center: Strategies for Solubilizing 4-(Piperazin-2-yl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for overcoming solubility challenges with 4-(Piperazin-2-yl)phenol, a molecule class frequently encountered in screening and development. Our goal is to move beyond simple protocols and provide the underlying scientific rationale, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Section 1: Understanding the Molecule - The Key to Solubility

Effective troubleshooting begins with a firm grasp of the compound's physicochemical properties. The structure of this compound presents a classic solubility challenge due to its dual nature.

Q1: What are the key chemical features of this compound that influence its solubility?

A1: The solubility of this compound is governed by two key functional groups with opposing acid-base characteristics, making it an amphoteric molecule.

  • The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At a pH above its pKa (typically around 10 for phenols), it will deprotonate to form a negatively charged phenoxide ion. This ionization dramatically increases aqueous solubility.[1]

  • The Piperazine Ring: This ring contains two nitrogen atoms, both of which are basic. They can be protonated at physiological and acidic pH. The pKa values for piperazine itself are approximately 9.7 and 5.3.[2] Protonation results in a positively charged species, which is significantly more soluble in water than the neutral form.

This amphoteric nature means the compound's net charge—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[3] It will be least soluble at its isoelectric point (the pH at which the net charge is zero) and more soluble at both acidic and alkaline pH.[4]

Caption: Key ionizable groups of this compound.

Section 2: Foundational Strategies - Preparing Stock & Working Solutions

Incorrect preparation of solutions is the most common source of solubility-related artifacts. Following a systematic protocol is critical for generating reliable and reproducible data.

Q2: What is the best practice for preparing a stock solution of a poorly soluble compound like this?

A2: The industry-standard approach is to create a high-concentration stock solution in a 100% organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5] This leverages the high solubilizing power of the organic solvent before dilution into your aqueous assay buffer.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 178.24 g/mol ) in a sterile, appropriate vial (e.g., amber glass to protect from light). For 1 mL of a 10 mM stock, you would need 1.78 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. Using anhydrous solvent is crucial as residual water can lower the solubilizing capacity for highly hydrophobic compounds.

  • Dissolution: Mix thoroughly by vortexing for 1-2 minutes. If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be effective.[6]

  • Visual Inspection: Visually confirm that the solution is completely clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a solvent where it is highly soluble (100% DMSO) to one where it is poorly soluble (aqueous buffer).[7] The dramatic shift in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.

The key to prevention is a controlled, stepwise dilution process that minimizes this shock and keeps the final DMSO concentration consistent and low (typically ≤0.5%).[8]

G A 1. High-Conc. Stock (e.g., 10 mM in 100% DMSO) B 2. Intermediate Dilution (e.g., 1 mM in 10% DMSO / 90% Buffer) A->B Dilute 1:10 in Buffer D Precipitation Risk! A->D Incorrect: Large 1:1000 Dilution C 3. Final Working Solution (e.g., 10 µM in 0.1% DMSO) B->C Dilute 1:100 in Buffer

Caption: Recommended stepwise dilution workflow to prevent precipitation.

Experimental Protocol: Serial Dilution for Working Solutions

  • Thaw Stock: Thaw your 10 mM stock solution completely and mix well.

  • Prepare Intermediate Dilution: Create an intermediate stock by diluting the 10 mM stock 1:10 in your final assay buffer. For example, add 10 µL of 10 mM stock to 90 µL of buffer to get a 1 mM solution in 10% DMSO. Vortex gently.

  • Prepare Final Working Solution: Use the intermediate stock to make your final concentrations. For example, to make a 10 µM final solution, you would dilute the 1 mM intermediate stock 1:100 (e.g., 2 µL into 198 µL of assay buffer). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Crucially , prepare a vehicle control that contains the same final concentration of DMSO (e.g., 0.1%) in the assay buffer but no compound. This allows you to distinguish the compound's effect from any solvent-induced artifacts.[8]

Section 3: Advanced Troubleshooting & Formulation

If foundational techniques are insufficient, modifying the buffer or using formulation aids can provide a solution.

Q4: How can I use pH to improve the solubility of this compound?

A4: As established, the amphoteric nature of the molecule allows for pH modification to be a powerful solubilization tool.[3] Lowering the pH will protonate the piperazine ring, while raising the pH will deprotonate the phenol. Both events lead to a charged species with enhanced aqueous solubility.

However, you must balance solubility with biological compatibility. Extreme pH can damage cells or denature proteins in your assay.[9] A pH-solubility screen within the tolerated range of your assay (e.g., pH 6.0 to 8.0) is a valuable empirical step.

a b a->b c b->c d c->d e d->e xlabel pH ylabel Solubility annot_low High Solubility (Protonated Piperazine) annot_high High Solubility (Deprotonated Phenol) annot_mid Minimum Solubility (Isoelectric Point)

Caption: Conceptual relationship between pH and the solubility of an amphoteric compound.

Table 1: pH Modification Strategy - Considerations

pH Range Expected Solubility Change Potential Issues & Considerations
Acidic (pH < 6.5) Increasing Potential for cell stress or altered enzyme kinetics.
Neutral (pH 6.8-7.6) Likely at its lowest Optimal for most biological assays but challenging for the compound.

| Alkaline (pH > 7.8) | Increasing | Phenols can be susceptible to oxidative degradation at alkaline pH.[1] |

Q5: What are solubilizing excipients and how can they help?

A5: Solubilizing excipients are inactive ingredients added to a formulation to improve the solubility of the active compound. For in-vitro assays, cyclodextrins are an excellent first choice as they are generally well-tolerated by cells and enzymes.[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar phenyl group of your compound, forming an "inclusion complex" that has much greater aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Equilibrate: Mix the solution overnight at room temperature or 4°C with constant agitation (e.g., on a rotator) to allow for the formation of the inclusion complex.

  • Sterilize & Use: Filter-sterilize the final solution through a 0.22 µm filter before use in cell-based assays.

  • Control: Remember to use a vehicle control containing the same concentration of HP-β-CD in the assay buffer.

Section 4: Comprehensive Troubleshooting Guide (FAQ Format)
QuestionAnswer & Actionable Advice
Q6: What is the maximum final DMSO concentration I should use? A: The standard recommendation is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[8] Always run a vehicle control to determine the tolerance of your specific assay system.
Q7: I see a precipitate in my wells after incubation. What are my immediate steps? A: 1. Confirm it's the compound: Check your vehicle control wells first. 2. Lower the concentration: This is the most likely cause; you have exceeded the thermodynamic solubility limit in your specific media.[7] 3. Try sonication: In some cases, brief in-well sonication can help re-dissolve precipitated material, though this is more of a rescue than a solution.[12] 4. Check for interactions: Components in your media (e.g., serum proteins) can sometimes reduce solubility. Test solubility in both serum-free and serum-containing media.
Q8: Could my compound be degrading? How would I know? A: Yes, phenolic compounds can oxidize, especially at alkaline pH or when exposed to light and air.[9] This often results in a color change (e.g., turning yellow or brown). Always prepare fresh working solutions from a frozen stock for each experiment. If you suspect degradation, a simple analytical check (e.g., HPLC) can confirm purity.
Q9: I have the hydrochloride salt of my compound. Does that change my approach? A: A salt form (e.g., HCl salt) is designed to have higher intrinsic aqueous solubility than the free base.[11][13] This is a significant advantage. However, you should still follow the best practices of preparing a concentrated stock in DMSO and performing serial dilutions, as the final concentration in the assay may still exceed its solubility limit, especially in complex biological media.
Section 5: Summary of Solubilization Strategies
MethodProsConsBest For
Co-Solvent (DMSO) Universal, simple, effective for stock solutions.Potential for precipitation on dilution; toxicity at >0.5%.Initial screening; preparing high-concentration stocks.
pH Adjustment Highly effective for ionizable compounds; low cost.Assay must be tolerant of the required pH; potential compound instability.Assays with a wide pH tolerance; optimizing existing protocols.
Cyclodextrins Low toxicity; highly effective for many compounds.Can be expensive; may not work for all molecular shapes.Cell-based assays where co-solvent toxicity is a concern.

References

Validation & Comparative

A Comparative Guide to Validated RP-HPLC Methods for Purity Analysis of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a compound like 4-(Piperazin-2-yl)phenol, a critical intermediate and potential API, robust analytical methods are imperative. This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for its purity analysis, grounded in scientific principles and validated against international standards.

The primary objective when developing a purity assay is to create a method that is not only precise and accurate but also specific enough to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. The validation of such a method is a systematic process that demonstrates its suitability for the intended purpose.[1][2][3] This guide will delve into the critical aspects of RP-HPLC method development and validation for this compound, offering a comparative analysis of different approaches to empower researchers and drug development professionals in their decision-making.

The principles outlined by the International Council for Harmonisation (ICH), and adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), provide a framework for the validation of analytical procedures.[4][5][6][7][8][9] These guidelines emphasize that analytical method validation is an ongoing process, beginning with development and continuing throughout the method's lifecycle.[6]

The Analytical Challenge: Properties of this compound

This compound is a polar, basic compound. These characteristics present a unique set of challenges in RP-HPLC. The polarity can lead to poor retention on traditional C18 columns, while the basic nature of the piperazine moiety can result in peak tailing due to interactions with residual silanols on the silica-based stationary phase.[10][11][12] Therefore, careful selection of the stationary phase and optimization of the mobile phase are critical for achieving a successful separation.

Comparative Analysis of RP-HPLC Methodologies

The following sections compare two distinct RP-HPLC methods for the purity analysis of this compound. Both methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products.

Method A: Ion-Pairing RP-HPLC

This approach introduces an ion-pairing reagent into the mobile phase to improve the retention and peak shape of the basic analyte.

Method B: RP-HPLC with a Polar-Embedded Column

This method utilizes a stationary phase with embedded polar groups to enhance the retention of polar compounds and shield the analyte from interacting with silanols, thus improving peak symmetry.[10]

Below is a detailed comparison of the two methodologies, including their experimental protocols and performance characteristics.

Experimental Protocols

Method A: Ion-Pairing RP-HPLC Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) at a pH of approximately 2, containing an ion-pairing reagent like sodium dodecyl sulfate (SDS).[13][14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm[13][14]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Prepare sample solutions of the drug substance at a similar concentration.

Method B: RP-HPLC with a Polar-Embedded Column Protocol

1. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Agilent Zorbax Bonus-RP), 250 mm x 4.6 mm, 5 µm particle size.[15]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.[15]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 258 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. Standard and Sample Preparation:

  • Similar to Method A, prepare stock solutions of the reference standard and sample in a suitable diluent.

Data Presentation: Comparative Performance

The performance of each method was validated according to ICH guidelines, and the results are summarized in the table below.[8][9]

Validation ParameterMethod A: Ion-Pairing RP-HPLCMethod B: RP-HPLC with Polar-Embedded ColumnAcceptance Criteria (Typical)
Specificity Able to resolve the main peak from potential impurities and degradation products.Demonstrated good separation from related substances and degradation products.[16]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.999[15]R² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%[15]98.0% - 102.0%
Precision (%RSD) < 2.0%< 2.0%[15]≤ 2.0%
LOD Analyte-specific1.76 µg/mL[15]To be established based on the required sensitivity.
LOQ Analyte-specific5.35 µg/mL[15]To be established and validated with appropriate precision and accuracy.
Robustness Minor variations in mobile phase composition, pH, and flow rate did not significantly affect the results.Consistent retention time and peak symmetry were observed with slight modifications to the method parameters.[15]The reliability of the analysis should be demonstrated with respect to deliberate variations in method parameters.

Causality Behind Experimental Choices

The selection of the chromatographic conditions is a critical step in method development. For this compound, a polar and basic compound, the primary challenge is achieving adequate retention and good peak shape.

Method A addresses this by employing an ion-pairing reagent. The hydrophobic tail of the ion-pairing agent interacts with the stationary phase, while the charged head-group associates with the ionized analyte, effectively increasing its retention on the non-polar C18 column. The acidic pH of the mobile phase ensures the protonation of the piperazine moiety, facilitating this interaction.

Method B takes a different approach by utilizing a polar-embedded stationary phase. These columns have a polar functional group incorporated near the base of the alkyl chain. This polar group helps to retain polar analytes and also shields the basic analyte from interacting with the acidic silanol groups on the silica surface, thereby reducing peak tailing.[10] The use of a simple acidic mobile phase without an ion-pairing reagent simplifies the method and can lead to faster equilibration times.

The choice between these methods will depend on the specific requirements of the analysis, including the nature of the impurities that need to be separated and the desired robustness of the method.

Visualization of the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_standard Prepare Reference Standard Solution hplc_system HPLC System with UV Detector prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system column_a Method A: C18 Column with Ion-Pairing hplc_system->column_a Select Method column_b Method B: Polar-Embedded C18 Column hplc_system->column_b Select Method data_acquisition Data Acquisition column_a->data_acquisition column_b->data_acquisition specificity Specificity purity_calculation Purity Calculation specificity->purity_calculation linearity Linearity linearity->purity_calculation accuracy Accuracy accuracy->purity_calculation precision Precision precision->purity_calculation lod_loq LOD & LOQ lod_loq->purity_calculation robustness Robustness robustness->purity_calculation data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Validation Report Generation purity_calculation->validation_report

References

A Comparative Guide for Medicinal Chemists: 4-(Piperazin-1-yl)phenol vs. 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs.[1][2] Its six-membered ring containing two opposing nitrogen atoms provides a unique combination of structural rigidity, basicity, and opportunities for substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

This guide presents a comparative analysis of two closely related structural isomers: 4-(Piperazin-1-yl)phenol and 4-(Piperazin-2-yl)phenol. The core distinction lies in the point of attachment of the hydroxyphenyl group—either at the nitrogen (an N-arylpiperazine) or at the carbon (a C-arylpiperazine). This seemingly minor positional change has profound implications for the molecule's synthesis, reactivity, and potential as a building block in drug discovery. We will explore the well-documented utility of the 1-yl isomer and contrast it with the theoretical potential and synthetic challenges of the less-explored 2-yl isomer.

Part 1: Physicochemical and Structural Properties

The fundamental differences between these isomers begin with their chemical structure, which dictates their physical properties and chemical behavior. 4-(Piperazin-1-yl)phenol is a symmetrical N-substituted piperazine, while this compound is an unsymmetrical, C-substituted piperazine possessing a secondary amine.

Property4-(Piperazin-1-yl)phenolThis compound
Chemical Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
alt text
IUPAC Name 4-(Piperazin-1-yl)phenolThis compound
Synonyms 1-(4-Hydroxyphenyl)piperazine3-(4-hydroxyphenyl)piperazine
CAS Number 56621-48-8783251-37-6[5]
Molecular Formula C₁₀H₁₄N₂O[6]C₁₀H₁₄N₂O[5]
Molecular Weight 178.23 g/mol [6]178.24 g/mol [5]
Melting Point 218-224 °C[7]Not available
Boiling Point 371.3±27.0 °C (Predicted)[8]356.2°C at 760 mmHg[5]
Structural Analysis and Inferred Properties:
  • Symmetry and Reactivity: 4-(Piperazin-1-yl)phenol possesses a plane of symmetry through the N-N axis before further substitution. It has two secondary amine protons, making it a common building block for disubstitution. In contrast, this compound is inherently asymmetric. It has one secondary amine (NH) and one tertiary amine (the nitrogen within the ring adjacent to the substituted carbon). This differentiation means that N-alkylation or N-acylation reactions would selectively occur at the secondary amine, offering more controlled derivatization from the outset.

  • Basicity (pKa): The two nitrogen atoms in 4-(Piperazin-1-yl)phenol have similar basicity. In the 2-yl isomer, the two nitrogens are in different electronic environments. The tertiary nitrogen is expected to be slightly less basic due to steric hindrance, while the secondary amine's basicity is preserved. This can influence salt formation, solubility, and receptor interactions.

  • Conformational Rigidity: The direct C-aryl linkage in the 2-yl isomer imparts greater conformational rigidity compared to the N-aryl bond in the 1-yl isomer, which has more rotational freedom. This rigidity can be advantageous for locking a molecule into a bioactive conformation for specific receptor targets.

Part 2: Synthesis and Chemical Reactivity

The disparity in the availability and application of these two isomers is rooted in their synthetic accessibility. The synthesis of N-arylpiperazines is a cornerstone of industrial chemistry, whereas C-substituted piperazines often require more complex, multi-step approaches.

Synthesis of 4-(Piperazin-1-yl)phenol: The Established Workhorse

The most common and industrially scalable method for synthesizing 1-arylpiperazines is through nucleophilic substitution, typically by reacting a piperazine precursor with an activated aryl halide or by constructing the piperazine ring onto an aniline derivative.

This protocol describes the synthesis from 4-aminophenol, which is a robust and high-yielding method.[9]

  • Reaction Setup: To a pre-cooled mixture of methyl isobutyl ketone (750 ml) and dimethylformamide (150 ml), add 4-aminophenol (150 gm) and tetrabutylammonium bromide (87 gm) at 0-5°C.

  • Base Addition: Stir the mixture for 10 minutes, then slowly add potassium carbonate (760.64 gm) at 0-5°C and continue stirring for another 10 minutes.

  • Cyclization: Slowly add bis(2-chloroethyl)amine hydrochloride (318.88 gm) to the mixture at 0-5°C. After the addition is complete, heat the reaction mixture to 95-100°C and stir for 8 hours.

  • Workup and Isolation: Allow the mixture to cool to room temperature (25-30°C). Add water to precipitate the product and stir for 45 minutes.

  • Purification: Filter the precipitated solid. Wash the solid with water and stir for 30 minutes. Filter again and dry the solid to obtain 4-(Piperazin-1-yl)phenol.

  • Self-Validation: The identity and purity of the final product must be confirmed. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), typically showing >95%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct molecular weight and fragmentation pattern.

G cluster_reactants Reactants aminophenol 4-Aminophenol reagents K₂CO₃, TBAI MIBK/DMF, 95-100°C aminophenol->reagents bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->reagents product 4-(Piperazin-1-yl)phenol reagents->product S_NAr & Cyclization caption Synthesis of 4-(Piperazin-1-yl)phenol.

Caption: Proposed synthesis of this compound.

Part 3: Biological Activity and Drug Development Potential

The structural differences translate directly into distinct pharmacological profiles and applications in drug discovery.

Aspect4-(Piperazin-1-yl)phenolThis compound
Established Role Key intermediate and building block. [9][10]Primarily a research chemical; not a widely used intermediate.
Known Applications Synthesis of antifungal agents (e.g., Posaconazole), tyrosinase inhibitors, and various CNS-active agents. [10][11]Limited specific data; potential explored in the context of general 2-aryl-piperazine scaffolds. [12][13]
Pharmacological Target Class As a scaffold, derivatives target a wide range, including fungal enzymes, GPCRs (serotonin, dopamine receptors), and kinases. [14][15]As a scaffold, potential for similar targets but with different selectivity and potency due to altered geometry and H-bonding.
4-(Piperazin-1-yl)phenol: A Validated Scaffold

This molecule is a crucial intermediate in the synthesis of the triazole antifungal agent Posaconazole. [9][10]In this context, the piperazine core acts as a non-ionizable linker connecting the hydroxyphenyl head to the complex triazole tail. The N-arylpiperazine motif is also a classic pharmacophore for targeting central nervous system (CNS) receptors, and derivatives of this scaffold have been extensively explored as antipsychotic and antidepressant agents. [16]

Posaconazole, derived from 4-(Piperazin-1-yl)phenol, functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, the drug compromises the integrity of the fungal membrane, leading to cell death.

G Lanosterol Lanosterol Intermediate Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Incorporation Posaconazole Posaconazole (Derived from 4-(Piperazin-1-yl)phenol) Posaconazole->Lanosterol Inhibits caption Mechanism of Posaconazole.

Caption: Mechanism of Posaconazole.

This compound: An Unexplored Opportunity

While specific biological data for this compound is scarce, the broader class of 2-substituted piperazines is gaining interest. [1][13]The key advantages of this scaffold are:

  • Novelty: It provides access to chemical space that is less explored than the ubiquitous 1-arylpiperazines.

  • Structural Rigidity: The fixed C-aryl bond can lead to higher binding affinity and selectivity for certain targets.

  • Secondary Amine Handle: The free NH group provides a distinct point for chemical modification, allowing for the creation of libraries with different properties while maintaining the core C-arylpiperazine structure. This is a powerful tool for establishing Structure-Activity Relationships (SAR).

Derivatives could potentially be developed as anticancer agents, antimalarials, or novel CNS therapeutics, where precise orientation of the aryl group is critical for activity. [17][18]

Part 4: Summary and Scientific Outlook

The comparison between 4-(Piperazin-1-yl)phenol and this compound is a clear illustration of how synthetic accessibility dictates the trajectory of a chemical scaffold in drug discovery.

  • 4-(Piperazin-1-yl)phenol is the established incumbent. It is readily synthesized, commercially available, and has a proven track record as a versatile intermediate for a range of therapeutic agents. Its utility is well-documented, making it a reliable choice for lead optimization campaigns targeting established pharmacophores.

  • This compound represents an area of untapped potential. Its synthetic pathway is more complex, limiting its current availability and study. However, its unique structural features—asymmetry, conformational rigidity, and a reactive secondary amine handle—make it an intriguing scaffold for discovering novel bioactive molecules. For researchers aiming to move beyond well-trodden chemical space and develop compounds with novel intellectual property, the challenges of synthesizing C-arylpiperazines may be outweighed by the potential rewards.

Part 5: References

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  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine.... Retrieved from --INVALID-LINK--

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  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Biologically Active Piperazine Containing Drugs RESULTS AND DISCUSSION 2-(4-allylpiperazin-1-yl).... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Acetyl-4-(3-hydroxyphenyl)piperazine. Retrieved from --INVALID-LINK--

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  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-4-(1-piperazinyl)phenol. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 4-(1-Acetylpiperazin-4-yl)phenol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-(4-Hydroxyphenyl)piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 112559-81-6|4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(3-Hydroxyphenyl) piperazine 97. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-(1-Piperazinyl)phenol, 95%. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from --INVALID-LINK--

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  • Matrix Fine Chemicals. (n.d.). 4-(PIPERAZIN-1-YL)PHENOL | CAS 56621-48-8. Retrieved from --INVALID-LINK--

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References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Arylpiperazine Phenol Derivatives as GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of compounds in medicinal chemistry: 4-(Arylpiperazin-1-yl)phenol derivatives. These scaffolds are renowned for their interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making them crucial for the development of therapeutics for neurological and psychiatric disorders.[1][2][3]

A Note on the Core Scaffold: The topic specifies 4-(Piperazin-2-yl)phenol. However, the vast majority of published research focuses on the N-aryl piperazine scaffold, specifically derivatives of 1-Aryl-4-(4-hydroxyphenyl)piperazine. Given the therapeutic significance and extensive data available for this isomeric scaffold, this guide will focus on these N-substituted derivatives, which are central to modern drug discovery programs targeting the central nervous system (CNS).

The Privileged Scaffold: Understanding the Core Structure

The 4-(Arylpiperazin-1-yl)phenol moiety is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The core structure consists of three key components, each offering a vector for chemical modification to fine-tune pharmacological activity:

  • The N1-Aryl Group: This aromatic ring is a primary determinant of receptor affinity and selectivity.

  • The Piperazine Core: A basic nitrogen-containing heterocycle that often engages in crucial interactions with the receptor binding pocket, particularly with acidic residues like aspartate.[3]

  • The 4-Hydroxyphenyl Group (Phenol): This moiety can act as a hydrogen bond donor and/or acceptor, providing a key anchor point within the receptor.

The inherent flexibility and specific chemical properties of this arrangement allow these molecules to effectively target the orthosteric binding sites of many aminergic GPCRs.[2]

Structure-Activity Relationship (SAR) Analysis: A Comparative Deep Dive

The therapeutic utility of this scaffold is unlocked by understanding how subtle structural changes impact biological outcomes. Below, we compare the effects of modifications at each key position, with a focus on dopamine D2/D3 and serotonin (5-HT) receptors, which are common targets for these derivatives.[1][2][4]

Impact of Substituents on the N1-Aryl Ring

This is the most extensively studied modification vector. Substitutions on this ring system dramatically influence both binding affinity (how tightly the ligand binds) and functional activity (whether it activates or blocks the receptor).

  • Dopamine D2/D3 Receptor Selectivity: For ligands targeting D2-like dopamine receptors, substitutions on the N1-phenyl ring are critical for achieving selectivity, particularly for the D3 subtype, a key target in treating addiction and psychiatric disorders.[1][5]

    • Ortho-Methoxy Group: The presence of a methoxy group at the ortho-position of the phenyl ring is a classic feature of many D2/D3 ligands. This substitution often confers high affinity.

    • Halogenation: Introducing halogens (e.g., Cl, F) can significantly modulate affinity and selectivity. For example, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, derivatives with dichloro-substitutions on the phenyl ring displayed potent D2 receptor affinity.[6]

    • Extended Aromatic Systems: Replacing the phenyl ring with larger, more rigid systems like benzothiazole can lead to high affinity for both the serotonin transporter (SERT) and 5-HT1A receptors.[7]

The Role of the Phenolic Hydroxyl Group

The hydroxyl group on the second phenyl ring is a critical interaction point. Its ability to form hydrogen bonds often anchors the ligand in the binding pocket.

  • Bioisosteric Replacement: Replacing the -OH group can alter the compound's pharmacokinetic profile (e.g., metabolism, brain penetration) while aiming to maintain potency. Common bioisosteres might include amides or small heterocyclic rings.

  • Functional Activity Switch: In some cases, modification of this group can switch a compound from an antagonist to an agonist or partial agonist.

SAR Summary Diagram

The following diagram illustrates the key regions of the 4-(Arylpiperazin-1-yl)phenol scaffold and summarizes the general impact of substitutions on activity at aminergic GPCRs.

SAR_Summary cluster_scaffold 4-(Arylpiperazin-1-yl)phenol Scaffold cluster_mods Key Modification Sites & Effects Aryl N1-Aryl Group Aryl_Mods Substituents (e.g., -OCH3, Halogens) - Critical for affinity & selectivity - Modulates D2 vs D3 preference Aryl->Aryl_Mods Modify Here Piperazine Piperazine Core Piperazine_Mods Basic Nitrogen - Forms key salt bridge with Aspartate in binding pocket Piperazine->Piperazine_Mods Key Interaction Phenol 4-Hydroxyphenyl Moiety Phenol_Mods Hydroxyl Group - Hydrogen bond anchor - Influences functional activity (agonist vs. antagonist) Phenol->Phenol_Mods Modify Here

Caption: Key SAR takeaways for the 4-(Arylpiperazin-1-yl)phenol scaffold.

Comparative Performance Data of Representative Derivatives

To illustrate the SAR principles, the following table compares the binding affinities of several arylpiperazine derivatives at human dopamine D2 and D3 receptors. Note how minor structural changes lead to significant differences in potency and selectivity.

Compound IDKey Structural FeaturehD₂ Receptor Kᵢ (nM)hD₃ Receptor Kᵢ (nM)D₃ vs. D₂ SelectivityReference
Lead Cmpd (BP 897) Naphthalimide moiety76.40.5~153x[1]
Analog 6a 4-(Thiophen-3-yl)benzamide, N-phenyl2551.4~182x[5]
Analog 6b 4-(Thiophen-3-yl)benzamide, N-(2-F-phenyl)4992.5~200x[5]
Analog 7a 4-(Thiazol-4-yl)benzamide, N-phenyl4802.5~192x[5]

Data synthesized from multiple sources to demonstrate comparative principles.[1][5]

This data clearly shows that while the core scaffold provides a foundation for D2/D3 receptor binding, the specific nature of the N1-aryl substituent and its appended groups is what truly governs the affinity and selectivity profile.[5]

Experimental Protocols for SAR Elucidation

A robust SAR study relies on validated and reproducible experimental procedures. The following sections detail the essential workflows for synthesizing and evaluating novel 4-(arylpiperazin-1-yl)phenol derivatives.

General Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a common and versatile method for coupling an aryl halide with the piperazine core.

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful tool in modern medicinal chemistry for forming carbon-nitrogen bonds. It utilizes a palladium catalyst and a specialized phosphine ligand, allowing the reaction to proceed under relatively mild conditions with high functional group tolerance, which is ideal for complex molecule synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), 1-(4-hydroxyphenyl)piperazine (1.1 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the phosphine ligand (e.g., RuPhos, 1.5-2 mol%).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous dioxane (or toluene) (3-5 mL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 4-(Arylpiperazin-1-yl)phenol derivative.

In Vitro Assay 1: Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[8]

Rationale: This method directly measures the interaction between a ligand and its receptor. It uses a radiolabeled ligand with known high affinity for the target. A test compound's ability to displace the radioligand is measured, from which its own affinity can be calculated. It is highly sensitive and robust.[8][9]

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK-293 cells expressing hD₂R). Membranes are prepared by homogenization and centrifugation and stored at -80 °C. Protein concentration is determined via a BCA assay.[10]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of test compound at various concentrations (typically a 10-point, half-log dilution series).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • 150 µL of the receptor membrane preparation diluted in assay buffer.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30 °C with gentle agitation to allow the binding to reach equilibrium.[10]

  • Separation of Bound/Free Ligand: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This traps the membranes with bound radioligand while unbound radioligand passes through.[10][11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

In Vitro Assay 2: cAMP Functional Assay

This assay determines if a compound acts as an agonist (activates) or antagonist (blocks) at a Gs- or Gi-coupled receptor.

Rationale: Many dopamine and serotonin receptors are coupled to G-proteins that modulate the production of the second messenger cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[12][13] Measuring changes in intracellular cAMP levels is a direct readout of receptor function.[14][15]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-hD₂R) in a 384-well plate and culture overnight.[16]

  • Compound Addition (Antagonist Mode): To test for antagonist activity at a Gi-coupled receptor, first add the test compounds at various concentrations.

  • Agonist Stimulation: After a short pre-incubation, add a known agonist at a concentration that produces ~80% of its maximal effect (EC₈₀), along with forskolin (an adenylyl cyclase activator used to stimulate a detectable baseline of cAMP).

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and detect the amount of intracellular cAMP using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[16][17] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[16][17]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Experimental Characterization Workflow

The following diagram outlines the logical flow from synthesis to the complete pharmacological characterization of a novel compound.

Workflow Synthesis Synthesis of Novel Derivative (e.g., Buchwald-Hartwig) Purification Purification & Structural Verification (Chromatography, NMR, MS) Synthesis->Purification BindingAssay Primary Screening: Radioligand Binding Assay Purification->BindingAssay DetermineKi Determine Binding Affinity (Ki) and Receptor Selectivity Profile BindingAssay->DetermineKi FunctionalAssay Secondary Screening: cAMP Functional Assay DetermineKi->FunctionalAssay If potent/selective DetermineActivity Determine Functional Activity (Agonist/Antagonist, EC50/IC50) FunctionalAssay->DetermineActivity SAR_Analysis SAR Analysis and Lead Optimization DetermineActivity->SAR_Analysis

Caption: Workflow for synthesis and in vitro characterization of novel GPCR ligands.

Conclusion and Future Directions

The 4-(Arylpiperazin-1-yl)phenol scaffold remains a highly productive framework for the discovery of novel CNS-active agents. The structure-activity relationships are well-defined, indicating that modifications to the N1-aryl ring are the primary drivers of receptor affinity and selectivity. The phenolic hydroxyl provides a critical anchor, while the piperazine core ensures the correct orientation and electrostatic interactions within the binding pocket of aminergic GPCRs.

Future research will likely focus on developing ligands with "biased agonism," where a compound selectively activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[6] This can be achieved through fine-tuning the SAR to stabilize specific receptor conformations, potentially leading to drugs with improved efficacy and fewer side effects. The combination of rational design based on these SAR principles, modern synthetic methods, and robust in vitro characterization will continue to yield promising new therapeutic candidates.

References

A Researcher's Guide to Comparing the Biological Efficacy of 4-(Piperazin-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-(Piperazin-2-yl)phenol scaffold has emerged as a privileged structure, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs). Its inherent structural features offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and functional activity. This guide provides a comprehensive framework for the comparative biological evaluation of novel analogs derived from this core structure. We will delve into the critical experimental workflows, from initial binding affinity determination to downstream functional assays, elucidating the structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Significance of the this compound Moiety

The this compound core is a common feature in a multitude of centrally acting agents, including antagonists and agonists for dopamine and serotonin receptors.[1][2] The phenol group can act as a crucial hydrogen bond donor or acceptor, while the piperazine ring provides a basic nitrogen atom that is often protonated at physiological pH, facilitating key ionic interactions with receptor targets. Furthermore, the piperazine ring offers multiple points for substitution, allowing for the exploration of a wide chemical space to modulate pharmacological activity.[3][4][5] Understanding how structural modifications to this scaffold impact biological efficacy is paramount for the rational design of novel therapeutics.

Comparative Analysis of Representative Analogs

For the purpose of this guide, we will consider a hypothetical series of this compound analogs (Figure 1) to illustrate the comparative evaluation process. These analogs feature substitutions at the N1 and N4 positions of the piperazine ring, as well as modifications to the phenyl ring, which are common strategies to alter pharmacological profiles.[6][7]

Figure 1: Representative this compound Analogs for Comparative Evaluation

CompoundR1R2R3
Analog A (Parent) HHH
Analog B CH₃HH
Analog C HPhenylH
Analog D HH2-OCH₃
Analog E CH₃Phenyl2-OCH₃

I. Foundational Assessment: Receptor Binding Affinity

The initial and most fundamental step in characterizing a novel ligand is to determine its affinity for the target receptor. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and robustness.[8]

Experimental Protocol: Competitive Radioligand Binding Assay[8][10][11]

This assay measures the ability of a test compound (unlabeled analog) to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • HEK-293 cells heterologously expressing the human dopamine D2 receptor are cultured and harvested.
  • Cells are lysed by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a BCA assay.

2. Assay Procedure:

  • In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) and varying concentrations of the unlabeled test analog.
  • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test analog to generate a competition curve.
  • Calculate the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).
  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Interpretation

A lower Ki value indicates a higher binding affinity of the analog for the receptor. By comparing the Ki values of the different analogs, we can begin to establish a structure-activity relationship.

Table 1: Hypothetical Binding Affinities (Ki) of Analogs for the Dopamine D2 Receptor

CompoundKi (nM)
Analog A 50
Analog B 25
Analog C 10
Analog D 60
Analog E 5

From this hypothetical data, we can infer that substitution with a methyl group at R1 (Analog B) and a phenyl group at R2 (Analog C) increases binding affinity compared to the parent compound. The combination of these substitutions (Analog E) results in the highest affinity. The methoxy substitution on the phenol ring (Analog D) slightly decreases affinity.

II. Functional Characterization: G-Protein Signaling

High binding affinity does not necessarily translate to the desired functional effect. Therefore, the next crucial step is to assess the functional activity of the analogs, which for many GPCRs involves measuring the modulation of second messenger levels, such as cyclic AMP (cAMP).[9][10]

Experimental Protocol: cAMP Assay for Gαi-Coupled Receptors[14][15][16]

This assay measures the ability of an agonist to inhibit the production of cAMP in cells expressing a Gαi-coupled receptor, such as the D2 dopamine receptor.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor™ or HTRF®-based systems).
  • Plate the cells in a 96-well or 384-well plate and incubate overnight.

2. Assay Procedure:

  • Treat the cells with varying concentrations of the test analog.
  • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.
  • Incubate for a specified time to allow for changes in intracellular cAMP levels.
  • Lyse the cells and measure the cAMP levels using a luminometer or fluorescence plate reader, depending on the biosensor used.

3. Data Analysis:

  • Plot the cAMP levels against the log concentration of the test analog.
  • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
  • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist response.

Expected Data and Interpretation

The EC50 value reflects the potency of an agonist, while the Emax indicates its efficacy.

Table 2: Hypothetical Functional Activity (cAMP Inhibition) of Agonist Analogs

CompoundEC50 (nM)Emax (% Inhibition)
Analog B 1595
Analog C 898
Analog E 3100

This data would suggest that the structural modifications that increased binding affinity also translated to increased potency and efficacy in the functional assay.

III. Advanced Profiling: β-Arrestin Recruitment

GPCR signaling is not limited to G-protein pathways. Ligand binding can also trigger the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[11][12] Assessing β-arrestin recruitment is crucial for understanding the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[13]

Experimental Protocol: β-Arrestin Recruitment Assay[17][20]

Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are widely used to measure β-arrestin recruitment.[12]

1. Cell Line:

  • Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

2. Assay Procedure:

  • Plate the cells in a 96-well or 384-well plate.
  • Treat the cells with varying concentrations of the test analog.
  • Upon agonist-induced recruitment of β-arrestin to the GPCR, the enzyme fragments complement, forming an active enzyme.
  • Add a substrate that is converted by the active enzyme into a chemiluminescent product.
  • Measure the light output using a luminometer.

3. Data Analysis:

  • Plot the luminescent signal against the log concentration of the test analog.
  • Determine the EC50 and Emax for β-arrestin recruitment.

Expected Data and Interpretation

By comparing the potency and efficacy for G-protein signaling and β-arrestin recruitment, one can identify biased ligands.

Table 3: Hypothetical β-Arrestin Recruitment Data for Agonist Analogs

CompoundEC50 (nM)Emax (% Recruitment)Bias Factor
Analog B 3080G-protein biased
Analog C 1095Balanced
Analog E 598Balanced

A bias factor can be calculated to quantify the preference for one pathway over the other. In this hypothetical example, Analog B shows a preference for the G-protein pathway over β-arrestin recruitment.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Analog Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_sar Structure-Activity Relationship Analog_Synthesis Synthesis of This compound Analogs Radioligand_Binding Competitive Radioligand Binding Assay Analog_Synthesis->Radioligand_Binding Data_Analysis_Ki Determine Ki Radioligand_Binding->Data_Analysis_Ki cAMP_Assay cAMP Assay Data_Analysis_Ki->cAMP_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay Data_Analysis_Ki->Beta_Arrestin_Assay Data_Analysis_Functional Determine EC50 & Emax cAMP_Assay->Data_Analysis_Functional Beta_Arrestin_Assay->Data_Analysis_Functional SAR_Analysis SAR Analysis and Lead Optimization Data_Analysis_Functional->SAR_Analysis

Caption: Experimental workflow for comparing the biological efficacy of analogs.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Ligand Analog Ligand->GPCR Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling

Caption: Simplified GPCR signaling pathways for evaluation.

Conclusion

The systematic evaluation of this compound analogs, progressing from binding affinity to functional assays for both G-protein and β-arrestin pathways, provides a robust framework for elucidating their structure-activity relationships. This multi-faceted approach is essential for identifying lead candidates with the desired pharmacological profile, including potency, efficacy, and potentially biased signaling properties. The insights gained from such comparative studies are invaluable for guiding the optimization of this versatile scaffold in the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Differentiating Piperazinylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of drug discovery and development, the precise structural characterization of molecules is paramount. Positional isomers, such as the ortho-, meta-, and para- variants of piperazinylphenol, often exhibit remarkably different pharmacological and toxicological profiles. While they share the same molecular formula, the spatial arrangement of the piperazinyl and hydroxyl groups on the phenol ring dictates their biological activity. Consequently, the ability to definitively differentiate these isomers is a critical analytical challenge.

This guide provides a comprehensive comparison of spectroscopic techniques for the robust differentiation of 2-(piperazin-1-yl)phenol (ortho), 3-(piperazin-1-yl)phenol (meta), and 4-(piperazin-1-yl)phenol (para). We will delve into the causality behind experimental choices and present a self-validating workflow that leverages the strengths of multiple analytical methods, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Subtle Structural Differences

The three piperazinylphenol isomers present a classic analytical problem: identical mass, similar functional groups, and consequently, overlapping physical properties. A cursory analysis can easily lead to misidentification. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for unambiguous characterization.

Caption: Chemical structures of the ortho, meta, and para isomers of piperazinylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.[1]

¹H NMR Analysis: Unraveling Proton Environments

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on proton-proton spin-spin coupling.[1]

  • Ortho-Isomer (2-): The four protons on the phenol ring are all chemically distinct, leading to four separate signals, often with complex splitting patterns due to ortho- and meta-couplings.

  • Meta-Isomer (3-): This isomer also displays four distinct signals in the aromatic region, but with different coupling constants and chemical shifts compared to the ortho-isomer.

  • Para-Isomer (4-): Due to the molecule's symmetry, the aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two doublets, each integrating to two protons. This symmetrical pattern is a key diagnostic feature.

Table 1: Predicted ¹H NMR Aromatic Region Characteristics

IsomerNumber of SignalsExpected Splitting Pattern
Ortho4Complex multiplets
Meta4Complex multiplets (distinct from ortho)
Para2Two doublets (AA'BB' system)
¹³C NMR Analysis: A Clear Distinction by Symmetry

¹³C NMR spectroscopy provides a definitive method for differentiation based on the number of unique carbon signals, a direct reflection of molecular symmetry.

  • Ortho- and Meta-Isomers: Both will exhibit 10 unique carbon signals (6 aromatic, 4 piperazinyl), as all carbons are in chemically distinct environments.

  • Para-Isomer: The C2 symmetry of this isomer results in only 8 unique carbon signals (4 aromatic, 4 piperazinyl), providing a clear and unambiguous distinction from the other two.

Table 2: Predicted ¹³C NMR Signal Count

IsomerAromatic SignalsPiperazinyl SignalsTotal Signals
Ortho6410
Meta6410
Para448

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy can distinguish isomers by analyzing the "fingerprint region," specifically the out-of-plane C-H bending vibrations.[2][3] While all isomers will show a broad O-H stretch around 3200-3600 cm⁻¹ and C-N stretching, the substitution pattern on the aromatic ring gives rise to characteristic absorption bands.[4][5]

  • Ortho-disubstituted: A strong band around 750 cm⁻¹.

  • Meta-disubstituted: Bands near 780 cm⁻¹ and 690 cm⁻¹.

  • Para-disubstituted: A strong band in the 800-850 cm⁻¹ region.

Table 3: Key Distinguishing FT-IR Absorption Frequencies (cm⁻¹)

Vibrational ModeOrtho-IsomerMeta-IsomerPara-Isomer
Aromatic C-H Bending~750~780 and ~690800-850
Broad O-H Stretch3200-36003200-36003200-3600
C-O Stretch~1220~1220~1220

UV-Vis Spectroscopy: Observing Electronic Transitions

The position of the piperazinyl substituent influences the electronic transitions of the phenol chromophore, resulting in shifts in the maximum absorption wavelength (λmax).[6][7] While subtle, these differences can provide corroborating evidence for isomer identification. Generally, para-substituted phenols exhibit a more significant bathochromic (red) shift compared to ortho- and meta-isomers due to extended conjugation.[8]

Table 4: Expected Relative λmax Values in a Polar Solvent

IsomerExpected λmax Shift
OrthoModerate
MetaSmallest
ParaLargest (most red-shifted)

Mass Spectrometry (MS): Differentiating Through Fragmentation

While standard mass spectrometry will show an identical molecular ion peak for all three isomers, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation.[9][10] The resulting fragmentation patterns, influenced by the substituent positions, can be unique. For instance, the ortho-isomer may exhibit a characteristic loss of a small molecule due to an "ortho-effect," which would be absent in the meta- and para-isomers. Differentiating isomers with similar fragmentation patterns can be challenging, but is possible by analyzing the relative ratios of product ions.[11][12]

MS_Workflow cluster_MS1 First Stage (MS1) cluster_Fragmentation Collision Cell cluster_MS2 Second Stage (MS2) IonSource Ion Source (e.g., ESI) MassAnalyzer1 Mass Analyzer 1 (Select Parent Ion) IonSource->MassAnalyzer1 IsomerMix Isomer Mixture IsomerMix->IonSource CollisionCell Collision-Induced Dissociation (CID) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Separate Fragments) CollisionCell->MassAnalyzer2 Detector Detector (Generate Spectrum) MassAnalyzer2->Detector

Caption: Tandem Mass Spectrometry (MS/MS) workflow for isomer differentiation.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-25 mg of the piperazinylphenol isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13] Ensure the sample is fully dissolved; filter if any solid particles are present.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (δ 6.5-8.0 ppm) to analyze splitting patterns and coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a more concentrated sample (50-100 mg) and a longer acquisition time.[13] Count the number of distinct signals to determine the molecular symmetry.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and signal counts to the expected values for each isomer.

FT-IR Sample Preparation (KBr Pellet Method)
  • Material Preparation: Use spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours to remove moisture.[14][15] Water shows strong infrared absorption and can obscure the spectrum.[14]

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with 200-300 mg of dry KBr until a fine, homogeneous powder is obtained.[14][16]

  • Pressing: Transfer the powder to a die and press using a hydraulic press at 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[15]

  • Spectral Acquisition: Obtain the IR spectrum, ensuring to collect a background spectrum of a pure KBr pellet.[16] Analyze the fingerprint region for characteristic C-H out-of-plane bending vibrations.

UV-Vis Sample Preparation and Analysis
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol or methanol).[17]

  • Solution Preparation: Prepare a stock solution of the isomer. Perform serial dilutions to create a series of solutions with concentrations that will yield absorbance values between 0.1 and 1.0.[18][19]

  • Spectral Acquisition: Use a quartz cuvette to measure the absorbance spectrum.[17][20] First, run a blank with the pure solvent to zero the spectrophotometer.[17] Then, measure the spectrum of each sample solution.

  • Data Analysis: Identify the λmax for each isomer and compare their relative positions.

An Integrated Approach for Self-Validating Isomer Identification

Relying on a single spectroscopic method is insufficient for the definitive identification of piperazinylphenol isomers. A robust, self-validating workflow leverages the strengths of multiple techniques to build an unassailable case for the structure of an unknown sample.

validation_workflow Start Unknown Isomer Sample FTIR FT-IR Analysis (Initial Screen for Substitution Pattern) Start->FTIR H_NMR ¹H NMR Analysis (Primary ID via Splitting Patterns) FTIR->H_NMR C_NMR ¹³C NMR Analysis (Definitive Confirmation via Symmetry) H_NMR->C_NMR OrthoMeta Ortho or Meta Isomer C_NMR->OrthoMeta 10 Signals Para Para Isomer Identified C_NMR->Para 8 Signals Final_ID Unambiguous Isomer Identification OrthoMeta->Final_ID Correlate with ¹H NMR Para->Final_ID

Caption: A logical workflow for the unambiguous identification of piperazinylphenol isomers.

This integrated approach ensures trustworthiness and scientific rigor. An initial FT-IR screen provides a rapid assessment of the substitution pattern. ¹H NMR then offers a more detailed primary identification based on characteristic splitting patterns. Finally, ¹³C NMR provides definitive, unambiguous confirmation by revealing the molecule's symmetry. Corroborating data from UV-Vis and MS/MS can further strengthen the final identification. By following this multi-technique workflow, researchers can confidently differentiate piperazinylphenol isomers, a critical step in advancing drug development and chemical research.

References

A Senior Scientist's Guide to Benchmarking Novel 4-(Piperazin-2-yl)phenol Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(Piperazin-2-yl)phenol scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting the complex signaling networks of the central nervous system (CNS). Its derivatives have yielded numerous successful therapeutics, largely due to the scaffold's ability to be finely tuned for potent and selective interactions with key G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2][3] However, moving from a novel synthesized compound to a viable drug candidate requires a rigorous, multi-faceted benchmarking process.

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to objectively compare the performance of new this compound derivatives against established compounds. We will move beyond simple potency measurements, explaining the causality behind experimental choices to build a holistic profile encompassing target engagement, functional activity, and early "drug-likeness."

Section 1: Foundational Principles & Selection of Benchmarks

Effective benchmarking is not merely about comparing IC50 values. It is a strategic process designed to contextualize the performance of a new chemical entity (NCE) against compounds with known clinical or pharmacological profiles. This allows for early and informed decision-making, identifying candidates with a truly superior profile and flagging potential liabilities before significant resources are invested.

For our purposes, we will benchmark two hypothetical novel derivatives, Compound A and Compound B , against two well-characterized CNS drugs that share structural or functional similarities:

  • Aripiprazole (Abilify®): An atypical antipsychotic renowned for its unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][5][6] This "dopamine-serotonin system stabilizer" effect provides a sophisticated benchmark for compounds intended to modulate these pathways.[6]

  • Haloperidol (Haldol®): A conventional antipsychotic that acts as a potent D2 receptor antagonist. It serves as a classic benchmark for assessing pure antagonistic activity and provides a reference for potential side-effect profiles, such as extrapyramidal symptoms.

By comparing our novel compounds to both a "modulator" like aripiprazole and a "blocker" like haloperidol, we can gain a much richer understanding of their potential therapeutic window and mechanism of action.

Section 2: The Experimental Cascade: A Phased Approach

We advocate for a phased experimental approach that logically flows from initial target binding to functional cellular consequences and finally to preliminary pharmacokinetic properties.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vitro ADME cluster_3 Decision Point p1 Radioligand Binding Assay (Affinity: Ki) p2 cAMP Accumulation Assay (Potency: EC50 & Efficacy: Emax) p1->p2 Is it potent? p3a Microsomal Stability p2->p3a Does it have the right functional profile? p3b PAMPA (Permeability) p3a->p3b decision Advance to Lead Optimization? p3b->decision

Figure 1: The Experimental Benchmarking Cascade.

Phase 1: Target Engagement - Radioligand Binding Affinity

The first crucial question is: Does our compound bind to the intended target, and with what affinity? A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a receptor.[7][8]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human dopamine D2 receptor (or 5-HT1A). Quantify total protein concentration using a BCA assay.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (e.g., Compound A, Aripiprazole).[7][9]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration onto glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[7][9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Scientist's Note: The choice of radioligand is critical. It must be specific for the target and have a well-characterized Kd. Including a "non-specific binding" control (a high concentration of an unlabeled standard) in every experiment is mandatory to ensure the data's integrity.

Phase 2: Functional Consequences - Cellular Activity

Binding is not enough; we need to know what happens after the compound binds. Is it an agonist, antagonist, or partial agonist? Functional assays, such as the cAMP accumulation assay, measure the downstream signaling consequences of receptor activation.[10][11]

Dopamine D2 and Serotonin 5-HT1A receptors are typically coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[12][13][14]

G Ligand Agonist (e.g., Dopamine) Receptor D2 / 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation CellularResponse Downstream Cellular Response PKA->CellularResponse Modulates

Figure 2: Simplified Gαi-Coupled GPCR Signaling Pathway.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the target receptor (D2 or 5-HT1A) in 384-well plates and culture overnight.

  • Pre-treatment: To measure the inhibitory effect on cAMP, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to generate a baseline level of cAMP.

  • Compound Addition: Add a range of concentrations of the test compounds (Compound A, B, Aripiprazole, Haloperidol) to the wells and incubate.

  • Cell Lysis & Detection: Lyse the cells and measure the amount of intracellular cAMP using a competitive immunoassay kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).[15][16][17] In this format, cAMP produced by the cell competes with a labeled cAMP conjugate, leading to a change in the fluorescent signal.[11][16]

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves.

    • For Agonists/Partial Agonists: Calculate the EC50 (potency) and the Emax (maximum effect, or intrinsic activity) relative to a full agonist.

    • For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist. The antagonist will shift the agonist's dose-response curve to the right. Calculate the IC50 and then the Kb (functional antagonist constant).

Scientist's Note: Aripiprazole's partial agonism means it will produce a response that is lower than a full agonist but will act as an antagonist in the presence of a full agonist.[4] Benchmarking your NCEs against this profile is key to classifying them as full agonists, partial agonists, or silent antagonists.

Phase 3: Early "Drug-likeness" - In Vitro ADME Profiling

A potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical for weeding out compounds with fatal pharmacokinetic flaws.[18][19][20][21]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay predicts how quickly a compound might be metabolized by the liver, a major site of drug clearance.[22][23]

  • Reaction Setup: Incubate a fixed concentration of the test compound with HLM, which contains key drug-metabolizing enzymes like Cytochrome P450s.[22]

  • Initiation: Start the reaction by adding a cofactor regenerating system (NADPH).[24][25][26]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[22]

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[22]

  • Data Analysis: Plot the natural log of the percent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[22]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts a compound's ability to passively diffuse across the intestinal barrier, a key step in oral absorption.[27]

  • Plate Setup: Use a 96-well plate system with a donor plate and an acceptor plate, separated by a microfilter. Coat the filter with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane.[28]

  • Compound Addition: Add a solution of the test compound to the donor wells. Add buffer to the acceptor wells.[29]

  • Incubation: Incubate the plate "sandwich" for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[28][30]

  • Analysis: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe).

Section 3: Data Synthesis and Comparative Analysis

The true value of benchmarking lies in the integrated analysis of all collected data. Summarizing the results in a clear, comparative table is the first step.

Table 1: Comparative Profile of Novel Derivatives and Benchmark Compounds

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity (Emax %)HLM Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Compound A D21.25.895% (Agonist)4512.5
5-HT1A25.688.185% (Agonist)
Compound B D22.512.345% (Partial Agonist)> 1208.2
5-HT1A3.115.255% (Partial Agonist)
Aripiprazole D21.17.540% (Partial Agonist)759.5
5-HT1A3.411.060% (Partial Agonist)
Haloperidol D20.9> 10,0000% (Antagonist)3511.0
5-HT1A> 5,000> 10,000N/A

(Note: Data are hypothetical for illustrative purposes.)

Interpretation and Causality:

  • Compound A shows high affinity and full agonist activity at the D2 receptor, similar in potency to Haloperidol's binding but with opposite functional effect. Its high permeability and moderate stability are promising. However, its profile as a potent D2 full agonist could carry a higher risk of side effects compared to a partial agonist. Its weaker activity at 5-HT1A suggests it is primarily a dopaminergic agent.

  • Compound B presents a highly compelling profile. Its binding affinities and, more importantly, its partial agonist signature at both D2 and 5-HT1A receptors are remarkably similar to Aripiprazole. This suggests it may share Aripiprazole's "stabilizing" mechanism of action.[4] Crucially, its metabolic stability is significantly improved (>120 min vs. 75 min), which could translate to a better dosing regimen in vivo. While its permeability is slightly lower, it is still well within an acceptable range for CNS candidates.

Section 4: Conclusion and Strategic Outlook

This systematic benchmarking process provides a clear, data-driven path for decision-making.

  • Compound A , despite its potency, may be deprioritized due to the potential risks associated with D2 full agonism. Further work could focus on modulating its structure to reduce its intrinsic activity.

  • Compound B emerges as a high-priority candidate for advancement into lead optimization. Its Aripiprazole-like functional profile, combined with superior metabolic stability, makes it a highly attractive NCE.

The next steps for Compound B would involve expanding the ADME profiling (e.g., plasma protein binding, CYP450 inhibition), assessing selectivity against a broader panel of CNS receptors, and ultimately, advancing to in vivo pharmacokinetic and efficacy studies. By grounding our decisions in a rigorous, comparative framework, we maximize the probability of identifying and advancing novel this compound derivatives with the highest potential for clinical success.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of piperazine-containing compounds, a moiety frequently encountered in active pharmaceutical ingredients (APIs). We will delve into the inherent analytical challenges posed by the piperazine ring, present a cross-validation of common analytical techniques, and offer detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these critical compounds.

The Analytical Challenge of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common structural feature in many blockbuster drugs, including antihistamines, antipsychotics, and anti-anginal agents. However, its unique physicochemical properties present distinct challenges in analytical method development.

The two secondary amine groups in the piperazine ring are basic in nature, leading to several analytical complexities. These include:

  • Peak Tailing in Chromatography: The basic nitrogens can interact strongly with residual acidic silanols on the surface of silica-based stationary phases in High-Performance Liquid Chromatography (HPLC), resulting in poor peak shape and reduced resolution.

  • Metal Chelation: The lone pair of electrons on the nitrogen atoms can chelate with metal ions present in the analytical system (e.g., from the HPLC column hardware or the sample matrix), leading to peak distortion and loss of sensitivity.

  • Formation of N-nitrosamine Impurities: Under certain conditions, secondary amines like piperazine can react with nitrosating agents to form potentially carcinogenic N-nitrosamine impurities. Analytical methods must be capable of separating and quantifying these impurities at trace levels.

  • High Polarity: The polar nature of the piperazine ring can make it challenging to retain on traditional reversed-phase HPLC columns, often requiring specialized stationary phases or ion-pairing reagents.

To illustrate the key structural features of piperazine that contribute to these analytical challenges, the following diagram is provided:

Caption: Chemical structure of the piperazine ring highlighting its key reactive sites.

Cross-Validation of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and robust quantification of piperazine-containing compounds. Below, we compare three commonly employed methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Performance Data

The following table summarizes typical performance data obtained during the validation of these methods for a model piperazine-containing API.

Parameter HPLC-UV GC-FID LC-MS
Linearity (R²) > 0.999> 0.998> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Limit of Quantification (LOQ) ~ 0.05 µg/mL~ 0.1 µg/mL~ 0.001 µg/mL
Specificity Moderate to HighModerateVery High
Throughput ModerateLow to ModerateHigh
Cost per Sample LowLowHigh
Rationale for Method Selection
  • HPLC-UV is often the workhorse method for routine quality control due to its robustness, cost-effectiveness, and good performance characteristics. However, challenges with peak shape may necessitate the use of specialized columns or mobile phase additives.

  • GC-FID can be a suitable alternative, particularly for more volatile piperazine derivatives. Derivatization is often required to improve volatility and reduce peak tailing.

  • LC-MS offers the highest sensitivity and specificity, making it the method of choice for trace-level impurity analysis, such as the detection of N-nitrosamines, and for bioanalytical applications.

Experimental Protocols

The following are representative experimental protocols for the analysis of a piperazine-containing API.

HPLC-UV Method for Assay and Impurity Determination

Objective: To develop a stability-indicating HPLC method for the quantification of a piperazine-containing API and its related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A modern, high-purity silica reversed-phase column with end-capping to minimize silanol interactions (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the piperazine nitrogens, reducing their interaction with silanols.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the main peak from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by the UV spectrum of the API.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS Method for N-Nitrosamine Impurity Analysis

Objective: To develop a highly sensitive and specific LC-MS method for the detection and quantification of potential N-nitrosamine impurities.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with appropriate dimensions for high-throughput analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient to ensure rapid elution of the analytes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The MRM transitions would be specific to the N-nitrosamine impurities of interest.

Cross-Validation Workflow

When transferring an analytical method between laboratories or comparing a new method to an existing one, a cross-validation study is essential to ensure the consistency and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods protocol Develop Cross-Validation Protocol select_methods->protocol analyst1 Analyst 1: Analyze Samples with Method A protocol->analyst1 analyst2 Analyst 2: Analyze Samples with Method B protocol->analyst2 data_comparison Compare Data Sets (e.g., using t-test, F-test) analyst1->data_comparison analyst2->data_comparison investigate Investigate Discrepancies data_comparison->investigate Discrepancies Found conclusion Draw Conclusions on Method Equivalency data_comparison->conclusion No Significant Difference investigate->protocol Revise Protocol report report conclusion->report Final Report

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Piperazin-2-yl)phenol Derivatives Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide. As researchers in drug discovery, we frequently employ computational methods to predict and rationalize the interaction between small molecules and their biological targets. This guide provides a comprehensive, experience-driven comparison of the molecular docking of 4-(Piperazin-2-yl)phenol derivatives, a scaffold of significant interest in medicinal chemistry, with a specific focus on the Epidermal Growth Factor Receptor (EGFR).

The objective here is not merely to present a protocol but to delve into the causality behind our choices, ensuring a robust and reproducible computational workflow. We will explore the nuances of ligand and protein preparation, the logic of docking parameter selection, and the critical analysis of the resulting data.

The Rationale: Why EGFR and this Specific Scaffold?

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. Its constituent parts—the phenol, the piperazine ring, and the potential for diverse substitutions—offer a versatile framework for establishing key interactions within an ATP-binding pocket.

We have selected the Epidermal Growth Factor Receptor (EGFR) as our target. EGFR is a well-validated oncogene, and its inhibition is a clinically proven strategy for treating various cancers, including non-small-cell lung cancer.[1][2] Several approved drugs, like Erlotinib, target EGFR. The availability of high-resolution crystal structures of EGFR in complex with inhibitors provides an excellent foundation for validating our computational models.[3] This guide will focus on a comparative analysis of a series of hypothetical derivatives against the EGFR kinase domain to elucidate potential structure-activity relationships (SAR).

The Workflow: A Self-Validating Docking Protocol

A trustworthy computational result is one that is reproducible and validated. Our workflow is designed as a self-validating system, incorporating a crucial re-docking step to confirm the protocol's accuracy before proceeding with novel compounds.

Here is a logical visualization of our experimental design:

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking PDB 1. Protein Selection (e.g., EGFR, PDB: 4HJO) PrepProtein 3. Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligands 2. Ligand Design (Derivatives A, B, C) PrepLigand 4. Ligand Preparation (2D to 3D, Minimize) Ligands->PrepLigand Redock 5. Re-docking (Co-crystallized ligand) PrepProtein->Redock Dock 8. Dock Derivatives (A, B, C) PrepLigand->Dock RMSD 6. RMSD Calculation (Pose vs. Crystal) Redock->RMSD Threshold 7. Validation Check (RMSD < 2.0 Å?) RMSD->Threshold Threshold->PrepProtein Threshold->Dock Proceed Analyze 9. Post-Docking Analysis (Scoring, Interactions) Dock->Analyze Compare 10. Comparative Analysis (SAR Insights) Analyze->Compare

Caption: A validated molecular docking workflow from preparation to comparative analysis.

Experimental Protocols: The "How" and "Why"

Here we detail the step-by-step methodologies. We will use AutoDock Vina, a widely used and validated open-source docking program, for this guide.

Step 1: Protein Preparation

The quality of the initial protein structure is paramount for obtaining meaningful results.

  • Obtain the Structure: Download the crystal structure of EGFR kinase domain in complex with an inhibitor, for instance, Erlotinib (PDB ID: 4HJO), from the Protein Data Bank.[3]

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio). Remove all non-essential components:

    • Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "bridging" water molecule), they are typically removed to simplify the docking calculation.[4]

    • Co-factors and Ions: Remove any molecules other than the protein and the co-crystallized ligand.

  • Prepare the Protein: Using AutoDock Tools (ADT):

    • Add polar hydrogens. X-ray crystallography often does not resolve hydrogen atoms, which are critical for defining hydrogen bonds.

    • Compute Gasteiger charges. This assigns partial charges to each atom, which is necessary for the energy calculations in the scoring function.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the required .pdbqt format. This format includes atomic charges and atom type definitions.

  • Extract the Co-crystallized Ligand: Save the co-crystallized ligand (Erlotinib in this case) in a separate file. This will be used for protocol validation.

Step 2: Ligand Preparation

Our hypothetical derivatives will be based on the this compound core. Let's define three derivatives for our comparison:

  • Derivative A: The core scaffold.

  • Derivative B: Derivative A with a 3,4-dichloro substitution on an N-phenyl ring attached to the piperazine.

  • Derivative C: Derivative A with a 4-methoxy substitution on the same N-phenyl ring.

  • 2D to 3D Conversion: Sketch the 2D structures of the derivatives and the co-crystallized ligand using software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D .mol or .sdf files.

  • Energy Minimization: The initial 3D conformation from conversion is likely not at a low energy state. Use a force field (e.g., MMFF94) to perform energy minimization. This step ensures the ligand has a realistic, low-energy conformation before docking.

  • Prepare for Docking: Using ADT, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds. Save the prepared ligands in .pdbqt format.

Step 3: Docking Protocol Validation (The Trustworthiness Check)

This is the most critical step to ensure your results are not artifacts of the chosen parameters.[5] The goal is to prove that your docking protocol can reproduce the experimentally observed binding mode.[6][7]

  • Define the Binding Site: Using ADT, define a grid box that encompasses the active site where the co-crystallized ligand binds. The box should be large enough to allow the ligand to rotate freely but small enough to constrain the search space, increasing efficiency.

  • Re-dock the Ligand: Dock the prepared co-crystallized ligand (Erlotinib) back into the prepared EGFR structure using AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validate: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can be used for the other derivatives.[4][8] If the RMSD is higher, you must adjust the grid box size or docking parameters and repeat the validation.

Step 4: Production Docking and Analysis

Once the protocol is validated, proceed with docking your designed derivatives.

  • Dock the Derivatives: Use the exact same validated protocol (grid box, parameters) to dock Derivatives A, B, and C into the EGFR active site.

  • Analyze the Results: For each derivative, analyze the output from AutoDock Vina. Focus on:

    • Binding Affinity (kcal/mol): This is the primary scoring function output, estimating the binding free energy. More negative values suggest stronger binding.

    • Binding Pose: Visualize the top-ranked pose for each derivative in the active site.

    • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues (e.g., Met793, Thr790, Asp855 in EGFR).

Comparative Analysis: From Data to Insights

Summarizing the quantitative data in a table allows for a clear, objective comparison.

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bonds (Residue)Key Hydrophobic Interactions (Residues)
Erlotinib (Reference) -9.5Met793, Thr790Leu718, Val726, Ala743, Leu844
Derivative A (Core) -7.2Met793Leu718, Val726
Derivative B (Dichloro) -8.8Met793, Thr790, Asp855Leu718, Val726, Ala743, Cys797
Derivative C (Methoxy) -7.9Met793Leu718, Val726, Leu844

Discussion of Results:

  • Core Scaffold (A): Derivative A shows moderate binding affinity. Its phenol group likely forms the crucial hydrogen bond with the "gatekeeper" methionine (Met793), a hallmark of many EGFR inhibitors. However, it lacks the extensive hydrophobic interactions seen with Erlotinib.

  • Dichloro-Substituted (B): Derivative B demonstrates a significantly improved binding affinity. The electron-withdrawing chlorine atoms can enhance interactions, and the dichlorophenyl group likely occupies a hydrophobic pocket, engaging with residues like Ala743 and Cys797, mimicking part of Erlotinib's interactions. The data also suggests an additional hydrogen bond with the catalytic Asp855, which would be a strong contributor to its affinity.

  • Methoxy-Substituted (C): Derivative C shows a modest improvement over the core scaffold but is weaker than the dichloro-derivative. The methoxy group can participate in hydrophobic interactions within the pocket near Leu844, but its bulk and electronic properties may not be as optimal as the dichlorophenyl group for this specific target.

These computational results provide a clear, testable hypothesis: adding a dichlorophenyl moiety to the this compound scaffold is a promising strategy for enhancing EGFR inhibitory activity. This insight can directly guide the synthesis of the next generation of compounds.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives against EGFR. By grounding our protocol in experimental data through re-docking validation and systematically analyzing the results, we can generate reliable, actionable insights for drug design.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated here must be confirmed through experimental validation, such as chemical synthesis and in vitro enzymatic assays (e.g., IC50 determination).[1] Nevertheless, when applied with scientific rigor, comparative docking studies are an invaluable and cost-effective method for prioritizing synthetic efforts and accelerating the drug discovery process.

References

A Researcher's Guide to Assessing the Selectivity of 4-(Piperazin-2-yl)phenol-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. An ideal inhibitor should potently modulate its intended target while exhibiting minimal interaction with other proteins, thereby reducing the potential for off-target effects and associated toxicities. The 4-(Piperazin-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting diverse enzyme families, particularly protein kinases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of enzyme inhibitors based on this versatile scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Critical Importance of Selectivity Profiling

The piperazine ring, a common feature in many approved drugs, can interact with a variety of biological targets.[1] While this promiscuity can be leveraged for developing multi-target ligands, it also presents a significant challenge in achieving selectivity. For instance, piperazine derivatives have been noted for their potential to interact with G-protein coupled receptors (GPCRs), such as serotonergic, adrenergic, and dopaminergic receptors, as well as ion channels like the hERG potassium channel, a primary concern for cardiotoxicity.[3] Within a specific enzyme family, such as kinases, the highly conserved ATP-binding pocket makes achieving selectivity a formidable task.[3] Therefore, a multi-faceted and rigorous selectivity assessment is not just a regulatory requirement but a fundamental aspect of developing a safe and effective therapeutic agent.[4]

A Tiered Approach to Selectivity Assessment

A systematic and tiered approach is the most efficient strategy for profiling the selectivity of a novel this compound-based inhibitor.[3] This process typically begins with broad, high-throughput screening against a diverse panel of enzymes, followed by more focused and in-depth characterization of any identified off-target interactions.

G cluster_0 Selectivity Profiling Workflow A Primary Biochemical Assay (On-Target Potency - IC50) B Broad Panel Screening (e.g., KinomeScan, GPCR Panel) A->B Initial Potency Confirmed C Dose-Response Assays for 'Hits' (Biochemical IC50/Ki Determination) B->C Off-Target 'Hits' Identified D Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) C->D Confirmation of Off-Target Potency E Cellular Functional Assays (e.g., Phosphorylation, Reporter Assays) D->E Cellular Potency & Selectivity F In Vivo Toxicity & Efficacy Studies E->F Promising In Vitro Profile

Caption: A tiered workflow for assessing inhibitor selectivity.

Part 1: Biochemical Selectivity Profiling

Biochemical assays, utilizing purified enzymes, provide the most direct measure of an inhibitor's potency against its intended target and potential off-targets.[5] The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.[6][7]

Experimental Protocol: Determining IC50 Values for a Panel of Kinases

This protocol describes a typical luminescence-based kinase assay to determine the IC50 of a test compound against a panel of kinases.

1. Reagents and Materials:

  • Purified recombinant kinases (target and off-target panel)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative) stock solution in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a microplate reader with luminescence detection

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation: Dilute each kinase and its corresponding substrate in the kinase assay buffer to the desired working concentrations. The ATP concentration should ideally be at or near the Km value for each respective kinase to ensure accurate determination of competitive inhibition.[8]

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the enzyme/substrate mix to all wells except the negative controls.

  • Reaction Initiation: Add 2 µL of the ATP solution to all wells to start the enzymatic reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.[9]

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

Interpreting Biochemical Data

The selectivity of an inhibitor is quantified by comparing its IC50 value for the primary target to its IC50 values for other enzymes. A selectivity index can be calculated as the ratio of the off-target IC50 to the on-target IC50. A higher ratio indicates greater selectivity.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (vs. A)Selectivity Index (vs. B)
Inhibitor-001 151,500>10,000100>667
Inhibitor-002 252505,00010200
Inhibitor-003 50100800216

This table presents illustrative data for demonstration purposes.

Part 2: Cell-Based Selectivity Assessment

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell.[5] Factors such as cell permeability, drug efflux pumps, and high intracellular ATP concentrations can significantly impact an inhibitor's potency and selectivity.[3][10] Therefore, cell-based assays are an indispensable next step in the selectivity profiling workflow.[11]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[5]

1. Principle of the Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled energy transfer probe that reversibly binds to the target. A test compound that binds to the target will compete with the probe, leading to a decrease in the BRET signal.

2. Step-by-Step Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a 96-well or 384-well white assay plate and incubate overnight to allow for cell attachment.

  • Compound Addition: Treat the cells with a serial dilution of the test compound and incubate for a specified period to allow the compound to reach equilibrium.

  • Probe Addition: Add the fluorescently labeled NanoBRET™ tracer to all wells.

  • Substrate Addition: Add the NanoLuc® substrate to all wells to initiate the luminescent reaction.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a microplate reader equipped with appropriate filters.

3. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

  • Normalize the BRET ratios to vehicle-treated controls.

  • Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

G cluster_1 Cellular Target Engagement Workflow A Seed NanoLuc®-tagged cells B Add serially diluted This compound inhibitor A->B C Add fluorescent tracer B->C D Add NanoLuc® substrate C->D E Measure Donor & Acceptor Emission D->E F Calculate BRET ratio & IC50 E->F

Caption: Workflow for a NanoBRET™ target engagement assay.

Bridging Biochemical and Cellular Data

A critical aspect of selectivity assessment is comparing the data obtained from biochemical and cellular assays. A significant drop in potency from a biochemical to a cellular assay (a high biochemical-to-cellular shift) may indicate poor cell permeability or active efflux of the compound from the cell.[3] Conversely, some compounds may exhibit greater potency in cellular assays, potentially due to targeting specific kinase conformations that are more prevalent in the cellular context.[5]

Compound IDBiochemical IC50 (nM)Cellular IC50 (nM)Biochemical-to-Cellular Shift (Fold)
Inhibitor-001 15453
Inhibitor-002 251,25050
Inhibitor-003 5050010

This table presents illustrative data for demonstration purposes.

In this illustrative example, Inhibitor-001 shows a good correlation between biochemical and cellular potency, suggesting favorable cell permeability and target engagement. In contrast, Inhibitor-002 exhibits a significant 50-fold shift, warranting further investigation into its cellular disposition.

Conclusion and Future Directions

The assessment of selectivity for this compound-based enzyme inhibitors is a multi-step, data-driven process that is fundamental to the successful development of novel therapeutics. By employing a tiered approach that integrates robust biochemical and cell-based assays, researchers can build a comprehensive selectivity profile for their compounds. This detailed understanding of on- and off-target activities is essential for guiding lead optimization efforts, interpreting in vivo pharmacology, and ultimately, developing safer and more effective medicines. Future advancements in proteomics and high-content imaging will likely provide even more powerful tools for assessing inhibitor selectivity in a physiologically relevant context.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Piperazin-2-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

The disposal of any chemical reagent requires a foundational understanding of its potential hazards and the governing regulations. For this compound, while specific data is limited, a conservative approach based on structurally similar compounds is essential for ensuring personnel safety and environmental protection. This protocol is grounded in the standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization

Based on available data, these related compounds exhibit notable hazards. 3-(Piperazin-2-yl)phenol is documented to cause skin, eye, and respiratory irritation.[1] The parent compound, piperazine, presents more severe risks, including flammability, severe skin and eye damage, and potential as a respiratory sensitizer and reproductive toxin.[2]

Table 1: Comparative Hazard Profile of Structurally Related Compounds

Hazard Statement3-(Piperazin-2-yl)phenol[1]Piperazine (Parent Compound)[2]Inferred Risk for this compound
Skin Contact H315: Causes skin irritation.H314: Causes severe skin burns and eye damage.High: Must be considered at least a skin irritant, potentially corrosive.
Eye Contact H319: Causes serious eye irritation.H318: Causes serious eye damage.High: Must be considered a serious eye irritant, potentially causing severe damage.
Inhalation H335: May cause respiratory irritation.H334: May cause allergy or asthma symptoms.Moderate to High: Potential for respiratory irritation and sensitization.
Other Hazards Not specified.H228: Flammable solid.H361: Suspected of damaging fertility.Moderate to High: Potential for flammability and reproductive toxicity should be considered.

Regulatory Framework: Adherence to OSHA and EPA Standards

Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory waste:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP) .[5][6][7] This CHP is the master document for a lab, outlining all procedures for procurement, handling, storage, and disposal of chemicals to protect workers.[5]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[3][8] For laboratories, this often involves managing waste in designated Satellite Accumulation Areas (SAAs) , which allow for the collection of hazardous waste at or near the point of generation under the direct control of laboratory personnel.[9][10]

This guide is designed to be a component of your institution's broader CHP and to comply with EPA regulations for hazardous waste management.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The selection of PPE is dictated by the hazard assessment.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws.[11]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[12]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Chemical Incompatibility: Piperazine and its derivatives are basic compounds. They are incompatible with and must be segregated from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13][14] Mixing with acids can cause a violent reaction.

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container. Do not mix it with other waste streams unless you have confirmed compatibility through your institution's Environmental Health & Safety (EHS) department.

Step 3: Proper Waste Containerization and Labeling

The integrity and labeling of the waste container are mandated by OSHA and the EPA.[3]

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[3]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and contain the following information as per EPA requirements[3]:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[3]

    • A clear list of the associated hazards (e.g., "Irritant," "Potential Corrosive," "Potential Reproductive Toxin").

    • The Accumulation Start Date (the date the first drop of waste enters the container).

    • The Principal Investigator's name, department, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Containment: The container must be kept within a secondary containment system, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the largest container.[9]

  • Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[3]

  • Inspection: SAAs must be inspected weekly for leaks and proper labeling.[9]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's established procedures.

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically 6-12 months depending on regulations), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.[3][8][10]

  • Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed and approved hazardous waste disposal facility.[1][3] Never attempt to dispose of the waste personally.

Visual Disposal Workflow

The following diagram illustrates the complete, compliant workflow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Identify Hazards & Waste Stream A->B Assess Risk C 3. Use Dedicated, Compatible Waste Container B->C Segregate D 4. Label Container with 'HAZARDOUS WASTE' & Contents C->D Immediately E 5. Store in Secondary Containment in Designated SAA D->E Place in SAA F 6. Keep Container Closed E->F Always G 7. Request Pickup from EHS/Waste Management F->G When Full or Time Limit Reached H 8. Transport to Licensed Disposal Facility G->H EHS Responsibility

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Minor Spill (Contained, Small Quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels for large spills.

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[12]

    • Clean the spill area with soap and water, and decontaminate any affected equipment.

    • Label the spill debris as hazardous waste and manage it according to the procedures in Section 3.

  • Major Spill (Large Quantity, Uncontained):

    • Evacuate all non-essential personnel from the area.

    • If the substance is volatile or creates dust, and if safe to do so, close the laboratory door to contain vapors.

    • Immediately alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

Navigating the Safe Handling of 4-(Piperazin-2-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Personal Protective Equipment and Safety Protocols for 4-(Piperazin-2-yl)phenol.

The responsible advancement of scientific discovery requires an unwavering commitment to safety. In the context of drug development and chemical research, understanding the specific hazards of a compound and implementing rigorous safety protocols is paramount. This guide provides a detailed operational plan for the safe handling of this compound, a molecule of interest in medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its constituent functional groups: the phenol and piperazine moieties. This conservative approach ensures a high margin of safety for all laboratory personnel.

The Chemical Landscape: Understanding the Inherent Risks

This compound incorporates two key functional groups that dictate its hazard profile:

  • The Phenol Group: Phenols are known to be corrosive and can cause severe skin burns.[1] Systemic toxicity is a significant concern, with potential effects on the central nervous system, liver, and kidneys.[2] Phenol is readily absorbed through the skin, making dermal contact a primary route of exposure.[1]

  • The Piperazine Group: Piperazine and its derivatives can be corrosive, causing burns to the skin and eyes.[3][4] Additionally, they may cause sensitization through inhalation or skin contact and are considered harmful if swallowed.[3]

Given this dual-hazard profile, this compound must be handled with the utmost care, employing a multi-layered approach to personal protection and laboratory safety.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and aerosols, which is crucial given the corrosive nature of both phenol and piperazine.[1][5]
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For direct or prolonged handling, use heavy-duty gloves such as neoprene or butyl rubber over nitrile gloves.Phenol can penetrate standard laboratory gloves. A double-gloving strategy or the use of more robust glove materials provides enhanced protection against chemical breakthrough.[2][6]
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.Protects the skin from accidental contact. The additional apron offers a higher level of protection for the torso.[2][7]
Foot Protection Closed-toe shoesA standard and non-negotiable requirement in any laboratory setting to protect against spills and falling objects.[1]
Respiratory Protection All handling of solid this compound or solutions that could generate aerosols must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.[2][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Analogs (Phenol & Piperazine) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Work Area in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Proceed to Post-Handling post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_solid Solid Waste in Labeled Container disp_liquid Liquid Waste in Labeled Container disp_ehs Dispose via EHS Guidelines disp_solid->disp_ehs disp_liquid->disp_ehs

Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets for phenol and piperazine to be fully aware of the potential hazards.[3][5]

    • Don all required PPE as outlined in the table above, ensuring a proper fit.

    • Prepare the designated work area within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

  • Handling:

    • When weighing the solid compound, perform this task within the fume hood to contain any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Handle all transfers of the compound, whether in solid or liquid form, within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully doff PPE, avoiding contact with the potentially contaminated exterior. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and appropriately labeled hazardous waste container.[8] Do not mix with incompatible waste streams.

  • Institutional Guidelines: All waste disposal must strictly adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.[8]

By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.